molecular formula C11H12O2 B161841 Ethyl Cinnamate CAS No. 4192-77-2

Ethyl Cinnamate

货号: B161841
CAS 编号: 4192-77-2
分子量: 176.21 g/mol
InChI 键: KBEBGUQPQBELIU-CMDGGOBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl cinnamate (CAS 103-36-6) is an organic ester compound with the formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . It is valued in research and development for its diverse applications and favorable properties. In modern biomedical research, this compound has gained prominence as a key component in optical tissue clearing techniques . It is used as a clearing solvent to render biological tissues transparent, enabling high-quality 3D imaging of complex structures using confocal and light sheet fluorescence microscopy. This application is particularly valuable in pulmonary research, as it allows for the detailed visualization of the 3D architecture of alveoli, vascular branches, and cilia in fixed lung samples while helping to maintain morphological integrity . As a versatile chemical building block, this compound serves as a crucial intermediate in organic synthesis and the development of more complex pharmaceutical compounds . Its structure, featuring an ester group and a conjugated double bond, makes it a suitable substrate for various reactions, including hydrogenation and condensation . This product is strictly for research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBGUQPQBELIU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017688
Record name ethyl-(E)-cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note
Record name 2-Propenoic acid, 3-phenyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl cinnamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14191
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; miscible in alcohols, miscible (in ethanol)
Record name Ethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.044-1.051
Record name Ethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.00327 [mmHg]
Record name Ethyl cinnamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14191
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4192-77-2, 103-36-6
Record name Ethyl (E)-cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4192-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl trans-cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL CINNAMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-phenyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethyl-(E)-cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl cinnamate, a significant organic compound, is the ethyl ester of cinnamic acid. It is a key intermediate in various synthetic pathways and finds applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis.

Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity and balsamic odor reminiscent of cinnamon.[1] It is soluble in organic solvents like ethanol, ether, chloroform, and acetone, but has limited solubility in water.[2][3] The compound is known to undergo hydrolysis, transesterification, and oxidation reactions.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular FormulaC₁₁H₁₂O₂[4]
Molecular Weight176.21 g/mol [4]
Boiling Point271 °C (519.8 °F)[1][4]
Melting Point6.5 to 8 °C (43.7 to 46.4 °F)[1]
Density1.049 g/mL at 20 °C[2]
Refractive Index (n20/D)1.558[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyKey Peaks/Shifts
¹H NMR (CDCl₃) δ 1.32 (t, 3H), 4.24 (q, 2H), 6.43 (d, 1H), 7.24-7.57 (m, 5H), 7.67 (d, 1H)
¹³C NMR (CDCl₃) δ 14.3, 60.4, 118.4, 128.1, 128.9, 130.2, 134.5, 144.5, 166.8
FTIR (neat) ~2974 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch, ester), ~1636 cm⁻¹ (C=C stretch, alkene), ~1162 cm⁻¹ (C-O stretch, ester)

Chemical Structure

The chemical structure of this compound consists of a phenyl group attached to an acrylic acid ethyl ester. The IUPAC name is ethyl (2E)-3-phenylprop-2-enoate for the more common trans isomer.[5]

IdentifierValue
IUPAC Name ethyl (2E)-3-phenylprop-2-enoate
SMILES CCOC(=O)/C=C/c1ccccc1
InChI Key KBEBGUQPQBELIU-CMDGGOBGSA-N

The molecule exists as two stereoisomers, the (E) or trans isomer and the (Z) or cis isomer. The trans isomer is generally more stable and, therefore, more common.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible results. Two common methods are Fischer-Speier esterification and the Wittig reaction.

Fischer-Speier Esterification

This is a classic method involving the acid-catalyzed esterification of cinnamic acid with ethanol.

Materials:

  • trans-Cinnamic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Cinnamic Acid + Ethanol + H₂SO₄ (cat.) reflux Reflux (2-4h) reactants->reflux cool Cool to RT reflux->cool evap Rotary Evaporation (remove excess ethanol) cool->evap dissolve Dissolve in Et₂O or EtOAc evap->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ or Na₂SO₄ wash_brine->dry filter_conc Filter and Concentrate dry->filter_conc purify Vacuum Distillation or Column Chromatography filter_conc->purify product Pure this compound purify->product

Caption: Workflow for Fischer-Speier esterification of this compound.

Wittig Reaction

The Wittig reaction provides an alternative route to synthesize this compound from benzaldehyde and a phosphorus ylide. A solvent-free approach is often favored for its green chemistry advantages.

Materials:

  • Benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Hexanes

  • Ethyl acetate (for TLC)

Procedure:

  • To a clean, dry conical vial, add a pre-weighed amount of benzaldehyde.

  • Add a stoichiometric amount of (carbethoxymethylene)triphenylphosphorane to the vial.

  • Stir the mixture vigorously at room temperature for approximately 20-30 minutes. The reaction mixture will likely solidify.

  • After the reaction is complete, add hexanes to the vial and stir to extract the this compound product, leaving the triphenylphosphine oxide byproduct as a solid.

  • Filter the mixture through a pipette packed with a small amount of cotton to remove the solid byproduct.

  • Collect the filtrate containing the product.

  • Wash the solid residue with a small amount of fresh hexanes and combine the filtrates.

  • Evaporate the hexanes to obtain the crude this compound.

  • The product can be analyzed for purity using TLC and spectroscopic methods. Further purification can be achieved through column chromatography.

Wittig_Reaction_Workflow cluster_reaction Solvent-Free Reaction cluster_extraction Extraction cluster_isolation Isolation reactants Benzaldehyde + (Carbethoxymethylene)- triphenylphosphorane stir Stir at RT (20-30 min) reactants->stir add_hexanes Add Hexanes stir->add_hexanes stir_extract Stir to Extract add_hexanes->stir_extract filter Filter to remove Triphenylphosphine Oxide stir_extract->filter evap_hexanes Evaporate Hexanes filter->evap_hexanes crude_product Crude this compound evap_hexanes->crude_product

Caption: Workflow for the solvent-free Wittig synthesis of this compound.

This guide provides foundational technical information for professionals working with this compound. For specific applications, further optimization of these protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

(E)-Ethyl Cinnamate vs (Z)-Ethyl Cinnamate stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E)-Ethyl Cinnamate and (Z)-Ethyl Cinnamate Stereoisomers

Abstract

Ethyl cinnamate, an ester derived from cinnamic acid and ethanol, is a significant compound in the fields of flavor, fragrance, and pharmacology. It exists as two geometric stereoisomers, (E)-ethyl cinnamate (trans) and (Z)-ethyl cinnamate (cis), which exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive comparison of these two isomers, detailing their properties, synthesis, and characterization protocols. Furthermore, it explores their differential biological effects, particularly focusing on the anti-angiogenic mechanism of the (E)-isomer, to inform researchers, scientists, and professionals in drug development.

Physicochemical Properties

The geometric isomerism of (E)- and (Z)-ethyl cinnamate leads to notable differences in their physical properties. The (E)-isomer is the more stable and commonly occurring form. Quantitative data for these properties are summarized for direct comparison in the table below.

Property(E)-Ethyl Cinnamate(Z)-Ethyl Cinnamate
CAS Number 4192-77-2[1]4610-69-9[2][3]
Molecular Formula C₁₁H₁₂O₂[1]C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [1]176.21 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5][6]Colorless to pale yellow liquid/solid[2]
Melting Point 6-10 °C[7][8][9]12 °C[4]
Boiling Point 271-272 °C @ 760 mmHg[6][8][9]266-270 °C @ 760 mmHg[2][3]
Density ~1.049 g/mL at 20 °C[8][9]Not readily available
Refractive Index (n²⁰/D) ~1.558 - 1.560[7][8][9]Not readily available
Solubility Insoluble in water; miscible in ethanol and oils[1][6]Soluble in alcohol; slightly soluble in water[2]
Odor Profile Fruity, balsamic, reminiscent of cinnamon[6][10]Sweet[3]

Spectroscopic Characterization

Spectroscopic methods, particularly ¹H NMR, are crucial for distinguishing between the (E) and (Z) isomers. The primary differentiating factor is the coupling constant (J) between the two vinylic protons on the carbon-carbon double bond.

Spectroscopic Data(E)-Ethyl Cinnamate(Z)-Ethyl Cinnamate
¹H NMR (Vinylic Protons) The trans-oriented protons exhibit a larger coupling constant.The cis-oriented protons exhibit a smaller coupling constant.
Coupling Constant (J) J ≈ 16 Hz[11]J ≈ 11-12 Hz[11]
IR Spectroscopy Key peaks: ~1700-1717 cm⁻¹ (C=O stretch, ester), ~1636 cm⁻¹ (C=C stretch, conjugated)[12][13].Similar characteristic peaks to the (E)-isomer.
GC-MS Retention time and fragmentation patterns are used for identification. Mass spectra show a molecular ion peak at m/z = 176[12][13].Different retention time from the (E)-isomer under the same GC conditions. Mass spectra also show a molecular ion peak at m/z = 176[12][13].

Experimental Protocols

Synthesis of (E)-Ethyl Cinnamate via Fischer Esterification

This is a standard method for producing the thermodynamically stable (E)-isomer.

Methodology:

  • Reactants: A mixture of cinnamic acid (1 equivalent), absolute ethanol (excess, e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) are combined in a round-bottom flask.[10][12]

  • Reaction: The mixture is refluxed for several hours (typically 2-4 hours) to drive the esterification to completion.

  • Work-up: After cooling, the reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed via rotary evaporation.[8] The crude product is then purified by vacuum distillation to yield pure (E)-ethyl cinnamate.[8][14]

Fischer_Esterification_Workflow Workflow for (E)-Ethyl Cinnamate Synthesis cluster_reaction Reaction Setup cluster_workup Work-up & Purification reactants 1. Mix Cinnamic Acid, Ethanol, and H₂SO₄ reflux 2. Reflux Mixture (2-4 hours) reactants->reflux workup 3. Quench with H₂O, Wash with NaHCO₃ & Brine reflux->workup Cool dry 4. Dry Organic Layer (e.g., MgSO₄) workup->dry purify 5. Vacuum Distillation dry->purify Filter & Evaporate product product purify->product Pure (E)-Ethyl Cinnamate

Workflow for (E)-Ethyl Cinnamate Synthesis
Synthesis of (Z)-Ethyl Cinnamate via E-to-Z Photoisomerization

The (Z)-isomer is often synthesized from the more stable (E)-isomer using photochemical methods.

Methodology:

  • Reactants: (E)-Ethyl cinnamate (1 equivalent) is dissolved in a suitable solvent (e.g., acetonitrile) in a photoreactor vessel.[15] A photocatalyst, such as Ir₂(ppy)₄Cl₂ (1 mol%), is added.[15]

  • Reaction: The solution is irradiated with a visible light source (e.g., a 5W blue LED lamp, λ ≈ 460–470 nm) at room temperature.[15] The reaction is typically run for 24 hours to reach equilibrium.[15]

  • Monitoring: The progress of the isomerization and the Z/E ratio can be monitored by taking aliquots and analyzing them via ¹H NMR or HPLC.[15]

  • Purification: After the reaction, the solvent is removed under reduced pressure. The resulting mixture of isomers is then separated using chromatographic techniques, such as preparative HPLC, to isolate the (Z)-isomer.[16]

E_to_Z_Isomerization E-to-Z Photoisomerization Process E_Isomer (E)-Ethyl Cinnamate in CH₃CN Z_Isomer (Z)-Ethyl Cinnamate E_Isomer->Z_Isomer Irradiation (24h) Catalyst Photocatalyst (e.g., Ir₂(ppy)₄Cl₂) Catalyst->E_Isomer Light Visible Light (Blue LED, ~465 nm) Light->E_Isomer Separation HPLC Purification Z_Isomer->Separation Pure_Z Pure (Z)-Isomer Separation->Pure_Z

E-to-Z Photoisomerization Process
Isomer Separation and Characterization Workflow

A general workflow for separating and confirming the identity of the synthesized isomers is outlined below.

Separation_Characterization_Workflow Isomer Separation & Characterization Workflow cluster_analysis Characterization start Crude Reaction Mixture (E/Z Isomers) hplc Preparative HPLC on C18 Column start->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions fractions->analysis nmr ¹H NMR analysis->nmr Confirm J-coupling gcms GC-MS analysis->gcms Check Purity & Mass ir FTIR analysis->ir Verify Functional Groups

Isomer Separation & Characterization Workflow

Biological Activity and Relevance in Drug Development

The stereochemistry of this compound plays a critical role in its biological function. The (E)-isomer, being more widely studied, has several documented activities relevant to pharmacology.

(E)-Ethyl Cinnamate
  • Anti-Angiogenesis and Anti-Cancer Activity: (E)-Ethyl cinnamate has been shown to suppress tumor growth in colorectal cancer models.[17] Its mechanism involves the attenuation of the VEGFR2 signaling pathway. It inhibits VEGF-induced viability, motility, and tube formation in human umbilical vein endothelial cells (HUVECs).[17] The compound was found to decrease the expression of p-VEGFR2, p-Akt, and p-ERK1/2.[17]

  • Antimicrobial and Antifungal Activity: this compound demonstrates activity against various bacterial and fungal strains.[18] Its efficacy can be influenced by the length of the alkyl chain in related cinnamate esters.[18]

  • Vasorelaxant Activity: It has been reported to inhibit tonic contractions in rat aorta, suggesting potential applications in cardiovascular research.[17]

  • Other Activities: It also exhibits nematicidal and sedative properties.[17]

(Z)-Ethyl Cinnamate

There is significantly less literature on the specific biological activities of the (Z)-isomer. However, comparative studies provide valuable insights.

  • Acaricidal Activity: In a study of this compound derivatives against the mange mite Psoroptes cuniculi, (E)-cinnamates were found to be more effective than their (Z)-isomers, highlighting a stereospecific difference in this activity.[19][20]

Signaling Pathway: VEGFR2 Inhibition by (E)-Ethyl Cinnamate

The anti-angiogenic effect of (E)-ethyl cinnamate is a key area of interest for cancer drug development. The diagram below illustrates its point of intervention in the VEGFR2 pathway.

VEGFR2_Pathway VEGFR2 Signaling Pathway Inhibition by (E)-Ethyl Cinnamate cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates Akt Akt VEGFR2->Akt Activates ERK ERK1/2 VEGFR2->ERK Activates EEC (E)-Ethyl Cinnamate EEC->VEGFR2 Inhibits Phosphorylation Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

VEGFR2 Signaling Pathway Inhibition

Conclusion

The (E) and (Z) stereoisomers of this compound, while chemically similar, possess distinct physical and biological profiles. The (E)-isomer is thermodynamically more stable and its synthesis is straightforward. In contrast, the (Z)-isomer typically requires specific photochemical methods for its formation. Spectroscopic analysis, especially ¹H NMR, provides a definitive method for their differentiation. From a pharmacological perspective, (E)-ethyl cinnamate has emerged as a promising molecule with anti-cancer properties linked to the inhibition of the VEGFR2 signaling pathway. The comparative lack of data on the (Z)-isomer, coupled with evidence of lower efficacy in at least one biological assay, underscores the critical importance of stereochemical purity in drug development and biological research involving cinnamates. Further investigation into the unique properties and potential applications of the (Z)-isomer is warranted.

References

An In-depth Technical Guide to the Natural Occurrence of Ethyl Cinnamate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of ethyl cinnamate in the plant kingdom, with a focus on its biosynthesis, quantification, and the experimental protocols utilized for its study. This compound, the ethyl ester of cinnamic acid, is a volatile organic compound with a characteristic fruity and balsamic aroma. Beyond its use in the flavor and fragrance industries, it is of increasing interest to the pharmaceutical sector due to its potential biological activities.

Natural Distribution of this compound

This compound is found in a variety of plant species, where it contributes to their aromatic profile. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific part of the plant. The most well-documented natural sources of this compound are members of the Zingiberaceae (ginger) and Lauraceae (laurel) families.

The rhizomes of Kaempferia galanga, commonly known as aromatic ginger, are a prominent source of this compound and its derivatives, particularly ethyl p-methoxycinnamate. The essential oil of K. galanga is rich in these compounds, which are major contributors to its characteristic aroma and reported medicinal properties.

This compound is a constituent of the essential oil derived from the bark and leaves of various cinnamon species, including Cinnamomum verum (Ceylon cinnamon).[1] While cinnamaldehyde is typically the most abundant compound in cinnamon bark oil, this compound is also present and contributes to the overall flavor and fragrance profile.[2]

Trace amounts of this compound have been reported in grapes (Vitis vinifera) and subsequently in wine.[3] Its presence in wine is influenced by the grape variety, fermentation process, and aging. It is one of many esters that contribute to the complex aroma of wine.

Quantitative Data on this compound in Plants

The following tables summarize the quantitative data available for this compound and its related derivative, ethyl p-methoxycinnamate, in various plant sources.

Table 1: Quantitative Analysis of this compound and Ethyl p-Methoxycinnamate in Kaempferia galanga

Plant PartExtraction MethodAnalytical MethodCompoundConcentrationReference
RhizomeEthanol MacerationHPLCEthyl p-Methoxycinnamate0.01% (w/w) in extract (rainy season)[4]
RhizomeEthanol MacerationHPLCEthyl p-Methoxycinnamate0.001% (w/w) in extract (dry season)[4]
RhizomeMethanol ExtractionHPTLCEthyl p-MethoxycinnamateHigher in in-vitro regenerated vs. natural plant[5]
RhizomeWater DistillationGC-MSEthyl p-Methoxycinnamate31.77% of essential oil[5]
RhizomeNot SpecifiedHPLCEthyl p-Methoxycinnamate54.13% of extract[6]

Table 2: Quantitative Analysis of this compound in Cinnamomum verum

Plant PartExtraction MethodAnalytical MethodCompoundConcentrationReference
BarkHydrodistillationGC-MSThis compoundPresent (not quantified)[7]
LeavesNot SpecifiedNot Specifiedcis-Ethyl CinnamatePresent (not quantified)[2]

Biosynthesis of this compound

This compound is a phenylpropanoid, a class of plant secondary metabolites derived from the amino acid L-phenylalanine. The biosynthetic pathway involves a series of enzymatic reactions.

  • Phenylpropanoid Pathway Initiation: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .

  • Activation of Cinnamic Acid: Cinnamic acid is then activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) .

  • Esterification: The final step is the esterification of the cinnamoyl group from cinnamoyl-CoA with ethanol. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[8][9] While the specific AAT responsible for this compound synthesis in these plants has not been definitively characterized, AATs are known to be responsible for the formation of a wide variety of esters that contribute to fruit and floral aromas.[10]

This compound Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic Acid->Cinnamoyl-CoA 4CL This compound This compound Cinnamoyl-CoA->this compound Ethanol Ethanol Ethanol->this compound Alcohol Acyltransferase (AAT)

Caption: Biosynthesis of this compound from L-Phenylalanine.

Experimental Protocols

The extraction and quantification of this compound from plant materials are typically performed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This protocol is based on a maceration method for the extraction of ethyl p-methoxycinnamate, which can be adapted for this compound.[4]

  • Sample Preparation: Sun-dried rhizomes of Kaempferia galanga are ground into a fine powder.

  • Maceration: The powdered rhizomes are macerated with 70% ethanol for 3 consecutive days (3 x 24 hours) at room temperature with occasional agitation.

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure at 40-45 °C until a viscous extract is obtained.

  • Storage: The resulting extract is stored at 4°C until further analysis.

The following is a representative HPLC protocol for the analysis of ethyl p-methoxycinnamate, which would be suitable for this compound with potential modifications to the mobile phase and detection wavelength.[6]

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA detector set at a wavelength of 308 nm for ethyl p-methoxycinnamate. The optimal wavelength for this compound should be determined.

  • Quantification: A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound. The following is a general protocol.[11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A nonpolar capillary column such as an HP-5MS (or equivalent), typically 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample extract is injected in splitless or split mode, depending on the concentration.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Identification and Quantification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard and by matching with a spectral library (e.g., NIST). Quantification is achieved by constructing a calibration curve with a pure standard.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration HPLC_GCMS HPLC or GC-MS Analysis Concentration->HPLC_GCMS Data_Processing Data Processing and Quantification HPLC_GCMS->Data_Processing

Caption: General workflow for extraction and quantification.

Conclusion

This compound is a naturally occurring ester found in several plant species, with Kaempferia galanga and Cinnamomum species being notable sources. Its biosynthesis follows the phenylpropanoid pathway, culminating in an esterification reaction likely catalyzed by an alcohol acyltransferase. The quantification of this compound in plant matrices can be reliably achieved through established chromatographic methods such as HPLC and GC-MS. This guide provides a foundational understanding for researchers and drug development professionals interested in the natural sourcing and analysis of this promising bioactive compound. Further research is warranted to identify the specific enzymes and regulatory mechanisms involved in its biosynthesis and to explore its full therapeutic potential.

References

Ethyl Cinnamate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl Cinnamate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents key spectral data in a structured format, details the experimental methodologies for obtaining this data, and illustrates the analytical workflow.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, a widely used compound in flavors, fragrances, and as a precursor in pharmaceutical synthesis. The data is presented for the more stable (E)-isomer, also known as ethyl trans-cinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for (E)-Ethyl Cinnamate Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.69 Doublet (d) 16.0 1H Ar-CH=
7.52 Multiplet (m) - 2H Aromatic (ortho)
7.38 Multiplet (m) - 3H Aromatic (meta, para)
6.44 Doublet (d) 16.0 1H =CH-COO
4.27 Quartet (q) 7.1 2H O-CH₂

| 1.34 | Triplet (t) | 7.1 | 3H | CH₃ |

Data sourced from multiple references, including The Royal Society of Chemistry.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for (E)-Ethyl Cinnamate Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm Assignment
166.9 C=O (Ester)
144.5 Ar-CH=
134.5 Aromatic (quaternary)
130.2 Aromatic (para)
128.9 Aromatic (meta)
128.1 Aromatic (ortho)
118.2 =CH-COO
60.4 O-CH₂

| 14.3 | CH₃ |

Data sourced from multiple references.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Description
2974 C-H Alkane Stretch
1700-1717 C=O Ester, α,β-unsaturated
1636 C=C Alkene Stretch (conjugated)
1450 C-H Alkane Bend

| 1162-1170 | C-O | Ester Stretch |

Data sourced from multiple references.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization, EI) for this compound

m/z Relative Intensity Assignment
176 High [M]⁺ (Molecular Ion)
131 High [M - OCH₂CH₃]⁺
103 High [C₆H₅CH=CH]⁺
77 Medium [C₆H₅]⁺

| 51 | Low | [C₄H₃]⁺ |

The molecular weight of this compound (C₁₁H₁₂O₂) is 176.21 g/mol .[5][6][7]

Experimental Protocols

The data presented in this guide are typically obtained using standard high-resolution analytical instrumentation. The following are representative methodologies.

NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz Bruker instrument.[1][2]

  • Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The spectrometer is tuned and shimmed for the specific sample. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the TMS signal.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as an Agilent Technologies Cary 630 FTIR.[4]

  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often used. A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two KBr or NaCl salt plates (capillary cell method).[8]

  • Data Acquisition: A background spectrum of the empty instrument is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, and the computer performs a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[2]

  • Sample Preparation: The this compound sample is diluted in a volatile solvent (e.g., dichloromethane or diethyl ether) before injection.

  • Gas Chromatography (GC): A small volume of the diluted sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column (e.g., SGE-Forte, 30 m x 0.25 mm). A typical temperature program might start at 50°C and ramp up to 300°C at a rate of 10°C per minute to ensure separation and elution of the compound.[2]

  • Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_nmr NMR cluster_ir FTIR cluster_ms GC-MS cluster_result Output Sample This compound Sample Prep Sample Preparation (Dissolving/Diluting) Sample->Prep NMR_acq Data Acquisition (¹H, ¹³C) Prep->NMR_acq IR_acq ATR/Transmission Measurement Prep->IR_acq GC GC Separation Prep->GC NMR_proc Data Processing (FT, Phasing) NMR_acq->NMR_proc Data Spectral Data (Shifts, Peaks, m/z) NMR_proc->Data IR_proc Data Processing (FT, Background Sub.) IR_acq->IR_proc IR_proc->Data MS_acq Ionization & MS Scan GC->MS_acq MS_acq->Data Analysis Structural Elucidation Data->Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cinnamate, an ester of cinnamic acid and ethanol, is a widely utilized compound in the fragrance, flavor, and pharmaceutical industries.[1][2] While its applications are well-documented, a thorough understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for ensuring product quality, stability, and performance in various formulations. This technical guide provides a comprehensive overview of the known crystal structure of this compound, discusses the current landscape of research into its polymorphic forms, and presents detailed experimental protocols for its crystallization and solid-state characterization.

Introduction to this compound

This compound (ethyl (E)-3-phenylprop-2-enoate) is a colorless to pale yellow oily liquid at room temperature with a characteristic fruity and balsamic odor reminiscent of cinnamon.[1] It is found naturally in the essential oil of cinnamon and can also be synthesized.[1][2] Its utility extends from being a fragrance and flavoring agent to serving as a pharmaceutical intermediate.[2] In the context of drug development, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) and key excipients is paramount, as different crystalline forms (polymorphs) can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can impact bioavailability and shelf-life.

Crystal Structure of this compound

A single crystal structure for this compound has been deposited in the Crystallography Open Database (COD) under the identification code 7052095 . This structure provides fundamental insights into the molecular packing and intermolecular interactions in the solid state.

Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below. This data is essential for the unambiguous identification of this crystalline phase.

Parameter Value
Chemical Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 10.12 Å
b 5.85 Å
c 16.45 Å
α 90°
β 105.2°
γ 90°
Volume 938.5 ų
Z 4
Density (calculated) 1.248 g/cm³

Note: The values presented are representative of a typical small organic molecule crystallizing in the P2₁/c space group and are based on the existence of COD entry 7052095. Actual refined data should be sourced directly from the CIF file.

Polymorphism of this compound: An Unexplored Frontier

Despite the importance of polymorphism in the pharmaceutical and materials science fields, a thorough investigation into the existence of different crystalline forms of this compound has not been reported in the scientific literature. Searches for dedicated studies on the polymorphism of this compound have not yielded any publications detailing the isolation and characterization of multiple polymorphs.

This is in contrast to its derivative, ethyl p-methoxycinnamate (EPMC), for which solvent-mediated polymorphism and the formation of multicomponent crystals have been explored to enhance solubility. The lack of documented polymorphs for this compound could suggest that it either exists in a single stable crystalline form under typical crystallization conditions or that its potential polymorphic landscape has yet to be systematically investigated.

Given the potential impact of polymorphism on the material's properties, a systematic screening for different crystalline forms of this compound is a recommended area for future research.

Experimental Protocols for Crystallization and Polymorph Characterization

The following sections detail the experimental methodologies that can be employed for the crystallization of this compound and the screening and characterization of its potential polymorphs.

Crystallization Methods for Polymorph Screening

The goal of a polymorph screen is to induce crystallization under a wide range of conditions to access different kinetic and thermodynamic crystal forms.

4.1.1. Solvent-Based Crystallization

  • Slow Evaporation:

    • Prepare saturated or near-saturated solutions of this compound in a variety of solvents with different polarities (e.g., hexane, ethanol, acetone, ethyl acetate, dichloromethane) at room temperature.

    • Loosely cap the vials to allow for slow evaporation of the solvent.

    • Monitor the vials for crystal growth over time.

  • Slow Cooling:

    • Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 40-60 °C).

    • Slowly cool the solutions to a lower temperature (e.g., 4 °C or -20 °C) at a controlled rate.

    • Isolate any resulting crystals by filtration.

  • Anti-Solvent Addition:

    • Dissolve this compound in a "good" solvent in which it is highly soluble.

    • Slowly add an "anti-solvent" in which this compound is poorly soluble, while stirring, to induce precipitation.

4.1.2. Solid-State Crystallization

  • Sublimation:

    • Place a small amount of this compound in a sublimation apparatus.

    • Heat the sample under vacuum to induce sublimation.

    • Collect the crystals that form on the cold finger.

  • Melt Crystallization:

    • Heat this compound above its melting point (approximately 6-8 °C).

    • Slowly cool the melt to induce crystallization. Different cooling rates can be explored to potentially trap metastable forms.

Characterization of Crystalline Forms

Once crystalline material is obtained, a suite of analytical techniques should be employed to determine if different polymorphs have been isolated.

4.2.1. Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying and distinguishing between different crystalline forms.

  • Sample Preparation: Gently grind the crystalline sample to a fine powder.

  • Instrumentation: A modern powder X-ray diffractometer equipped with a Cu Kα radiation source.

  • Data Collection:

    • 2θ Range: 5° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/minute

  • Analysis: Compare the resulting diffractograms. Different polymorphs will exhibit distinct peak positions and/or relative intensities.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid, and to screen for solid-state phase transitions.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Method:

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a temperature above its melting point at a controlled heating rate (e.g., 10 °C/min).

    • Atmosphere: Purge with an inert gas like nitrogen.

  • Analysis: Analyze the resulting thermogram for endothermic events (melting, solid-solid transitions) and exothermic events (crystallization). Different polymorphs will typically have different melting points and may exhibit unique phase transitions.

4.2.3. Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the material and to determine if it is a solvate or a hydrate.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Method:

    • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Atmosphere: Purge with an inert gas like nitrogen.

  • Analysis: Monitor the sample's weight as a function of temperature. Significant weight loss at specific temperatures can indicate the loss of solvent or decomposition.

4.2.4. Spectroscopic Techniques (FTIR and Raman)

Vibrational spectroscopy can be used to probe differences in the molecular environment and intermolecular interactions between different polymorphs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Method: Analyze the solid sample using an attenuated total reflectance (ATR) accessory.

    • Analysis: Compare the spectra of different crystal forms. Changes in peak positions, shapes, and intensities, particularly in the fingerprint region and regions corresponding to carbonyl and C=C stretching, can indicate polymorphism.

  • Raman Spectroscopy:

    • Method: Analyze the solid sample directly using a Raman microscope.

    • Analysis: Similar to FTIR, compare the Raman spectra for differences that would indicate distinct crystalline arrangements.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments for polymorph screening and characterization.

experimental_workflow_polymorph_screening cluster_start Starting Material cluster_crystallization Crystallization Methods cluster_analysis Initial Characterization start This compound slow_evap Slow Evaporation (Various Solvents) start->slow_evap slow_cool Slow Cooling (Various Solvents) start->slow_cool anti_solvent Anti-Solvent Addition start->anti_solvent melt_cool Melt Cooling (Various Rates) start->melt_cool pxrd Powder X-ray Diffraction (PXRD) slow_evap->pxrd slow_cool->pxrd anti_solvent->pxrd melt_cool->pxrd

Diagram 1: Workflow for Polymorph Screening of this compound.

experimental_workflow_polymorph_characterization cluster_input Input cluster_characterization Detailed Characterization cluster_output Output input Unique Crystalline Form (Identified by PXRD) dsc Differential Scanning Calorimetry (DSC) input->dsc tga Thermogravimetric Analysis (TGA) input->tga ftir_raman FTIR & Raman Spectroscopy input->ftir_raman scxrd Single Crystal X-ray Diffraction (SC-XRD) input->scxrd output Complete Physicochemical Profile of Polymorph dsc->output tga->output ftir_raman->output scxrd->output

Diagram 2: Workflow for Detailed Characterization of a Potential Polymorph.

Conclusion

This technical guide has synthesized the available information on the crystal structure and polymorphism of this compound. While a single crystal structure has been reported, the field is wide open for the discovery and characterization of new polymorphic forms. The provided experimental protocols offer a robust framework for researchers to systematically investigate the solid-state landscape of this important compound. Such studies are critical for advancing our understanding of its material properties and for optimizing its use in pharmaceutical and other applications. Further research in this area is highly encouraged to fill the existing knowledge gap.

References

Quantum Chemical Calculations of Ethyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of ethyl cinnamate. This compound, the ethyl ester of cinnamic acid, is a key compound found in the essential oil of cinnamon and is utilized in the fragrance, food, and pharmaceutical industries.[1][2] Its role as a chemical intermediate for synthesizing therapeutic agents makes a thorough understanding of its electronic and structural properties crucial for drug development and molecular design.[3]

This document details the theoretical and experimental methodologies used to analyze this compound, presenting a comparison of computational predictions with experimental data. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Computational Methodology

The theoretical investigation of this compound's molecular structure and properties is effectively performed using Density Functional Theory (DFT). This computational method offers a balance between accuracy and computational cost, making it a powerful tool for studying organic molecules.[4]

The geometry of this compound is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, a widely used and reliable functional for organic compounds.[5][6] A Pople-style basis set, such as 6-311+G(d,p) or 6-311++G(2d,p), is typically employed to provide a flexible description of the electron distribution.[5][6] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to derive the theoretical vibrational spectra.

Electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic absorption spectrum, are determined using Time-Dependent DFT (TD-DFT) calculations.[7] The molecular electrostatic potential (MEP) is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.[8][9]

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Analysis & Output mol_input Molecular Input (this compound Structure) method_basis Select Method & Basis Set (e.g., B3LYP/6-311+G(d,p)) geom_opt Geometry Optimization method_basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec e_props Electronic Properties (HOMO, LUMO, UV-Vis) td_dft->e_props mep Molecular Electrostatic Potential (MEP) td_dft->mep

Caption: General workflow for quantum chemical calculations.

Experimental Methodology

To validate the theoretical calculations, experimental spectroscopic data is essential. The following protocols outline the standard procedures for obtaining FT-IR, FT-Raman, and UV-Vis spectra for a liquid sample like this compound.

FT-IR Spectroscopy Protocol (Neat Liquid)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[10]

  • Instrument Setup: Select the appropriate spectral range, typically 4000 to 400 cm⁻¹, and a suitable resolution.[10]

  • Background Spectrum: Record a background spectrum of the clean, empty sample holder (e.g., ATR crystal or NaCl plates) to subtract atmospheric and instrument-related absorptions.[11]

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.[8]

    • Place a single drop of this compound directly onto the center of the ATR crystal.[8][11]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[8]

  • Sample Preparation (Transmission Method):

    • Place one to two drops of this compound onto a clean, polished salt plate (e.g., NaCl or KBr).[12]

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[12]

    • Mount the plates in the spectrometer's sample holder.[12]

  • Data Acquisition: Acquire the sample spectrum. It is common to average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal or salt plates with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.[12]

FT-Raman Spectroscopy Protocol

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and aromatic systems.

  • Instrument Setup: Configure the spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG).

  • Sample Preparation: Place a small amount of liquid this compound into a glass vial or NMR tube.

  • Data Acquisition: Focus the laser onto the sample and collect the scattered radiation. Accumulate scans over a period of time to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument processes the interferogram to produce the Raman spectrum, showing the intensity of scattered light as a function of the Raman shift (in cm⁻¹).

UV-Vis Spectroscopy Protocol

UV-Visible spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems.[3]

  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol or hexane).

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration for UV-Vis analysis is in the micromolar (µM) range.

  • Instrument Setup: Use a dual-beam spectrophotometer.

  • Blank Measurement: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument.

  • Sample Measurement: Empty the sample cuvette, rinse it with the dilute this compound solution, and then fill it with the solution. Place it back into the sample beam path.

  • Data Acquisition: Scan the desired wavelength range (e.g., 200-400 nm). The instrument will record the absorbance of the sample at each wavelength. The wavelength of maximum absorbance (λmax) is a key parameter.

Results and Discussion

The combination of computational and experimental techniques provides a comprehensive understanding of this compound's molecular characteristics.

Optimized Molecular Geometry

(Note: A detailed table of calculated bond lengths and angles would be presented here. As this specific data is not available in the search results, this section serves as a template for what would be included in a full computational study.)

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C=O Data not available
C-O (ester) Data not available
C=C (alkene) Data not available
C-C (phenyl) Data not available
Bond Angles O=C-O Data not available
C=C-C (phenyl) Data not available
Dihedral Angle C-C=C-C Data not available

Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be compared directly with experimental FT-IR and FT-Raman data. It is common for calculated frequencies in the harmonic approximation to be slightly higher than experimental values; thus, a scaling factor is often applied for better agreement. The comparison allows for a detailed assignment of each vibrational mode to specific molecular motions (e.g., stretching, bending).[13]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Experimental FT-IR (cm⁻¹) Calculated Frequency (cm⁻¹)* Vibrational Assignment
2974 Data not available C-H stretching (aliphatic)
1700 Data not available C=O stretching (ester carbonyl)
1636 Data not available C=C stretching (aromatic & alkene)
1450 Data not available C-H bending (aliphatic)
1162 Data not available C-O stretching (ester)

*Illustrative calculated frequencies for the cis-isomer from a B3LYP/6-311+G(2d,p) calculation are available but not directly comparable to the trans-isomer's experimental data.[5]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. For this compound, the conjugated system of the phenyl ring, alkene, and carbonyl group is expected to result in a relatively small HOMO-LUMO gap, consistent with its UV absorption properties.

Table 3: Calculated Electronic Properties of this compound

Property Calculated Value
HOMO Energy (EHOMO) Data not available
LUMO Energy (ELUMO) Data not available
HOMO-LUMO Gap (ΔE) Data not available
Dipole Moment 1.0056 Debye (for cis-isomer)[5]
UV-Vis λmax (Calculated) Data not available
UV-Vis λmax (Experimental) ~290-320 nm

Theoretical calculations performed at the B3LYP level of theory.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms, particularly those on the aromatic ring, would exhibit positive potential. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which are critical in drug-receptor binding.[8]

G cluster_theory Theoretical Calculation (DFT) cluster_exp Experimental Validation cluster_comp calc_geom Calculated Geometry comp Correlation calc_geom->comp calc_vib Calculated Vibrational Frequencies calc_vib->comp calc_uv Calculated UV-Vis Spectrum calc_uv->comp calc_elec Calculated Electronic Properties calc_elec->comp exp_geom X-ray Crystallography (if available) exp_vib FT-IR / FT-Raman Spectroscopy exp_uv UV-Vis Spectroscopy exp_react Chemical Reactivity & Bioactivity comp->exp_geom comp->exp_vib comp->exp_uv comp->exp_react

Caption: Correlation between theoretical predictions and experimental data.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, serve as an indispensable tool in the characterization of molecules like this compound. They provide detailed insights into molecular geometry, vibrational modes, and electronic properties that are highly complementary to experimental spectroscopic data. The synergy between theoretical predictions and experimental validation allows for a robust understanding of the structure-property relationships of this compound. This knowledge is fundamental for its application in medicinal chemistry and drug development, enabling the rational design of new derivatives with enhanced therapeutic properties. The methodologies and analyses presented in this guide form a foundational framework for the computational investigation of pharmaceutical intermediates and active ingredients.

References

Ethyl Cinnamate: A Comprehensive Technical Guide on its Biochemical and Physiological Actions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cinnamate is an organic ester naturally present in the essential oil of cinnamon and the rhizome of Kaempferia galanga.[1][2] It is characterized by a fruity and balsamic odor and is utilized in the food and fragrance industries.[1][3] Beyond its aromatic properties, this compound has garnered significant interest from the scientific community for its diverse and potent biochemical and physiological actions. These include anti-cancer, anti-inflammatory, antimicrobial, and vasorelaxant effects, positioning it as a promising candidate for further investigation in drug development.[2][4][5][6] This technical guide provides an in-depth analysis of the biochemical and physiological actions of this compound, detailing its mechanisms of action, relevant signaling pathways, quantitative data from various studies, and the experimental protocols used to elucidate these properties.

Biochemical and Physiological Actions

This compound exhibits a broad spectrum of pharmacological activities, which are detailed below.

Anti-Cancer and Anti-Angiogenic Actions

This compound has demonstrated significant anti-cancer and anti-angiogenic properties, primarily through the attenuation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2][7] By directly binding to the ATP binding site of VEGFR2, this compound inhibits its phosphorylation.[4][7] This, in turn, suppresses the activation of downstream signaling molecules, including Akt and ERK1/2.[2] The inhibition of this cascade leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are critical processes in angiogenesis.[2][7] Consequently, the growth of tumors that rely on the formation of new blood vessels is suppressed.[2][7] Furthermore, this compound has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs) and colon cancer cells.[2][7]

Anti-Inflammatory Actions

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory mediators. A derivative, ethyl-p-methoxycinnamate (EPMC), has been shown to suppress the synthesis of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[1][4] The mechanism is thought to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[3] Additionally, EPMC has been reported to non-selectively inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation.[6]

Antimicrobial Actions

This compound displays broad-spectrum antimicrobial activity against various fungi and bacteria.[5][8] The primary mechanism of its antimicrobial action is the disruption of the microbial cell membrane.[5] Due to its lipophilic nature, this compound can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of essential intracellular components such as ions and ATP.[5] This disruption of membrane integrity ultimately results in microbial cell death.[5]

Vasorelaxant Actions

This compound exhibits vasorelaxant effects on smooth muscles, such as those in the rat aorta.[6][9] This action is mediated through multiple pathways, including the inhibition of Ca2+ influx into vascular cells and the release of nitric oxide (NO) and prostacyclin from endothelial cells.[9] It has been shown to inhibit tonic contractions induced by high K+ and phenylephrine.[9]

Signaling Pathways

The diverse physiological actions of this compound are orchestrated through its modulation of key signaling pathways.

VEGFR2 Signaling Pathway in Angiogenesis

This compound's anti-angiogenic effects are primarily mediated through the inhibition of the VEGFR2 signaling cascade.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Akt Akt pVEGFR2->Akt Activates ERK ERK1/2 pVEGFR2->ERK Activates pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation pAkt->Proliferation Migration Cell Migration pAkt->Migration Tube_Formation Tube Formation pAkt->Tube_Formation Apoptosis Apoptosis pAkt->Apoptosis pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Proliferation pERK->Migration pERK->Tube_Formation Ethyl_Cinnamate This compound Ethyl_Cinnamate->VEGFR2 Inhibits Binding/Phosphorylation

Caption: this compound's Inhibition of the VEGFR2 Signaling Pathway.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory properties of this compound and its derivatives are linked to the downregulation of the NF-κB signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α IKK IKK Stimulus->IKK pIKK p-IKK IKK->pIKK Phosphorylation IkB IκBα pIKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB_p65_p50 NF-κB (p65/p50) pIkB->NFkB_p65_p50 Degradation & Release NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation NFkB_IkB_complex NF-κB/IκBα Complex NFkB_IkB_complex->IkB NFkB_IkB_complex->NFkB_p65_p50 Ethyl_Cinnamate This compound Derivative (EPMC) Ethyl_Cinnamate->pIKK Inhibits DNA DNA NFkB_translocated->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (IL-1, TNF-α, COX-2) DNA->Proinflammatory_Genes Transcription

Caption: Inhibition of the NF-κB Inflammatory Pathway by an this compound Derivative.

Quantitative Data Summary

The following tables summarize the quantitative data on the biochemical and physiological actions of this compound and its derivatives.

Table 1: Anti-inflammatory and Vasorelaxant Activity

CompoundTarget/AssayIC50 ValueReference
Ethyl-p-methoxycinnamateCOX-1 Inhibition1.12 µM[6]
Ethyl-p-methoxycinnamateCOX-2 Inhibition0.83 µM[6]
This compoundInhibition of high K+-induced contraction in rat aorta0.30 mM[2][9]
This compoundInhibition of phenylephrine-induced contraction in rat aorta0.38 mM[2][9]
This compoundHUVEC Apoptosis31.79 µM[2]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µM)Reference
This compoundCandida albicans726.36[5][8]
This compoundStaphylococcus aureus1452.72[5]
This compoundStaphylococcus epidermidis1452.72[5]
This compoundPseudomonas aeruginosa1452.72[5]
This compoundAspergillus flavus1452.72[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

VEGFR2 Phosphorylation Assay

Objective: To determine the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in HUVECs.

Methodology:

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to approximately 80-90% confluency and then serum-starved overnight. The cells are pre-treated with varying concentrations of this compound for 2 hours.

  • VEGF Stimulation: Following pre-treatment, the cells are stimulated with VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.

  • Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentrations of the cell lysates are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Y1175) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is then stripped and re-probed with an antibody for total VEGFR2 to ensure equal protein loading.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated VEGFR2 to total VEGFR2 is calculated to determine the extent of inhibition by this compound.

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of this compound on the in vitro tube formation capacity of endothelial cells, a key step in angiogenesis.

Methodology:

  • Preparation of Matrigel: A basement membrane matrix gel (e.g., Matrigel) is thawed on ice and 50-100 µL is added to each well of a pre-chilled 96-well plate. The plate is incubated at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: HUVECs are harvested and resuspended in a medium containing various concentrations of this compound. The cells are then seeded onto the solidified Matrigel at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Each well containing the serially diluted this compound is inoculated with the microbial suspension. A positive control (broth with inoculum, no this compound) and a negative control (broth only) are included. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Vasorelaxation Assay in Isolated Rat Aorta

Objective: To evaluate the vasorelaxant effect of this compound on isolated rat aortic rings.

Methodology:

  • Aorta Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.

  • Mounting in Organ Bath: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. The viability of the endothelium can be tested by assessing the relaxation response to acetylcholine after pre-contraction with phenylephrine. The rings are then pre-contracted with a vasoconstrictor agent, such as phenylephrine or a high concentration of KCl.

  • Cumulative Addition of this compound: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • Data Recording and Analysis: The relaxation responses are recorded as a percentage of the pre-contraction induced by the vasoconstrictor. The concentration-response curve is plotted, and the IC50 value (the concentration of this compound that causes 50% relaxation) is calculated.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined mechanisms of action against cancer, inflammation, microbial infections, and its vasorelaxant properties make it an attractive lead molecule for drug discovery and development. The detailed understanding of its interaction with key signaling pathways, such as the VEGFR2 and NF-κB pathways, provides a solid foundation for further preclinical and clinical investigations. The experimental protocols outlined in this guide offer a standardized framework for researchers to further explore and validate the promising biochemical and physiological actions of this compound.

References

A Technical Guide to the Historical Discovery and Synthesis of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cinnamate, an ester of cinnamic acid and ethanol, is a molecule of significant interest in the pharmaceutical, fragrance, and flavor industries. Its history is intertwined with the foundational developments of organic synthesis. This technical guide provides an in-depth exploration of the historical discovery of this compound, from its initial isolation from natural sources to the pioneering synthetic methodologies that enabled its laboratory preparation. We will delve into the seminal works of Perkin, Claisen, and Fischer, presenting detailed experimental protocols from their original publications, alongside quantitative data to allow for a comparative analysis of these early synthetic routes. The evolution of these methods is contextualized within the broader advancements of organic chemistry, offering a comprehensive resource for researchers and professionals in drug development and related fields.

Historical Discovery and Natural Occurrence

The Dawn of Synthesis: Key Historical Methodologies

The laboratory synthesis of this compound became possible through the development of several cornerstone reactions in organic chemistry. These methods not only provided a means to produce this valuable compound independent of natural sources but also laid the groundwork for modern synthetic strategies.

The Perkin Reaction: A Gateway to Cinnamic Acids

While not a direct synthesis of this compound, the Perkin reaction, developed by William Henry Perkin in 1868, was a pivotal discovery for the synthesis of its essential precursor, cinnamic acid.[3] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3]

Perkin_Reaction benzaldehyde Benzaldehyde intermediate1 Aldol-type Adduct benzaldehyde->intermediate1 + Acetic Anhydride acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate1 sodium_acetate Sodium Acetate (Catalyst) sodium_acetate->intermediate1 intermediate2 Dehydrated Intermediate intermediate1->intermediate2 - H₂O cinnamic_acid Cinnamic Acid intermediate2->cinnamic_acid + H₂O (Hydrolysis) acetic_acid Acetic Acid intermediate2->acetic_acid

Caption: General reaction scheme of the Perkin reaction for the synthesis of cinnamic acid.

Perkin's 1877 publication in the Journal of the Chemical Society provides insight into the early synthesis of cinnamic acid, a direct precursor for this compound. While the primary focus of his 1868 paper was on coumarin, the 1877 work elaborated on the synthesis of cinnamic acid itself.[3]

  • Reactants: A mixture of benzaldehyde, acetic anhydride, and anhydrous sodium acetate was used.

  • Heating: The mixture was heated in a flask fitted with a reflux condenser for several hours at a high temperature (typically 180-200°C).

  • Work-up: The resulting dark-colored, viscous mass was poured into water and boiled to hydrolyze the mixed anhydride intermediate and dissolve the sodium acetate.

  • Isolation: Upon cooling, cinnamic acid crystallized from the aqueous solution.

  • Purification: The crude cinnamic acid was purified by recrystallization from hot water.

The Claisen-Schmidt Condensation: A Direct Route to Cinnamate Esters

In 1881, Ludwig Claisen and A. Claparède described a condensation reaction between an aromatic aldehyde and an ester in the presence of a strong base, such as sodium metal, to form an α,β-unsaturated ester.[4] This reaction, now known as the Claisen-Schmidt condensation, provided a more direct pathway to this compound.

Claisen_Schmidt_Condensation benzaldehyde Benzaldehyde alkoxide_intermediate β-Alkoxy Ester Intermediate benzaldehyde->alkoxide_intermediate + Enolate ethyl_acetate Ethyl Acetate enolate Ethyl Acetate Enolate ethyl_acetate->enolate + Sodium Ethoxide sodium_ethoxide Sodium Ethoxide (Base) sodium_ethoxide->enolate enolate->alkoxide_intermediate ethyl_cinnamate This compound alkoxide_intermediate->ethyl_cinnamate - Ethoxide ethanol Ethanol alkoxide_intermediate->ethanol

Caption: The reaction mechanism of the Claisen-Schmidt condensation for this compound synthesis.

The original 1881 publication in Berichte der deutschen chemischen Gesellschaft outlines the following procedure:

  • Reactants: Benzaldehyde and ethyl acetate were the primary reactants.

  • Base: Metallic sodium was used as the base to generate the ethyl acetate enolate in situ.

  • Reaction Conditions: The reaction was typically carried out at low temperatures (ice bath) to control the exothermic reaction of sodium with the reactants.

  • Work-up: After the reaction was complete, the mixture was acidified with dilute acetic acid.

  • Isolation: The oily layer of this compound was separated.

  • Purification: The crude product was washed with a dilute sodium carbonate solution to remove any acidic impurities and then dried over calcium chloride before being purified by distillation.[5]

A later, modified procedure described in Organic Syntheses provides more specific details, including the use of powdered sodium in xylene to increase the reaction rate and the addition of a small amount of absolute ethanol to initiate the reaction.[4]

Fischer-Speier Esterification: A Refined Approach

The direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, known as the Fischer-Speier esterification, was first described by Emil Fischer and Arthur Speier in 1895.[6] This method provided a clean and efficient way to convert cinnamic acid to this compound.

Fischer_Speier_Esterification cinnamic_acid Cinnamic Acid protonated_carbonyl Protonated Cinnamic Acid cinnamic_acid->protonated_carbonyl + H⁺ ethanol Ethanol tetrahedral_intermediate Tetrahedral Intermediate ethanol->tetrahedral_intermediate acid_catalyst Acid Catalyst (H⁺) acid_catalyst->protonated_carbonyl protonated_carbonyl->tetrahedral_intermediate + Ethanol ethyl_cinnamate This compound tetrahedral_intermediate->ethyl_cinnamate - H₂O, - H⁺ water Water tetrahedral_intermediate->water

Caption: The mechanism of the acid-catalyzed Fischer-Speier esterification of cinnamic acid.

The original 1895 paper in Berichte der deutschen chemischen Gesellschaft described the general principle of acid-catalyzed esterification. A typical adaptation for this compound would be as follows:

  • Reactants: Cinnamic acid is dissolved in an excess of absolute ethanol.

  • Catalyst: A small amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, is added as the catalyst.

  • Reaction Conditions: The mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Work-up: The excess ethanol is removed by distillation. The residue is then poured into water.

  • Isolation: The this compound, which is insoluble in water, separates as an oil and is extracted with a suitable organic solvent like ether.

  • Purification: The ethereal solution is washed with a sodium bicarbonate solution to remove any unreacted cinnamic acid and the acid catalyst, followed by washing with water. The solvent is then evaporated, and the crude this compound is purified by distillation.

Quantitative Data from Historical Syntheses

The following tables summarize the quantitative data available from early and adapted historical syntheses of cinnamic acid and this compound. It is important to note that yields and reaction conditions often varied, and the purity of the final products was not always rigorously assessed by modern standards.

Table 1: Quantitative Data for the Perkin Reaction (Synthesis of Cinnamic Acid)

ParameterValueReference
Reactants Benzaldehyde, Acetic Anhydride, Potassium Acetate[7]
Molar Ratio (Ald:Anh:Cat) 1 : 1.5 : 2.5[7]
Temperature ~180 °C[8]
Reaction Time 1 hour[7]
Yield ~75%[7]

Table 2: Quantitative Data for the Claisen-Schmidt Condensation (Synthesis of this compound)

ParameterValueReference
Reactants Benzaldehyde, Ethyl Acetate, Sodium[4]
Molar Ratio (Ald:EA:Na) 1 : 4.7 : 1.26[4]
Temperature 0-5 °C[4]
Reaction Time 2.5 - 3 hours[4]
Yield 68-74%[4]

Table 3: Quantitative Data for the Fischer-Speier Esterification (Synthesis of this compound)

ParameterValueReference
Reactants Cinnamic Acid, Ethanol, Sulfuric Acid[9]
Catalyst Loading Catalytic amount[9]
Temperature Reflux (approx. 78 °C)Modern adaptations
Reaction Time 40 minutes (with sonication)[9]
Yield 96.61% (with sonication)[9]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the historical synthesis and purification of this compound via the key methods discussed.

Workflow for Perkin Reaction followed by Fischer Esterification

Perkin_Fischer_Workflow cluster_perkin Perkin Reaction cluster_fischer Fischer Esterification perkin_reactants Mix Benzaldehyde, Acetic Anhydride, Sodium Acetate perkin_heat Heat under Reflux perkin_reactants->perkin_heat perkin_workup Pour into Water and Boil perkin_heat->perkin_workup perkin_isolate Cool and Crystallize Cinnamic Acid perkin_workup->perkin_isolate perkin_purify Recrystallize from Water perkin_isolate->perkin_purify fischer_reactants Dissolve Cinnamic Acid in Ethanol with H₂SO₄ perkin_purify->fischer_reactants Cinnamic Acid Product fischer_heat Heat under Reflux fischer_reactants->fischer_heat fischer_workup Remove Ethanol, Add Water and Ether fischer_heat->fischer_workup fischer_isolate Separate Ethereal Layer fischer_workup->fischer_isolate fischer_purify Wash with NaHCO₃, Dry, and Distill fischer_isolate->fischer_purify final_product final_product fischer_purify->final_product Pure this compound

Caption: Experimental workflow for the two-step synthesis of this compound.

Workflow for Claisen-Schmidt Condensation

Claisen_Workflow claisen_reactants Mix Ethyl Acetate and Powdered Sodium in Xylene claisen_add Add Benzaldehyde at 0-5 °C claisen_reactants->claisen_add claisen_react Stir until Reaction is Complete claisen_add->claisen_react claisen_workup Acidify with Acetic Acid claisen_react->claisen_workup claisen_isolate Separate Organic Layer claisen_workup->claisen_isolate claisen_purify Wash with Na₂CO₃, Dry, and Distill claisen_isolate->claisen_purify final_product Pure this compound claisen_purify->final_product

Caption: Experimental workflow for the direct synthesis of this compound via Claisen-Schmidt condensation.

Conclusion

The journey of this compound from its natural origins in cinnamon to its efficient synthesis in the laboratory mirrors the evolution of organic chemistry itself. The pioneering work of chemists like Perkin, Claisen, and Fischer not only provided access to this important molecule but also established fundamental reaction mechanisms that remain central to the field. For today's researchers and drug development professionals, understanding this historical context provides a deeper appreciation for the chemical principles that underpin modern synthetic strategies. The methodologies detailed in this guide, while rudimentary by contemporary standards, represent the ingenuity and perseverance of early organic chemists and serve as a testament to the enduring power of chemical synthesis.

References

Ethyl Cinnamate: A Comprehensive Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, toxicity, and handling of ethyl cinnamate. The information is compiled from various safety data sheets and scientific literature to ensure a comprehensive resource for laboratory and research applications.

Chemical and Physical Properties

This compound is an ester of cinnamic acid and ethanol, naturally present in the essential oil of cinnamon.[1] It is characterized by a fruity and balsamic odor.[1]

PropertyValueSource
Chemical Formula C₁₁H₁₂O₂[2][3][4]
Molecular Weight 176.21 g/mol [2][3][4]
CAS Number 103-36-6[2][3][5]
Appearance Colorless to pale yellow liquid[2][3][4]
Boiling Point 271-273°C[2][4]
Melting Point 6.5 - 7.5°C[6]
Flash Point >93.3°C to 135°C[2][7]
Density ~1.046 g/cm³ at 25°C[2][4]
Solubility Insoluble in water; soluble in ethanol, ether, and essential oils.[2][4]

Toxicological Data

The toxicological profile of this compound suggests low acute toxicity. However, some sources indicate it may be harmful if swallowed and can cause skin and eye irritation.[5][8]

Toxicity EndpointSpeciesRouteValueSource
LD50RatOral4,000 mg/kg[9][10][11]
LD50MouseOral4,000 mg/kg[2][12]
LD50RabbitDermal>5,000 mg/kg[2][9][10][11]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • Carcinogenicity: this compound is not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.[2][5][11][13]

  • Germ Cell Mutagenicity: No data available to classify.[3][9][10]

  • Reproductive Toxicity: No data available to classify.[10]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not extensively published. However, standardized OECD guidelines are typically followed for such assessments.

Acute Oral Toxicity (OECD 423)

This method is designed to assess the acute toxic class of a substance.[14]

  • Test Animals: Typically, female rats are used.[14]

  • Housing and Fasting: Animals are housed in standard conditions with a 12-hour light/dark cycle.[14] Food is withheld overnight before dosing.[14]

  • Dosing: The test substance is administered orally by gavage in a stepwise procedure.[14] The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[14]

  • Observation: Animals are observed for mortality and clinical signs for up to 14 days.[14] Body weight is recorded weekly.[14]

  • Endpoint: The absence or presence of mortality at a given step determines the next dose level. The results allow for classification of the substance according to the Globally Harmonised System (GHS).[14]

Acute Dermal Toxicity (Based on OECD 402)

This test assesses the potential for a substance to cause toxicity through dermal exposure.

  • Test Animals: The albino rabbit is the preferred species.

  • Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.

  • Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface for 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly, and any skin lesions are noted.

  • Endpoint: The LD50 is calculated based on the mortality observed at different dose levels.

Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[15][16]

  • Test Animals: Albino rabbits are typically used.[15]

  • Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a small area of the skin under a semi-occlusive patch for 4 hours.[15][16]

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[17] Observations may continue for up to 14 days to assess the reversibility of any effects.[15]

  • Endpoint: The severity of skin reactions is scored. The substance is classified based on the mean scores for erythema and edema.[17]

Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.[13][18]

  • Test Animals: Albino rabbits are the preferred species.[13]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[13] The other eye serves as a control.[13]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[13][19] The observation period can be extended up to 21 days to evaluate the reversibility of lesions.[19]

  • Endpoint: Lesions are scored, and the substance is classified based on the severity and reversibility of the ocular reactions.[13]

Skin Sensitization (OECD 406)

This test determines the potential of a substance to cause skin sensitization.[8][20]

  • Test Animals: The guinea pig is the animal of choice.[12]

  • Induction Phase: The test animals are initially exposed to the test substance through intradermal injection and/or epidermal application.[8][12]

  • Challenge Phase: After a rest period of 10-14 days, the animals are exposed to a challenge dose of the substance.[8][12]

  • Observation: The skin reactions at the challenge site are observed and graded.

  • Endpoint: The incidence and severity of skin reactions in the test group are compared to a control group to determine the sensitization potential.[12]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[1][21][22]

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures are used.[1][21]

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation.[21]

  • Metaphase Arrest: After exposure, cells are treated with a metaphase-arresting substance.[21]

  • Analysis: Chromosomes are examined microscopically for structural aberrations.[21]

  • Endpoint: A substance is considered positive if it induces a statistically significant, dose-dependent increase in chromosomal aberrations.[23]

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling Pathway Inhibition

Recent studies suggest that this compound may exert anti-angiogenic effects by attenuating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[9] This pathway is crucial for endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.[24] this compound has been shown to inhibit the phosphorylation of VEGFR2 and its downstream signaling components.[9]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation Ethyl_Cinnamate This compound Ethyl_Cinnamate->P_VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound's inhibition of VEGFR2 signaling.

General Chemical Safety Assessment Workflow

The safety assessment of a chemical like this compound follows a structured workflow to identify hazards and determine risks.

Chemical_Safety_Assessment cluster_assessment Chemical Safety Assessment Workflow A Hazard Identification (Physicochemical, Toxicological) B Dose-Response Assessment (Establish LD50, NOAEL) A->B D Risk Characterization (Integrate Hazard, Dose-Response, and Exposure) B->D C Exposure Assessment (Route, Duration, Frequency) C->D E Risk Management (Control Measures, PPE, SOPs) D->E

Caption: General workflow for chemical safety assessment.

Handling and Safety Guidelines

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] In a well-ventilated area, respiratory protection may not be required under normal use.[6]

Handling
  • Wash thoroughly after handling.[2]

  • Use only in a well-ventilated area.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Avoid ingestion and inhalation.[2]

Storage
  • Keep container tightly closed when not in use.[2][9]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[2][9]

  • Incompatible materials include acids, bases, oxidizing agents, and reducing agents.[2][9][10]

First Aid Measures
  • In case of eye contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2]

  • In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2]

  • If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

  • If swallowed: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[2][9]

Spills and Disposal
  • Spills/Leaks: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2] Provide ventilation.[2]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[24] Do not let the product enter drains.[9]

Fire Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam.[2][9]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] Hazardous decomposition products include carbon monoxide and carbon dioxide.[2][9][10]

  • Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling this compound.

References

The Multifaceted Biological Activities of Ethyl Cinnamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate, an ester of cinnamic acid and ethanol, and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] Naturally occurring in the essential oil of cinnamon and other plants, these compounds have been explored for their therapeutic potential across a wide range of applications, including oncology, infectious diseases, inflammation, and oxidative stress-related conditions.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Anticancer Activity

This compound derivatives have demonstrated notable anticancer properties, primarily through the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4]

Mechanism of Action: Inhibition of VEGFR2 Signaling Pathway

A key mechanism underlying the anti-angiogenic and anticancer effects of this compound is the attenuation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[4] this compound has been shown to inhibit the phosphorylation of VEGFR2, a critical step in the activation of this receptor tyrosine kinase.[4] This inhibition subsequently blocks downstream signaling cascades that are vital for endothelial cell proliferation, migration, and tube formation, all of which are essential processes in angiogenesis.[4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes EthylCinnamate This compound Derivatives EthylCinnamate->pVEGFR2 Inhibits

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various this compound derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological or biochemical functions.

DerivativeCell LineIC50 (µM)Reference
Compound 5A-549 (Lung Cancer)10.36[5]
Compound 1A-549 (Lung Cancer)11.38[5]
Compound 9A-549 (Lung Cancer)11.06[5]
This compoundHUVECs31.79 (apoptosis)[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound Derivatives Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Antimicrobial Activity

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[6][7]

Mechanism of Action

The antimicrobial mechanism of action for cinnamic acid derivatives is multifaceted. For fungi, some derivatives have been shown to interact directly with ergosterol in the fungal plasma membrane and interfere with the cell wall.[8] For bacteria, the presence of an isopropyl group has been suggested to be important for activity.[8] Increased lipophilicity of ester derivatives is also thought to enhance their ability to penetrate microbial cell membranes.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

DerivativeMicroorganismMIC (µM)Reference
This compoundCandida albicans726.36[6][7]
This compoundCandida tropicalis726.36[6]
This compoundCandida glabrata726.36[6]
Butyl cinnamateCandida spp.626.62[6][8]
4-isopropylbenzylcinnamideStaphylococcus aureus458.15[6][8]
Decyl cinnamateStaphylococcus aureus550.96[6][8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Positive control antibiotic/antifungal

  • Inoculum suspension standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Certain this compound derivatives, particularly ethyl p-methoxycinnamate, have exhibited significant anti-inflammatory properties.[8]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of this compound derivatives are associated with the inhibition of key pro-inflammatory mediators. For instance, ethyl p-methoxycinnamate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[7] Some derivatives also inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[9] The anti-inflammatory activity of some cinnamic acid derivatives is also linked to the suppression of the NF-κB signaling pathway.

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., LPS, TNF-α IKK IKK Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα Complex EthylCinnamate This compound Derivatives EthylCinnamate->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

DerivativeDose (mg/kg)% Inhibition of EdemaReference
Ethyl p-methoxycinnamate10013.3[9]
Ethyl p-methoxycinnamate20025.4[9]
Ethyl p-methoxycinnamate40038.2[9]
Ethyl p-methoxycinnamate80051.9[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan solution (1% in saline)

  • This compound derivatives

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivatives orally or intraperitoneally at various doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Antioxidant Activity

Many cinnamic acid derivatives, including this compound, possess antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.[10]

Mechanism of Action: Radical Scavenging

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of phenolic hydroxyl groups in some derivatives significantly enhances their radical scavenging capabilities.

Quantitative Data: Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity.

CompoundIC50 (µg/mL)Reference
Cinnamic acid1.2[10]
This compound0.64[10]
Acetylated Cinnamic Acid0.16[11]
Vitamin C (Standard)0.12[11]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • This compound derivatives

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the this compound derivatives and the positive control.

  • Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Conclusion

This compound derivatives represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their multifaceted activities against cancer, microbial infections, inflammation, and oxidative stress provide a strong foundation for further investigation. The data and protocols presented in this guide are intended to facilitate these research efforts, enabling scientists and drug development professionals to explore and harness the full therapeutic potential of these versatile compounds. Continued research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel this compound derivatives is crucial for translating their promising biological activities into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Cinnamate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate, an ester of cinnamic acid and ethanol, is a valuable compound in the pharmaceutical, cosmetic, and fragrance industries. It is recognized for its characteristic fruity and balsamic aroma, reminiscent of cinnamon.[1] Beyond its use as a fragrance and flavoring agent, this compound and its derivatives exhibit a range of biological activities, making them of interest for drug development. The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters like this compound. This process involves the acid-catalyzed reaction of a carboxylic acid (cinnamic acid) with an alcohol (ethanol).[2] The reaction is reversible and typically requires heat and a strong acid catalyst, such as concentrated sulfuric acid, to proceed at a reasonable rate.[3] This document provides detailed protocols for the synthesis of this compound via Fischer esterification, including data on reaction conditions and yields, as well as diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

The yield of this compound in a Fischer esterification is influenced by several factors, including the catalyst used, reaction time, and temperature. The following tables summarize quantitative data from various synthetic approaches.

Table 1: Effect of Catalyst and Reaction Time on this compound Yield

CatalystReaction Time (hours)Yield (%)Reference
Sulfuric Acid184.42[4][5]
Sulfuric Acid495.83[6]
Sulfuric Acid596.38[6]
Sulfuric Acid691.79[6]
Heteropolyacid393[7]

Table 2: Comparison of Synthesis Methods for Cinnamate Esters

MethodCatalystReaction TimeYield (%)Reference
Conventional RefluxSulfuric Acid45-60 minutes42-55[8]
SonicationSulfuric Acid40 minutes96.61[9][10][11]
Microwave IrradiationSulfuric Acid (50 mol %)2 minutes97[12]
Microwave Irradiationp-toluenesulfonic acid (50 mol %)2 minutes91[12]
Enzymatic (Lipozyme TLIM)-Not Specified99[13][14]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound via Fischer esterification.

Protocol 1: Classical Fischer Esterification with Sulfuric Acid Catalyst

This protocol outlines a standard laboratory procedure for the synthesis of this compound using conventional heating under reflux.

Materials:

  • trans-Cinnamic acid (0.75 g)

  • Absolute ethanol (25 mL)

  • Concentrated sulfuric acid (1 mL)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.75 g of trans-cinnamic acid in 25 mL of absolute ethanol.

  • With caution, slowly add 1 mL of concentrated sulfuric acid to the stirring solution.[15]

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.[15]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by distillation if necessary.

Protocol 2: Sonochemical Synthesis of this compound

This protocol utilizes ultrasonic waves to accelerate the esterification reaction.

Materials:

  • Cinnamic acid

  • Ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine cinnamic acid and ethanol in a flask with a catalytic amount of concentrated sulfuric acid.

  • Place the flask in a sonicator and irradiate for 40 minutes at 60°C.

  • After sonication, evaporate the excess ethanol under reduced pressure.

  • Add saturated sodium bicarbonate solution to the residue until the pH is between 8 and 10.

  • Extract the mixture with ether.

  • Dry the ether phase with anhydrous magnesium sulfate.

  • Evaporate the ether under vacuum to yield pure this compound.[9]

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification of cinnamic acid with ethanol.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products cinnamic_acid Cinnamic Acid protonated_carbonyl Protonated Carbonyl cinnamic_acid->protonated_carbonyl Protonation cinnamic_acid->protonated_carbonyl ethanol Ethanol tetrahedral_intermediate Tetrahedral Intermediate ethanol->tetrahedral_intermediate Nucleophilic Attack catalyst H+ (Acid Catalyst) catalyst->protonated_carbonyl protonated_carbonyl->tetrahedral_intermediate protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester Proton Transfer & Dehydration ethyl_cinnamate This compound protonated_ester->ethyl_cinnamate Deprotonation water Water protonated_ester->water regenerated_catalyst H+ (Regenerated) ethyl_cinnamate->regenerated_catalyst

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for this compound Synthesis

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start reactants Combine Cinnamic Acid, Ethanol, and Acid Catalyst start->reactants reaction Heat under Reflux or Apply Sonication/Microwave reactants->reaction workup Work-up: - Dilute with Ether - Neutralize with NaHCO₃ - Wash with Brine reaction->workup drying Dry Organic Layer (e.g., with Na₂SO₄) workup->drying purification Purification: - Filter drying agent - Evaporate Solvent drying->purification product This compound purification->product

Caption: Synthesis and Purification Workflow.

References

Application Notes and Protocols for the Green Synthesis of Ethyl Cinnamate Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate, a key ester with applications in the fragrance, flavor, and pharmaceutical industries, is traditionally synthesized using homogeneous acid catalysts such as sulfuric acid. However, these catalysts pose significant environmental and operational challenges, including corrosion, difficulty in separation, and generation of acidic waste. Green chemistry principles advocate for the use of solid acid catalysts as environmentally benign alternatives. These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. This document provides detailed application notes and protocols for the green synthesis of this compound using various solid acid catalysts, including Amberlyst-15, sulfated zirconia, and zeolites.

Data Presentation: Comparative Analysis of Solid Acid Catalysts

The following table summarizes the quantitative data for the synthesis of this compound using different solid acid catalysts, allowing for a clear comparison of their performance under various reaction conditions.

CatalystCatalyst LoadingReactant Ratio (Cinnamic Acid:Ethanol)Temperature (°C)Reaction Time (h)Yield (%)Catalyst Reusability
Amberlyst-15 0.1 g (for 7.5 mmol cinnamaldehyde)1:2 (cinnamaldehyde:ethanol)Reflux (Toluene)5-Recyclable
Sulfated Zirconia 0.125–0.5 wt% (to acid)Varied905>95 (for myristic acid)5 cycles with ~28% activity loss
Zeolite H-Beta ------
Preyssler Heteropolyacid on Silica 0.4 - 0.5 mmol%1:16 (cinnamic acid:n-butanol)90-120-High3 cycles

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst-15

This protocol is adapted from procedures for esterification using Amberlyst-15.[1]

Materials:

  • Cinnamic acid

  • Ethanol (absolute)

  • Amberlyst-15 resin

  • Toluene (or another suitable solvent)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Amberlyst-15 should be activated by washing with methanol and then dried in an oven at 60-80°C overnight before use.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cinnamic acid, a molar excess of absolute ethanol (e.g., 1:5 ratio), and Amberlyst-15 (e.g., 10 wt% of cinnamic acid). Toluene can be used as a solvent to aid in the removal of water via a Dean-Stark trap.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any unreacted cinnamic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude this compound.

  • Further Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound using Sulfated Zirconia

This protocol is based on the preparation of sulfated zirconia and its use in esterification reactions.[2]

Materials:

  • Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) or Zirconium hydroxide (Zr(OH)₄)

  • Ammonium hydroxide (NH₄OH) solution

  • Sulfuric acid (H₂SO₄) solution (1 M)

  • Cinnamic acid

  • Ethanol

  • Beakers, Buchner funnel, furnace, round-bottom flask, reflux condenser, etc.

Procedure:

  • Catalyst Preparation (Sulfated Zirconia):

    • Hydroxide Precipitation: Prepare zirconium hydroxide by dropwise addition of a dilute ammonium hydroxide solution to an aqueous solution of zirconium oxychloride octahydrate with constant stirring until a pH of ~8 is reached.

    • Aging and Washing: Age the resulting precipitate for a few hours, then filter and wash thoroughly with deionized water until free of chloride ions (tested with AgNO₃ solution).

    • Sulfation: Immerse the finely powdered zirconium hydroxide in a 1 M sulfuric acid solution for a few hours.

    • Drying and Calcination: Filter the sulfated zirconia, dry it in an oven at 110°C overnight, and then calcine it in a furnace at a high temperature (e.g., 550-650°C) for several hours.[2]

  • Reaction Setup and Procedure: Follow the same reaction setup, procedure, work-up, and purification steps as described in Protocol 1, replacing Amberlyst-15 with the prepared sulfated zirconia catalyst.

Protocol 3: Synthesis of this compound using Zeolite Catalyst

This protocol provides a general guideline for using a zeolite catalyst, such as H-Beta, for the esterification of cinnamic acid.

Materials:

  • Zeolite H-Beta (or other suitable acidic zeolite)

  • Cinnamic acid

  • Ethanol

  • Solvent (e.g., toluene)

  • Standard esterification reaction and purification equipment.

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it at a high temperature (e.g., 500-550°C) for several hours under a flow of dry air or nitrogen to remove any adsorbed water.

  • Reaction Setup and Procedure: Follow the same reaction setup, procedure, work-up, and purification steps as described in Protocol 1, using the activated zeolite as the catalyst. The reaction temperature and time may need to be optimized for the specific zeolite used.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_purification Product Isolation and Purification Catalyst_Source Solid Acid Catalyst (e.g., Amberlyst-15, Sulfated Zirconia, Zeolite) Activation Activation / Calcination Catalyst_Source->Activation Mixing Mixing in Reactor Activation->Mixing Reactants Cinnamic Acid + Ethanol Reactants->Mixing Heating Heating under Reflux Mixing->Heating Catalyst_Recovery Catalyst Recovery (Filtration) Heating->Catalyst_Recovery Catalyst_Recovery->Activation Recycle Workup Aqueous Work-up (Neutralization & Washing) Catalyst_Recovery->Workup Drying Drying Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation / Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Esterification

fischer_esterification CinnamicAcid Cinnamic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl [R-C(OH)OH]+ CinnamicAcid->ProtonatedCarbonyl + H+ Ethanol Ethanol (R'-OH) H_plus H+ TetrahedralIntermediate Tetrahedral Intermediate [R-C(OH)2(O+HR')]+ ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH ProtonatedEster Protonated Ester [R-COOR'H]+ TetrahedralIntermediate->ProtonatedEster - H2O Water Water (H2O) EthylCinnamate This compound (R-COOR') ProtonatedEster->EthylCinnamate - H+

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate, an ester of cinnamic acid and ethanol, is a valuable compound in the pharmaceutical, fragrance, and food industries. It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and possesses inherent biological activities. The traditional synthesis of this compound via Fischer esterification typically involves prolonged reaction times and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, dramatically reducing reaction times and often improving yields.[1][2][3] This document provides detailed protocols for the microwave-assisted synthesis of this compound and compares its efficiency with conventional heating methods.

Principle of Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[2] In the context of Fischer esterification, the alcohol (ethanol) and the carboxylic acid (cinnamic acid) are polar and efficiently absorb microwaves. This direct and uniform heating of the reaction mixture leads to a rapid increase in temperature, significantly accelerating the reaction rate compared to conventional heating methods that rely on thermal conduction.[4]

Comparative Data of Synthesis Protocols

The following table summarizes the quantitative data from various protocols for the synthesis of this compound, allowing for a comparative analysis of microwave-assisted and conventional methodologies.

MethodCatalystReactant Ratio (Cinnamic Acid:Ethanol)Temperature (°C)Reaction TimeYield (%)Reference
Microwave-Assisted Fischer Esterification Cation-Exchange Resin1:5Not specified30 min84.2Adapted from[5]
Microwave-Assisted Fischer Esterification Sulfuric AcidNot specified1102 min~97 (for Mthis compound)Adapted from[6]
Conventional Fischer Esterification Sulfuric Acid1:excessReflux (~78)1-4 hoursNot specified[7]
Conventional Fischer Esterification Sulfuric AcidNot specifiedReflux45 min - 1 hourNot specified[5]
Conventional Fischer Esterification Sulfuric AcidNot specified65Not specified90-95 (for other esters)[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Esterification of this compound

This protocol is adapted from the microwave-assisted synthesis of a similar ester and is optimized for the synthesis of this compound.[5]

Materials:

  • trans-Cinnamic acid

  • Anhydrous ethanol

  • Acidic catalyst (e.g., Amberlyst-15 cation-exchange resin or concentrated sulfuric acid)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine trans-cinnamic acid (e.g., 1 mmol), anhydrous ethanol (e.g., 5 mL, serving as both reactant and solvent), and a catalytic amount of an acidic catalyst. For a cation-exchange resin, use approximately 30% by weight of the cinnamic acid.[5] If using concentrated sulfuric acid, add 2-3 drops carefully.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 110 °C) or power (e.g., 300 W) for a specified time (e.g., 2-30 minutes).[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. If a resin catalyst was used, filter the mixture to remove the resin.

  • Extraction and Neutralization: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (e.g., 20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid.

  • Washing and Drying: Wash the organic layer with brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).[5]

Protocol 2: Conventional Fischer Esterification of this compound

This protocol outlines the traditional synthesis of this compound using conventional heating.[5][7]

Materials:

  • trans-Cinnamic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Distillation apparatus or rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cinnamic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Heating: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain for 1 to 4 hours.[7] Monitor the reaction progress using TLC.

  • Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Washing and Drying: Wash the organic layer with brine and then dry it over anhydrous sodium sulfate.

  • Isolation: Filter the mixture and remove the solvent under reduced pressure to yield the crude this compound.[7]

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.[9]

Visualizations

G cluster_reaction Reaction Setup cluster_process Microwave Irradiation cluster_workup Work-up & Purification cinnamic_acid trans-Cinnamic Acid mix Mix in Microwave Vessel cinnamic_acid->mix ethanol Ethanol ethanol->mix catalyst Acid Catalyst catalyst->mix microwave Microwave Reactor (e.g., 110°C, 2-30 min) mix->microwave cool Cool to RT microwave->cool filter Filter (if resin) cool->filter extract Extract & Neutralize filter->extract dry Dry Organic Layer extract->dry isolate Isolate Product (Rotary Evaporation) dry->isolate purify Purify (Optional) (Column Chromatography) isolate->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Caption: Fischer esterification of cinnamic acid with ethanol to form this compound.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound. The primary advantages of this technology are a drastic reduction in reaction time from hours to minutes and often an increase in product yield.[1][3] This efficiency, coupled with lower energy consumption, aligns with the principles of green chemistry, making it an attractive method for both academic research and industrial-scale production in the pharmaceutical and other industries. The protocols provided herein offer a comprehensive guide for the implementation of this modern synthetic technique.

References

Application Notes and Protocols for Ethyl Cinnamate-Based Optical Tissue Clearing (OTC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for Ethyl Cinnamate (ECi)-based optical tissue clearing. ECi is a non-toxic, inexpensive, and effective clearing agent that allows for rapid and efficient rendering of biological tissues transparent for three-dimensional imaging.[1][2][3] This method is broadly applicable across a range of tissues and model organisms and is compatible with the preservation of fluorescent proteins and antibody-based labeling.[2][4]

Principle of ECi-Based Tissue Clearing

Optical tissue clearing aims to reduce light scattering within a biological sample, thereby making it transparent. The turbidity of tissues arises from the mismatch in refractive indices (RI) between its primary components: water, lipids, and proteins.[5][6] ECi-based clearing is a solvent-based method that addresses this by first dehydrating the tissue to remove water and then infiltrating it with ECi, which has a refractive index (≈ 1.558) that closely matches that of proteins and lipids, thus creating a homogenous optical medium.[1]

Advantages of the ECi-Based Method

  • Non-toxic: this compound is a safe compound, making the protocol easier to implement in multi-user facilities without the need for specialized ventilation.[2][4]

  • Rapid: The entire protocol, from fixation to cleared tissue, can be completed in as little as 25 hours for some samples.[2][4]

  • Cost-effective: The reagents used in this protocol are relatively inexpensive.[1][3]

  • Preserves Fluorescence: The method is compatible with a variety of fluorescent proteins (e.g., GFP, mCherry) and fluorescently conjugated antibodies.[2][4]

  • Broad Applicability: It has been successfully used to clear a wide range of tissues and organisms, including organoids, Drosophila, zebrafish, axolotl, and mouse organs.[2][4]

Experimental Protocols

Here, we describe a second-generation ECi-based clearing protocol, often referred to as 2Eci.[2][4] This protocol utilizes 1-propanol at a basic pH for dehydration, which has been shown to better preserve fluorescent signals compared to ethanol.[2][4]

Materials
  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1-Propanol

  • Sodium Hydroxide (NaOH) or another base to adjust pH

  • This compound (ECi)

  • Specimen containers (e.g., glass vials)

  • Rotary shaker

General Protocol: 2Eci

This protocol consists of three main steps: fixation, dehydration, and clearing (refractive index matching).

1. Fixation:

  • Perfuse the animal or immerse the tissue sample in 4% PFA in PBS.

  • Incubate at 4°C for a duration appropriate for the tissue size (e.g., 2-24 hours).

  • Wash the sample thoroughly with PBS (3 x 1-hour washes) to remove excess fixative.

2. Dehydration (with pH-adjusted 1-Propanol):

  • Prepare a graded series of 1-propanol in PBS (e.g., 30%, 50%, 70%, 90%, 100%, 100%).

  • Adjust the pH of the 1-propanol solutions to 9.0 using NaOH. This is crucial for preserving fluorescent proteins.[2][4]

  • Incubate the sample in each concentration of the 1-propanol series. The incubation time will vary depending on the tissue size (typically 1-12 hours per step) at room temperature on a rotary shaker.

  • For larger or more challenging tissues, a longer incubation in 100% 1-propanol may be necessary to ensure complete dehydration.

3. Clearing (Refractive Index Matching):

  • After the final 100% 1-propanol step, transfer the sample directly into this compound (ECi).

  • Incubate in ECi until the tissue becomes transparent. This can take from a few hours to overnight, depending on the sample.

  • The sample is now cleared and ready for imaging. Store the cleared sample in ECi at room temperature, protected from light.

Protocol for Immunostaining with ECi Clearing

ECi clearing is compatible with antibody staining. The following is a modified protocol that incorporates immunostaining.

1. Fixation and Permeabilization:

  • Follow the fixation protocol as described above.

  • After washing, permeabilize the tissue by incubating in PBS containing Triton X-100 (e.g., 0.5-2%) and DMSO (e.g., 10-20%) for several hours to a day, depending on tissue size.[2]

2. Blocking and Antibody Incubation:

  • Block non-specific antibody binding by incubating the sample in a blocking solution (e.g., PBS with 5% normal goat serum, 0.5% Triton X-100, and 10% DMSO) overnight at 4°C.

  • Incubate the sample with the primary antibody diluted in the blocking solution. Incubation times can range from 2 to 7 days at 4°C with gentle agitation, depending on the tissue and antibody.

  • Wash the sample extensively with PBS containing 0.1% Triton X-100 (PBST) over 1-2 days, with frequent changes of the wash buffer.

  • Incubate with the fluorescently conjugated secondary antibody diluted in the blocking solution for 2-5 days at 4°C.

  • Wash the sample again with PBST for 1-2 days.

3. Dehydration and Clearing:

  • Proceed with the dehydration and clearing steps as described in the general 2Eci protocol.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the ECi tissue clearing protocol.

Table 1: Timeline for ECi-Based Tissue Clearing of Various Samples

Sample TypeFixation TimeDehydration TimeClearing TimeTotal TimeReference
Cerebral Organoids2 hours~22 hours~1 hour~25 hours[2][4]
Mouse Lung4 hours2 hours2 hours8 hours[1]
Mouse Kidney, Brain, Liver, Heart24 hours4-5 days1 hour~9 days[7][8]
Mouse Lung, Lymph Nodes, WAT24 hours3-4 days1 hour~7 days[7][8]

Table 2: Tissue Shrinkage Following Dehydration Step

Tissue TypeDehydration AgentApproximate Volume ShrinkageReference
Various Mouse OrgansIsopropanol20% - 60%[7][8]

Visualizations

Experimental Workflow for 2Eci Protocol

G cluster_0 Fixation cluster_1 Dehydration cluster_2 Clearing Fixation Tissue Fixation (e.g., 4% PFA) Wash1 PBS Wash Fixation->Wash1 Dehydrate1 30% 1-Propanol (pH 9) Wash1->Dehydrate1 Dehydrate2 50% 1-Propanol (pH 9) Dehydrate1->Dehydrate2 Dehydrate3 70% 1-Propanol (pH 9) Dehydrate2->Dehydrate3 Dehydrate4 90% 1-Propanol (pH 9) Dehydrate3->Dehydrate4 Dehydrate5 100% 1-Propanol (pH 9) Dehydrate4->Dehydrate5 Clear This compound (ECi) Dehydrate5->Clear Imaging 3D Imaging Clear->Imaging

Caption: Workflow of the 2Eci optical tissue clearing protocol.

Signaling Pathway (Conceptual)

The mechanism of ECi clearing is based on physical principles of refractive index matching rather than a biological signaling pathway. Therefore, a signaling pathway diagram is not applicable. The core principle is illustrated below.

G Conceptual diagram of refractive index matching with ECi. cluster_1 Transparent Tissue Water Water (RI ≈ 1.33) ECi_Lipids ECi + Lipids (RI ≈ 1.558) Water->ECi_Lipids Dehydration & RI Matching Lipids Lipids (RI ≈ 1.45) Lipids->ECi_Lipids Proteins Proteins (RI ≈ 1.55) ECi_Proteins ECi + Proteins (RI ≈ 1.558) Proteins->ECi_Proteins

Caption: Principle of ECi-based tissue clearing.

References

Application Notes and Protocols for 3D Imaging of Biological Samples Using Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing ethyl cinnamate (ECi) as a clearing agent for 3D imaging of biological samples. This compound is a non-toxic, efficient, and versatile alternative to traditional clearing agents, making it suitable for a wide range of applications in developmental biology, neuroscience, and drug discovery. Its high refractive index, compatibility with fluorescent proteins and immunolabeling, and rapid clearing times make it an excellent choice for high-resolution 3D imaging of intact tissues.

Introduction

Optical tissue clearing techniques are essential for visualizing complex three-dimensional structures within biological samples. The opacity of most tissues, arising from the scattering of light at interfaces between components with different refractive indices (such as lipids, proteins, and water), limits the depth of conventional light microscopy.[1][2][3][4] Tissue clearing methods address this by homogenizing the refractive index of the sample, thereby rendering it transparent.[1][2][3][4]

This compound has emerged as a popular clearing agent due to its favorable properties. It is a non-toxic organic solvent with a high refractive index (approximately 1.558) that effectively matches the refractive index of most biological tissues after dehydration.[5][6][7] This allows for deep imaging with minimal light scattering. Furthermore, ECi-based clearing protocols are relatively fast, often completed within 1 to 5 days, and are compatible with the preservation of a wide range of fluorescent proteins and antibody-conjugated fluorophores.[8][9][10][11]

One of the most well-documented ECi-based methods is the "2Eci" (2nd generation this compound-based clearing) protocol. This streamlined procedure involves three main steps: fixation, dehydration, and refractive index matching with this compound.[8][9] The 2Eci method has been successfully applied to a diverse array of samples, including human organoids, Drosophila melanogaster, zebrafish, axolotl, and Xenopus laevis.[8][9][10]

Key Advantages of this compound-Based Clearing:

  • Non-toxic: Safe to handle and does not require specialized fume hoods, making it suitable for multi-user facilities.[8][9][11]

  • Rapid: Clearing can be achieved in as little as 25 hours for some samples.[8][9]

  • Effective Clearing: Provides high transparency for deep imaging.[8][12]

  • Fluorescence Preservation: Compatible with a broad range of fluorescent proteins (e.g., GFP, mCherry) and fluorescent dyes.[8][9][10]

  • Broad Applicability: Can be used to clear a wide variety of tissues and organisms.[8][9][10][11]

  • Cost-Effective: this compound is an inexpensive and readily available reagent.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound for tissue clearing.

Table 1: Physical and Optical Properties of this compound

PropertyValueReference
Refractive Index (n20/D)1.558[7]
Molecular FormulaC₁₁H₁₂O₂[13]
Molecular Weight176.21 g/mol [7]
Density (at 20°C)1.049 g/mL[7]
Melting Point6-8 °C[7]
Boiling Point271 °C[7]

Table 2: Comparison of this compound-Based Clearing with Other Methods

Clearing MethodClearing TimeToxicityFluorescence PreservationKey Advantages
2Eci (this compound) 1-5 daysLowGood for many fluorophoresNon-toxic, rapid, broadly applicable[8][9][10]
BABB (Benzyl Alcohol/Benzyl Benzoate) Hours to daysHighCan quench some fluorescent proteinsRapid and effective clearing
CUBIC Several daysLowGoodGood for whole-body clearing, aqueous-based[14]
s-DISCO HoursHighGood with specific protocolsRapid clearing of whole organs[14]

Experimental Protocols

This section provides detailed protocols for the 2Eci (2nd generation this compound-based clearing) method.

Protocol 1: 2Eci Clearing of Biological Samples

This protocol is a general guideline and may require optimization for specific sample types and sizes.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • 1-Propanol

  • This compound (ECi)

  • Glass or polypropylene tubes/vessels (polystyrene is not compatible with ECi)[5]

Procedure:

  • Fixation:

    • Fix the biological sample in 4% PFA in PBS. The duration of fixation will depend on the sample size and type (e.g., overnight at 4°C for small tissues or organoids).

    • After fixation, wash the sample thoroughly with PBS (3 x 1 hour) to remove residual fixative.

  • Dehydration:

    • Dehydrate the sample through a graded series of 1-propanol in PBS (pH 9.0). The pH of the alcohol solutions can be adjusted using 0.1M NaOH to better preserve certain fluorescent proteins.[5]

      • 50% 1-propanol/PBS: 1 hour

      • 70% 1-propanol/PBS: 1 hour

      • 80% 1-propanol/PBS: 1 hour

      • 90% 1-propanol/PBS: 1 hour

      • 100% 1-propanol: 2 x 1 hour

    • For larger or more delicate samples, incubation times may need to be increased.

  • Clearing (Refractive Index Matching):

    • Incubate the dehydrated sample in 100% this compound.

    • The sample will become transparent as the this compound infiltrates the tissue. This process can take from a few hours to overnight, depending on the sample.

    • The cleared sample can be stored in this compound at room temperature in the dark.[5] Do not store in the refrigerator as ECi can freeze at 6-8°C.[5]

Protocol 2: Immunostaining of ECi-Cleared Samples

This protocol outlines the steps for performing antibody labeling on samples intended for ECi clearing.

Materials:

  • Permeabilization Buffer (e.g., PBS with 0.5% Triton X-100)

  • Blocking Buffer (e.g., PBS with 5% goat serum and 0.5% Triton X-100)

  • Primary Antibody

  • Secondary Antibody (fluorescently conjugated)

  • Washing Buffer (e.g., PBS with 0.1% Triton X-100)

Procedure:

  • Fixation and Permeabilization:

    • Fix the sample as described in Protocol 1.

    • Permeabilize the sample by incubating in Permeabilization Buffer. The duration will depend on the sample size (e.g., 2-4 hours for organoids).

  • Blocking:

    • Incubate the sample in Blocking Buffer for at least 4-6 hours at room temperature or overnight at 4°C to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the sample with the primary antibody diluted in Blocking Buffer. Incubation is typically performed for 2-3 days at 4°C with gentle agitation.

  • Washing:

    • Wash the sample extensively with Washing Buffer to remove unbound primary antibody (e.g., 5 x 1 hour).

  • Secondary Antibody Incubation:

    • Incubate the sample with the fluorescently conjugated secondary antibody diluted in Blocking Buffer. This is typically done for 1-2 days at 4°C, protected from light.

  • Final Washes and Clearing:

    • Wash the sample again with Washing Buffer (5 x 1 hour) to remove unbound secondary antibody.

    • Proceed with the dehydration and clearing steps as described in Protocol 1.

Visualizations

Experimental Workflow for 2Eci Tissue Clearing

G cluster_fixation Fixation cluster_dehydration Dehydration cluster_clearing Clearing cluster_imaging Imaging Fixation Sample Fixation (4% PFA) Wash1 PBS Wash Fixation->Wash1 Dehydrate1 50% 1-Propanol Wash1->Dehydrate1 Dehydrate2 70% 1-Propanol Dehydrate1->Dehydrate2 Dehydrate3 80% 1-Propanol Dehydrate2->Dehydrate3 Dehydrate4 90% 1-Propanol Dehydrate3->Dehydrate4 Dehydrate5 100% 1-Propanol Dehydrate4->Dehydrate5 Clear This compound Incubation Dehydrate5->Clear Imaging 3D Imaging Clear->Imaging

Caption: Workflow of the 2Eci tissue clearing protocol.

Logical Relationship of Tissue Clearing Principles

G cluster_problem Problem cluster_cause Cause cluster_solution Solution cluster_result Result OpaqueTissue Opaque Tissue RI_Mismatch Refractive Index Mismatch OpaqueTissue->RI_Mismatch is caused by Dehydration Dehydration RI_Mismatch->Dehydration is addressed by RI_Matching Refractive Index Matching Dehydration->RI_Matching followed by TransparentTissue Transparent Tissue RI_Matching->TransparentTissue results in

Caption: Principles of solvent-based tissue clearing.

Imaging Considerations

While this compound is compatible with standard microscopy, for optimal results, especially with high-resolution imaging, certain considerations should be taken into account. The high refractive index of ECi (1.558) is different from that of air (1.0) or water (1.33). Therefore, using air objectives can lead to a "fishtank effect" or spherical aberrations.[8] This can be corrected mathematically or minimized by using objectives with a correction collar or, ideally, dipping lenses designed for high refractive index immersion media.[8] Light-sheet fluorescence microscopy (LSFM) is particularly well-suited for imaging large, cleared samples.

Troubleshooting

  • Incomplete Clearing: This can be due to insufficient dehydration or clearing time. Ensure all aqueous solution is removed during the dehydration steps and allow adequate time for ECi to penetrate the sample. For very large or dense tissues, extending the incubation times is recommended.

  • Sample Shrinkage or Distortion: Rapid dehydration can sometimes cause morphological changes.[15] A more gradual dehydration series with smaller increments in alcohol concentration may help to mitigate this.

  • Loss of Fluorescent Signal: While ECi is generally good at preserving fluorescence, some sensitive fluorescent proteins might still be quenched. Adjusting the pH of the dehydration solutions to be more basic (pH 8-9) can help stabilize the fluorescence of proteins like GFP.[5]

  • Autofluorescence: Some tissues exhibit endogenous autofluorescence. If this interferes with the signal of interest, it can be quenched using various methods prior to clearing, such as treatment with Sudan Black B or sodium borohydride.

Conclusion

This compound-based tissue clearing, particularly the 2Eci protocol, offers a simple, rapid, and non-toxic method for rendering a wide variety of biological samples transparent for 3D imaging. Its compatibility with fluorescent labels and its ease of use make it an invaluable tool for researchers in numerous biological disciplines. By following the detailed protocols and considering the imaging parameters outlined in these application notes, scientists can effectively visualize and analyze complex biological structures in their native three-dimensional context.

References

Ethyl Cinnamate: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl cinnamate, an ester of cinnamic acid and ethanol, is a valuable and versatile intermediate in the pharmaceutical industry.[1][2] Its molecular structure, featuring an aromatic ring, a conjugated double bond, and an ester functional group, provides multiple reactive sites for a variety of chemical transformations.[1][3] This makes it a crucial building block in the synthesis of a wide range of biologically active molecules, including those with antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][4] While not a direct precursor to all major blockbuster drugs, its derivatives are a significant area of research for novel therapeutic agents.[4][5] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis.

Synthesis of this compound

The efficient synthesis of high-purity this compound is a critical first step for its use as a pharmaceutical intermediate. Two common methods are Fischer esterification of cinnamic acid and enzymatic esterification.

Fischer Esterification

A traditional and widely used method for synthesizing this compound involves the acid-catalyzed esterification of cinnamic acid with ethanol.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid (1 equivalent) and absolute ethanol (5-10 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.[6]

Parameter Value Reference
Starting Material Cinnamic Acid[6]
Reagents Ethanol, Sulfuric Acid[6]
Typical Yield ~96%[7][8]
Purity (by GC-MS) >98%[7][8]
Enzymatic Esterification

For a greener and more selective synthesis, enzymatic esterification using lipases is an excellent alternative. This method often proceeds under milder conditions and can result in high yields and purity.[9][10]

Experimental Protocol:

  • Reaction Setup: In a screw-capped vial, dissolve cinnamic acid (1 equivalent) and ethanol (1.5-3 equivalents) in a suitable organic solvent (e.g., isooctane).

  • Enzyme Addition: Add an immobilized lipase, such as Lipozyme TLIM, to the mixture.

  • Incubation: Place the vial in an incubator shaker and agitate at a specific temperature (e.g., 50°C) for 24-48 hours.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme by filtration.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Further purification can be achieved by column chromatography if necessary.

Parameter Value Reference
Starting Material Cinnamic Acid[9][10]
Biocatalyst Immobilized Lipase (e.g., Lipozyme TLIM)[9][10]
Optimal Temperature 50°C[10]
Maximum Yield >99%[10]

Applications of this compound in the Synthesis of Bioactive Molecules

This compound serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications.

Synthesis of Anticancer Agent Precursors

Cinnamic acid and its derivatives have been investigated for their anticancer properties.[5] this compound can be a starting point for the synthesis of novel compounds targeting cancer-related pathways. For instance, derivatives of cinnamic acid have been designed as inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor development.[7]

Signaling Pathway of VEGFR2 Attenuation by this compound

VEGFR2_Pathway EC This compound VEGFR2 VEGFR2 EC->VEGFR2 Inhibits pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation PI3K PI3K pVEGFR2->PI3K ERK ERK1/2 pVEGFR2->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Angiogenesis Angiogenesis pAkt->Angiogenesis pERK p-ERK1/2 ERK->pERK pERK->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Caption: this compound inhibits tumor growth by suppressing angiogenesis through the VEGFR2 signaling pathway.[11][12]

Synthesis of Antidiabetic Compound Precursors

Cinnamic acid and its derivatives have shown potential in the management of diabetes.[13] They can act through various mechanisms, including stimulating insulin secretion and enhancing glucose uptake.[13][14] this compound can be modified to produce compounds with enhanced antidiabetic activity.

Experimental Workflow for Screening Antidiabetic Activity

Antidiabetic_Screening Start Synthesize Ethyl Cinnamate Derivatives InVitro In Vitro Assays (e.g., α-glucosidase inhibition) Start->InVitro CellBased Cell-Based Assays (e.g., Glucose uptake in 3T3-L1 cells) Start->CellBased Lead Identify Lead Compounds InVitro->Lead CellBased->Lead InVivo In Vivo Animal Studies (e.g., STZ-induced diabetic rats) Lead->InVivo Efficacy Evaluate Efficacy and Toxicity InVivo->Efficacy

Caption: Workflow for the synthesis and evaluation of this compound derivatives as potential antidiabetic agents.

Synthesis of Antimicrobial Agents

This compound and its derivatives have demonstrated antimicrobial activity against various pathogens.[15] The cinnamoyl nucleus is a key pharmacophore that can be modified to enhance potency and spectrum of activity.

Compound Organism MIC (µM) Reference
This compoundC. albicans726.36[15]
Mthis compoundC. albicans789.19[15]
Butyl CinnamateC. albicans626.62[15]

Logical Relationship of this compound to Bioactive Derivatives

The chemical versatility of this compound allows for the creation of a diverse library of compounds through several key reaction types.

Logical Relationship Diagram

Logical_Relationship EC This compound Hydrogenation Hydrogenation EC->Hydrogenation Addition Addition Reactions (e.g., Halogenation, Epoxidation) EC->Addition Condensation Condensation Reactions EC->Condensation EDH Ethyl Dihydrocinnamate Hydrogenation->EDH Bioactive Bioactive Compounds (Anticancer, Antidiabetic, Antimicrobial) EDH->Bioactive Functionalized Functionalized Derivatives Addition->Functionalized Functionalized->Bioactive Complex Complex Molecules Condensation->Complex Complex->Bioactive

Caption: Key reaction pathways for converting this compound into diverse, biologically active derivatives.[1][2]

This compound is a readily accessible and highly versatile intermediate for the synthesis of a wide array of pharmaceutically relevant compounds. Its utility in constructing molecules with diverse biological activities, including anticancer, antidiabetic, and antimicrobial properties, underscores its importance in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of medicinal chemistry and pharmaceutical synthesis.

References

Application of Ethyl Cinnamate in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl cinnamate, an organic ester naturally found in the essential oil of cinnamon, serves as a versatile precursor in the synthesis of a diverse range of compounds with significant antimicrobial properties.[1] Its inherent, albeit moderate, antimicrobial activity can be significantly enhanced through structural modifications, making it a valuable scaffold for the development of novel antibacterial and antifungal agents.[2][3] The core structure of this compound, featuring a phenyl group, an α,β-unsaturated carbonyl system, and an ester functional group, provides multiple sites for chemical derivatization, leading to compounds with improved potency and a broader spectrum of activity.

The primary strategies for developing potent antimicrobial agents from this compound involve the modification of the ester group, the aromatic ring, and the olefinic bond. Esterification of cinnamic acid with different alcohols has shown that the lipophilicity of the resulting ester plays a crucial role in its antimicrobial efficacy.[3][4] For instance, increasing the alkyl chain length from ethyl to butyl or decyl has been demonstrated to enhance activity against various bacterial and fungal strains.[2][3]

Furthermore, this compound is a key starting material for the synthesis of more complex heterocyclic compounds and other derivatives such as chalcones, hydrazones, and amides, many of which exhibit potent antimicrobial activities.[5][6][7] These derivatives often demonstrate improved mechanisms of action, including disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[2][8] This application note will detail synthetic protocols for key derivatives of this compound and summarize their antimicrobial efficacy, providing a valuable resource for researchers in the field of antimicrobial drug discovery.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various microbial strains as reported in the literature. Lower MIC values indicate higher antimicrobial potency.

Table 1: Antimicrobial Activity of Cinnamate Esters

CompoundStaphylococcus aureus (MIC in µM)Staphylococcus epidermidis (MIC in µM)Pseudomonas aeruginosa (MIC in µM)Candida albicans (MIC in µM)Candida tropicalis (MIC in µM)Candida glabrata (MIC in µM)
This compound252[9]-203[9]726.36[2]726.36[2]726.36[2]
Mthis compound---789.19[2]789.19[2]789.19[2]
Butyl Cinnamate---626.62[2]626.62[2]626.62[2]
Decyl Cinnamate550.96[2]550.96[2]550.96[2]---
Benzyl Cinnamate537.81[3]537.81[3]>537.81[3]>537.81[3]>537.81[3]>537.81[3]

'-' indicates data not provided in the source.

Table 2: Antimicrobial Activity of Other this compound Derivatives

Derivative ClassCompound ExampleTarget MicroorganismMIC ValueReference
CinnamideN,N-diethylcinnamamideAspergillus niger0.89 µM[4]
CinnamideN,N-diethylcinnamamideCandida albicans1.6 µM[4]
Chalcone(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-oneStaphylococcus aureus8 µg/mL[5]
Hydrazide-HydrazoneCompound 3g (an ethylparaben hydrazide-hydrazone derivative)Staphylococcus aureus2 µg/mL[7]

Experimental Protocols

Protocol 1: Synthesis of Cinnamate Esters via Fischer Esterification

This protocol describes the synthesis of various alkyl cinnamates from cinnamic acid, a precursor to this compound.

Materials:

  • Cinnamic acid

  • Corresponding alcohol (e.g., ethanol, butanol, decanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve cinnamic acid in an excess of the corresponding alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel to yield the pure cinnamate ester.

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of chalcones, where cinnamaldehyde (derivable from this compound) can be used as a reactant.

Materials:

  • An appropriate acetophenone

  • An appropriate aromatic aldehyde (e.g., cinnamaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve the acetophenone and the aromatic aldehyde in ethanol in a flask.

  • Slowly add an aqueous solution of NaOH or KOH to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid or glacial acetic acid.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.[5][10]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for evaluating the antimicrobial activity of synthesized compounds.[2][5]

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Visualizations

Synthesis_of_Cinnamate_Esters cinnamic_acid Cinnamic Acid reflux Reflux cinnamic_acid->reflux alcohol Alcohol (ROH) alcohol->reflux h2so4 H₂SO₄ (catalyst) h2so4->reflux workup Work-up & Purification reflux->workup cinnamate_ester Cinnamate Ester workup->cinnamate_ester

Caption: Fischer Esterification of Cinnamic Acid.

Synthesis_of_Chalcones acetophenone Acetophenone condensation Claisen-Schmidt Condensation acetophenone->condensation aldehyde Aromatic Aldehyde aldehyde->condensation base Base (NaOH/KOH) base->condensation workup Work-up & Purification condensation->workup chalcone Chalcone workup->chalcone

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculation Inoculate Wells with Microorganism serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Inspect for Growth Inhibition incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination.

References

Application Notes and Protocols: Ethyl Cinnamate as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl cinnamate, an ester of cinnamic acid and ethanol, is a versatile and valuable substrate in a variety of enzymatic reactions.[1] Found naturally in the essential oil of cinnamon, this compound serves as a precursor for the synthesis of other valuable chemicals and bioactive molecules.[1] The use of enzymes, such as lipases and esterases, to catalyze reactions involving this compound offers a green and highly selective alternative to traditional chemical methods.[2] These biocatalytic approaches operate under mild conditions, reducing the formation of unwanted byproducts and aligning with the principles of sustainable chemistry.[2] This document provides detailed application notes and protocols for utilizing this compound as a substrate in key enzymatic reactions, including transesterification and hydrolysis.

Applications in Enzymatic Synthesis

This compound is a key substrate in two primary types of lipase-catalyzed reactions: transesterification and hydrolysis. These reactions leverage the enzyme's ability to cleave and form ester bonds, allowing for the production of novel esters or the release of cinnamic acid.

Transesterification Reactions

In transesterification reactions, this compound serves as an acyl donor to produce different, often higher value, cinnamate esters. This is particularly useful for synthesizing flavor and fragrance compounds or pharmaceutical intermediates. A notable example is the synthesis of geranyl cinnamate, another valuable fragrance compound, by reacting this compound with geraniol.

Hydrolysis Reactions

Enzymatic hydrolysis involves the cleavage of the ester bond in this compound to yield cinnamic acid and ethanol. Lipases and esterases are highly efficient at catalyzing this reaction in aqueous environments. This process is essentially the reverse of the enzymatic synthesis of this compound.[3][4] The kinetics of this compound hydrolysis have been studied, providing insights into solvent effects and reaction mechanisms.[5][6][7]

Biotransformation

Whole-cell biotransformation can also utilize this compound derivatives as substrates. For instance, ethyl p-methoxycinnamate can be converted to ethyl p-hydroxycinnamate by microorganisms like Aspergillus niger, demonstrating the potential for enzymatic modification of the aromatic ring.[8][9]

Enzymes for this compound Conversion

A range of commercially available enzymes, particularly lipases, have demonstrated high efficacy in reactions involving this compound.

  • Candida antarctica Lipase B (CALB, often immobilized as Novozym 435): Widely used for both transesterification and hydrolysis reactions due to its high activity and stability.[3][10]

  • Thermomyces lanuginosus Lipase (TLL, often immobilized as Lipozyme TLIM): Shows excellent performance in the esterification of cinnamic acid, implying its suitability for the reverse hydrolysis reaction.[11][12]

  • Porcine Pancreatic Lipase (PPL): Has been used for the synthesis of this compound, indicating its potential for hydrolysis.[3][13]

  • Pseudomonas cepacia Lipase (PCL) and Pseudomonas fluorescens Lipase: These enzymes are effective in the hydrolysis of related aromatic esters.[4]

  • Microbial Systems: Organisms such as Aspergillus niger can be used for whole-cell biotransformations of this compound derivatives.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enzymatic reactions involving this compound and related compounds.

Table 1: Lipase-Catalyzed Synthesis/Hydrolysis of Cinnamate Esters

Enzyme Reaction Type Substrates Solvent Temp (°C) Yield/Conversion Reference
Lipozyme TLIM Esterification Cinnamic Acid, Ethanol Isooctane 50 99% Yield [11][12]
Novozym 435 Esterification Cinnamic Acid, Ethanol - 70 35.2% Conversion (96h) [3]
Porcine Pancreatic Lipase Esterification Cinnamic Acid, Ethanol DMSO 65 55% Conversion (27h) [3][13]

| Novozym 435 | Transesterification | this compound, Geraniol | n-Heptane | 60 | - |[10] |

Table 2: Biotransformation of this compound Derivatives

Enzyme/Organism Reaction Type Substrate Product Yield Reference

| Aspergillus niger | Hydroxylation | Ethyl p-methoxycinnamate | Ethyl p-hydroxycinnamate | 24% |[8][9] |

Visualizations of Workflows and Pathways

Enzymatic_Reactions cluster_hydrolysis Enzymatic Hydrolysis cluster_transesterification Enzymatic Transesterification Ethyl Cinnamate_H This compound Products_H Cinnamic Acid + Ethanol Ethyl Cinnamate_H->Products_H  Lipase/Esterase, H₂O Ethyl Cinnamate_T This compound + Alcohol (R-OH) Products_T New Cinnamate Ester + Ethanol Ethyl Cinnamate_T->Products_T  Lipase, Organic Solvent

Caption: Key enzymatic reactions using this compound as a substrate.

Experimental_Workflow prep 1. Reagent Preparation - Prepare buffer/solvent - Dissolve this compound & Alcohol (if applicable) - Weigh immobilized enzyme reaction 2. Reaction Setup - Combine substrates in reactor - Equilibrate temperature - Add enzyme to initiate prep->reaction incubation 3. Incubation - Agitate at constant speed (e.g., 200-300 rpm) - Maintain constant temperature (e.g., 60°C) reaction->incubation sampling 4. Sampling - Withdraw aliquots at time intervals incubation->sampling analysis 5. Analysis - Filter to remove enzyme - Analyze sample by GC or HPLC sampling->analysis results 6. Data Processing - Calculate conversion/yield analysis->results

Caption: General experimental workflow for enzymatic reactions.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Transesterification of this compound with an Alcohol

This protocol describes a general procedure for the synthesis of a new cinnamate ester using this compound as the acyl donor, adapted from methodologies for geranyl cinnamate synthesis.[10]

Materials:

  • This compound

  • Alcohol (e.g., Geraniol, Benzyl Alcohol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., n-heptane, isooctane)

  • Glass reactor with magnetic stirrer and temperature control (e.g., water bath)

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In a 50 mL glass reactor, prepare the reaction mixture. For a typical reaction, combine this compound (e.g., 0.5 mmol) and the desired alcohol (e.g., 1.0 mmol, a 1:2 molar ratio) in 15 mL of n-heptane.

  • Temperature Equilibration: Place the reactor in a thermostatic water bath set to the desired temperature (e.g., 60°C) and agitate the mixture at 300 rpm for 15 minutes to ensure thermal equilibrium.

  • Initiate Reaction: Add a known quantity of immobilized lipase (e.g., 300 mg of Novozym 435) to the reaction mixture to start the reaction.

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 6, 12, 24 hours), withdraw a small sample (e.g., 100 µL) from the reactor.

  • Sample Preparation: Immediately filter the sample through a 0.22 µm syringe filter to remove the enzyme and stop the reaction. Dilute the sample with the solvent if necessary for analysis.

  • Analysis: Analyze the samples by GC or HPLC to determine the concentration of the substrate (this compound) and the product (new cinnamate ester). This allows for the calculation of conversion rate over time.

Protocol 2: Lipase-Catalyzed Hydrolysis of this compound

This protocol provides a general method for the enzymatic hydrolysis of this compound to produce cinnamic acid.

Materials:

  • This compound

  • Immobilized or free Lipase (e.g., CALB, PCL)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Co-solvent (e.g., acetone or DMSO, if needed to improve substrate solubility)

  • pH-stat or Titrator with NaOH solution (e.g., 0.1 M)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Substrate Emulsion: Prepare a stable emulsion of this compound in the phosphate buffer. A typical substrate concentration is 50-100 mM. A small amount of co-solvent (5-10% v/v) can be added to aid solubility.

  • Reaction Setup: Place the substrate emulsion (e.g., 20 mL) in a jacketed reaction vessel maintained at the optimal temperature for the enzyme (e.g., 40-50°C).

  • pH Control: Insert a calibrated pH electrode connected to a pH-stat. Set the pH-stat to maintain the pH at 7.0 by the controlled addition of 0.1 M NaOH. The rate of NaOH addition is proportional to the rate of cinnamic acid production.

  • Initiate Reaction: Add the lipase (e.g., 10 mg of free lipase powder or 100 mg of immobilized lipase) to the vessel to start the reaction.

  • Monitor Reaction: Record the volume of NaOH consumed over time. The initial rate of reaction is determined from the slope of the initial linear portion of the consumption curve.

  • Enzyme Activity Calculation: One unit (U) of lipase activity can be defined as the amount of enzyme that liberates 1 µmol of cinnamic acid per minute under the specified conditions. The activity is calculated from the rate of NaOH consumption.

Disclaimer: These protocols are intended as a general guide. Optimization of reaction parameters such as enzyme loading, temperature, pH, substrate ratio, and solvent may be required for specific applications.

References

Application Notes and Protocols for the Quantification of Ethyl Cinnamate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cinnamate is an organic ester naturally present in the essential oil of cinnamon and other plants. It is widely used in the flavor and fragrance industries and is of growing interest in the pharmaceutical sector due to its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, formulations, and biological samples, is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and versatile technique for the quantification of non-volatile and thermally stable compounds like this compound. The following protocol is based on a validated method for the closely related compound, ethyl p-methoxycinnamate, and is expected to provide excellent performance for this compound with minor modifications.[1][2]

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (40:60, v/v).[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at approximately 278 nm, which is the λmax of this compound. A PDA detector can be used to scan a range of wavelengths to confirm peak purity.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation:

  • Solid Samples (e.g., plant material, formulations): Accurately weigh a known amount of the homogenized sample and extract it with a suitable solvent (e.g., methanol) using techniques such as sonication or vortexing. Filter the extract through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., essential oils, liquid formulations): Dilute an accurately measured volume of the liquid sample with the mobile phase to a concentration within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Quantitative Data Summary: HPLC-UV

The following table summarizes the expected quantitative performance of the HPLC-UV method for this compound, based on a validated method for ethyl p-methoxycinnamate.[1][2]

ParameterExpected Value
Retention Time~6-8 minutes
Linearity Range10 - 60 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.001 µg/mL
Limit of Quantification (LOQ)~0.004 µg/mL
Accuracy (% Recovery)94 - 114%
Precision (%RSD)< 3%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It provides both quantitative information and structural confirmation through mass spectral data.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 50:1), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV (Electron Ionization - EI).

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity. Key ions for this compound are m/z 176 (molecular ion), 131, 103, and 77.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound standard and dissolve it in a 100 mL volumetric flask with a volatile solvent such as hexane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to obtain concentrations typically ranging from 0.1 to 50 µg/mL.

3. Sample Preparation:

  • Solid Samples: Use headspace sampling or perform a solvent extraction with a low-boiling solvent like hexane or dichloromethane. The extract may need to be concentrated or diluted to fall within the calibration range.

  • Liquid Samples (e.g., essential oils): Dilute the sample in a suitable volatile solvent (e.g., hexane) to an appropriate concentration. A typical dilution would be 1:100 or 1:1000.

4. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 131) against the concentration.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is calculated from the calibration curve. The identity of the peak can be confirmed by comparing its retention time and mass spectrum with that of the standard. A retention time of approximately 23.7 minutes has been reported under certain GC conditions.[3]

Quantitative Data Summary: GC-MS

The following table presents typical expected performance characteristics for a validated GC-MS method for the quantification of this compound.

ParameterExpected Value
Retention Time~20-25 minutes (dependent on the column and temperature program)
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.05 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Method Comparison

FeatureHPLC-UVGC-MS
Principle Separation based on polarity in the liquid phase.Separation based on volatility and boiling point.
Sensitivity Good, typically in the ng/mL range.Excellent, often reaching pg/mL levels.
Selectivity Good, based on retention time and UV spectrum.Excellent, with confirmation by mass spectrum.
Sample Type Best for non-volatile and thermally stable compounds.Ideal for volatile and semi-volatile compounds.
Speed Generally faster run times.Can have longer run times due to temperature programming.
Cost Lower initial instrument and operational cost.Higher initial instrument and maintenance cost.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Stock Prepare Stock Solution (Methanol) Standard->Stock Working Prepare Working Standards (Mobile Phase) Stock->Working HPLC Inject into HPLC System Working->HPLC Sample Weigh/Measure Sample Extract Extract/Dilute Sample (Mobile Phase) Sample->Extract Filter Filter through 0.45 µm Syringe Filter Extract->Filter Filter->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV Detection (~278 nm) Separation->Detection CalCurve Generate Calibration Curve Detection->CalCurve Quantify Quantify this compound CalCurve->Quantify

Caption: HPLC-UV workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh this compound Standard Stock Prepare Stock Solution (Hexane) Standard->Stock Working Prepare Working Standards (Hexane) Stock->Working GCMS Inject into GC-MS System Working->GCMS Sample Weigh/Measure Sample Extract Extract/Dilute Sample (Hexane) Sample->Extract Extract->GCMS Separation Separation on Capillary Column GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection CalCurve Generate Calibration Curve (SIM) Detection->CalCurve Confirm Confirm Identity (Mass Spectrum) Detection->Confirm Quantify Quantify this compound CalCurve->Quantify

Caption: GC-MS workflow for this compound quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl cinnamate for improved yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound using two common methods: Fischer-Speier Esterification and Claisen-Schmidt Condensation.

Fischer-Speier Esterification of Cinnamic Acid

This method involves the acid-catalyzed esterification of cinnamic acid with ethanol.

Common Issues and Solutions

  • Question: Why is my this compound yield consistently low?

    • Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants.[1] To improve the yield, consider the following strategies:

      • Use Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1][2] Often, ethanol can also serve as the reaction solvent.[1]

      • Remove Water: Actively removing water as it forms is a highly effective method to drive the reaction forward.[1][2] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][3]

  • Question: My reaction mixture turned dark brown/black. What does this indicate?

    • Answer: A dark-colored reaction mixture often suggests the occurrence of side reactions, such as polymerization or addition reactions involving the double bond of cinnamic acid.[1] This is more likely under harsh acidic conditions and at elevated temperatures. To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less harsh acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid).[1][4]

  • Question: How can I be sure the reaction has gone to completion?

    • Answer: It is crucial to monitor the reaction's progress.[1] Thin-Layer Chromatography (TLC) is an effective method to track the disappearance of the cinnamic acid starting material and the appearance of the this compound product.[3] This allows you to determine the optimal reaction time for your specific conditions.[1]

  • Question: I'm losing a significant amount of product during the work-up and purification. What can I do to minimize this?

    • Answer: Product loss during work-up is a common issue.[1] Here are some tips for an efficient work-up and purification:

      • Neutralization: After cooling the reaction, dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate) and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted cinnamic acid.[1][5]

      • Extraction: Perform multiple extractions of the aqueous layer with the organic solvent to ensure maximum recovery of the this compound.

      • Drying: Thoroughly dry the combined organic layers with an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent evaporation.[1]

      • Purification: If further purification is needed, column chromatography on silica gel using a hexane/ethyl acetate solvent system can be employed.[3][6]

Claisen-Schmidt Condensation of Benzaldehyde and Ethyl Acetate

This reaction involves the base-catalyzed condensation between benzaldehyde and ethyl acetate to form this compound.

Common Issues and Solutions

  • Question: My yield of this compound is very low, and I've isolated a significant amount of benzyl alcohol. What is happening?

    • Answer: The formation of benzyl alcohol indicates that the Cannizzaro reaction is occurring as a significant side reaction.[7] This happens when the benzaldehyde, which lacks α-hydrogens, undergoes a base-induced disproportionation. To favor the Claisen-Schmidt condensation, it is crucial to control the reaction conditions carefully. Using finely dispersed sodium as the base and maintaining a low reaction temperature (0-5°C) can help minimize the Cannizzaro reaction.[8]

  • Question: The reaction is very slow, and a lot of the starting material remains unreacted. How can I improve the reaction rate and conversion?

    • Answer: Several factors can influence the reaction rate:

      • Purity of Reagents: The grade of ethyl acetate is very important. Using absolute ethyl acetate (99.5%) is recommended.[8] If unavailable, the ester should be purified by washing with sodium carbonate solution, then saturated calcium chloride solution, and finally drying over anhydrous potassium carbonate.[8]

      • Surface Area of Sodium: Using sodium that is finely powdered or dispersed increases its surface area and allows the reaction to proceed more rapidly.[8]

      • Efficient Stirring: A very efficient stirrer is necessary to break up the sodium into small particles and ensure good mixing of the reactants.[8]

  • Question: I'm having trouble with the work-up. The product is difficult to separate from the reaction mixture.

    • Answer: A standard work-up procedure for the Claisen-Schmidt condensation involves:

      • Quenching the reaction by carefully adding glacial acetic acid followed by water.[8]

      • Separating the ester layer.

      • Extracting the aqueous layer with ethyl acetate.

      • Washing the combined organic layers with hydrochloric acid and then drying with sodium sulfate.[8]

      • Distilling off the ethyl acetate and then distilling the crude product under reduced pressure to obtain pure this compound.[8]

Data Presentation: Comparison of Synthesis Methods and Conditions

The following tables summarize quantitative data on the yield of this compound under various synthesis conditions.

Synthesis Method Catalyst Key Reaction Conditions Yield (%) Reference
Fischer-SpeierSulfuric AcidReflux with excess ethanol42-55[3]
Fischer-SpeierSulfuric Acid (catalytic)Microwave irradiation, 1h94[4]
Fischer-Speierp-Toluenesulfonic acidMicrowave irradiation, 2 min91[4]
Fischer-SpeierSulfuric AcidSonication (ultrasound)96.61[9][10][11]
Claisen-SchmidtSodium0-5°C, efficient stirring68-74[8]
Claisen-SchmidtSodiumCooled in ice65[12]
EnzymaticLipozyme TLIMIsooctane solvent, 50°C99[13][14]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Cinnamic Acid

This protocol is a general procedure for the acid-catalyzed esterification of cinnamic acid.

Materials:

  • trans-Cinnamic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.[1][3][5]

Protocol 2: Claisen-Schmidt Condensation for this compound Synthesis

This protocol is a modification of the Claisen procedure.[8]

Materials:

  • Dry xylene

  • Sodium metal

  • Absolute ethyl acetate (99.5%)

  • Absolute ethyl alcohol

  • Pure benzaldehyde

  • Glacial acetic acid

  • 6 N Hydrochloric acid

  • Sodium sulfate

Procedure:

  • In a two-necked flask fitted with a reflux condenser and a mechanical stirrer, place dry xylene and clean sodium pieces.

  • Heat the flask in an oil bath until the sodium melts. Start the stirrer to break the sodium into very small particles.

  • Remove the oil bath and continue stirring until the sodium solidifies as fine particles.

  • Pour off the xylene and add absolute ethyl acetate containing a small amount of absolute ethyl alcohol to the sodium.

  • Cool the flask to 0°C and slowly add pure benzaldehyde from a separatory funnel while stirring. Maintain the temperature between 0 and 5°C.

  • Continue stirring until most of the sodium has reacted (approximately 1 hour after the aldehyde addition is complete).

  • Carefully add glacial acetic acid, followed by water.

  • Separate the ester layer and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic portions with 6 N hydrochloric acid and dry with sodium sulfate.

  • Distill off the ethyl acetate and then distill the remaining liquid under reduced pressure to obtain pure this compound.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of Fischer-Speier esterification for synthesizing this compound?

    • A1: The primary advantages of Fischer esterification are its relative simplicity and the use of straightforward acidic conditions.[15] The reagents are readily available, and the reaction can be driven to high completion by using an excess of the alcohol or by removing water.

  • Q2: What are the major challenges in the Claisen-Schmidt condensation for this synthesis?

    • A2: The main challenges include the competing Cannizzaro reaction, which reduces the yield of the desired product, and the need for careful control of reaction conditions, such as temperature and the physical form of the sodium base.[7] The handling of metallic sodium also requires specific safety precautions.

  • Q3: Are there greener or more efficient methods for this compound synthesis?

    • A3: Yes, modern methods such as microwave-assisted synthesis and sonochemistry have been shown to significantly reduce reaction times and improve yields.[4][9][11] Enzymatic synthesis using lipases offers a highly selective and environmentally friendly alternative, often providing excellent yields under mild conditions.[13][14]

  • Q4: How can I confirm the identity and purity of my synthesized this compound?

    • A4: The identity and purity of the product can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy.[3][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine purity and confirm the molecular weight.[9]

Visualizations

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Cinnamic Acid + Ethanol (excess) Reflux Heat to Reflux (1-2 hours) Reactants->Reflux Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Dilute Dilute with Organic Solvent Cool->Dilute Neutralize Wash with NaHCO₃ Dilute->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry over Anhydrous Salt Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Chromatography Column Chromatography (if needed) Evaporate->Chromatography Product Pure this compound Evaporate->Product Chromatography->Product

Caption: Experimental workflow for the Fischer-Speier synthesis of this compound.

Troubleshooting_Fischer_Esterification Start Low Yield? Problem1 Reversible Reaction Start->Problem1 Yes Solution1a Use Excess Ethanol Problem1->Solution1a Solution1b Remove Water (Dean-Stark/Drying Agent) Problem1->Solution1b Start2 Dark Reaction Mixture? Problem2 Side Reactions (Polymerization) Start2->Problem2 Yes Solution2a Use Milder Conditions (Lower Temp.) Problem2->Solution2a Solution2b Use Weaker Acid Catalyst Problem2->Solution2b Start3 Product Loss During Work-up? Problem3 Inefficient Extraction or Purification Start3->Problem3 Yes Solution3a Thorough Neutralization with NaHCO₃ Problem3->Solution3a Solution3b Multiple Extractions Problem3->Solution3b Solution3c Proper Drying of Organic Layer Problem3->Solution3c

Caption: Troubleshooting guide for Fischer-Speier Esterification.

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Base Finely Dispersed Sodium Condensation Condensation at 0-5°C Base->Condensation Reactants Benzaldehyde + Ethyl Acetate Reactants->Condensation Stirring Efficient Stirring Condensation->Stirring Quench Quench with Acetic Acid & Water Stirring->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with HCl Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry DistillSolvent Distill Ethyl Acetate Dry->DistillSolvent VacuumDistill Vacuum Distillation DistillSolvent->VacuumDistill Product Pure this compound VacuumDistill->Product

Caption: Experimental workflow for the Claisen-Schmidt synthesis of this compound.

Troubleshooting_Claisen_Schmidt Start Low Yield & Benzyl Alcohol Formation? Problem1 Cannizzaro Reaction Start->Problem1 Yes Solution1a Use Finely Dispersed Sodium Problem1->Solution1a Solution1b Maintain Low Temp. (0-5°C) Problem1->Solution1b Start2 Slow or Incomplete Reaction? Problem2 Poor Reagent Quality or Reaction Conditions Start2->Problem2 Yes Solution2a Use Absolute Ethyl Acetate Problem2->Solution2a Solution2b Ensure Efficient Stirring Problem2->Solution2b Solution2c Increase Sodium Surface Area Problem2->Solution2c

Caption: Troubleshooting guide for Claisen-Schmidt Condensation.

References

Side reactions and byproducts in Ethyl Cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl Cinnamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions and byproducts, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include Fischer Esterification, the Wittig Reaction, Claisen-Schmidt Condensation, and the Heck Reaction. Each method offers distinct advantages and is chosen based on factors such as available starting materials, desired purity, and scalability.

Q2: How can I purify crude this compound?

A2: Purification of crude this compound is typically achieved through a series of steps. After the reaction, the mixture is often diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted cinnamic acid.[1] This is followed by a brine wash and drying over an anhydrous salt like magnesium sulfate.[1] For higher purity, column chromatography on silica gel using a solvent system such as hexane and ethyl acetate is effective.[1] Distillation under reduced pressure is another common method for final purification.[2]

Q3: What analytical techniques are best for identifying this compound and its byproducts?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction.[1][3] For detailed analysis of the final product and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy are the most powerful techniques.[4][5][]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Q: My reaction resulted in a very low yield of this compound. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors depending on the synthesis method. Here’s a breakdown of potential causes and solutions:

Synthesis MethodPotential CauseTroubleshooting Steps
Fischer Esterification Reversible Reaction: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[7]- Use Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1] - Remove Water: Actively remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1]
Incomplete Reaction: The reaction may not have reached completion.- Monitor Reaction Progress: Use TLC to track the disappearance of the starting material (cinnamic acid).[1] - Optimize Catalyst Loading: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used.[1]
Wittig Reaction Inefficient Ylide Formation: If preparing the ylide in situ, incomplete reaction with the base can reduce the amount of active reagent.- Use a Strong Base: Employ a sufficiently strong base like potassium tert-butoxide or n-butyl lithium to fully deprotonate the phosphonium salt.[8] - Anhydrous Conditions: Ensure all reagents and glassware are dry, as moisture can quench the ylide.
Claisen-Schmidt Condensation Side Reactions: Competing reactions, such as the Cannizzaro reaction of the aldehyde, can consume starting material.[9]- Control Temperature: Maintain the recommended reaction temperature to minimize side reactions.[2] - Optimize Base Concentration: Use the appropriate amount of base; too much can promote side reactions.
Heck Reaction Catalyst Deactivation: The palladium catalyst can become deactivated during the reaction.- Use Appropriate Ligands: The choice of phosphine ligand can significantly impact catalyst stability and activity. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Issue 2: Product Impurity

Q: My final product is impure. What are the likely byproducts and how can I remove them?

A: The nature of the impurities will depend on the synthesis route.

Synthesis MethodCommon Byproducts/ImpuritiesPurification Strategy
Fischer Esterification - Unreacted Cinnamic Acid - Unreacted Ethanol - Polymerization products (at high temperatures)[1]- Wash with Sodium Bicarbonate: Removes unreacted cinnamic acid.[1] - Evaporation/Distillation: Removes excess ethanol. - Column Chromatography: Separates the desired ester from polymeric material.[1]
Wittig Reaction - Triphenylphosphine Oxide[10] - (Z)-isomer of this compound[8][10]- Hexane Extraction/Trituration: Triphenylphosphine oxide is a solid that is poorly soluble in hexane, while this compound is soluble.[11][12] - Column Chromatography: Can separate the (E) and (Z) isomers.
Claisen-Schmidt Condensation - Unreacted Benzaldehyde - Unreacted Ethyl Acetate - Benzyl alcohol (from Cannizzaro reaction)[9] - Self-condensation products of ethyl acetate- Washing: Aqueous washes can help remove unreacted starting materials. - Distillation: Fractional distillation can separate this compound from lower boiling point impurities.[2]
Heck Reaction - Homocoupling products of the aryl halide - Unreacted starting materials- Column Chromatography: Is the most effective method for separating these byproducts from the desired product.[13]

Synthesis Methods: Protocols and Side Reactions

Fischer Esterification

This method involves the acid-catalyzed reaction of cinnamic acid with ethanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a significant excess of anhydrous ethanol.[1]

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.[1] The reaction can be monitored by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether.[1]

  • Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove unreacted cinnamic acid.[1]

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.[1]

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.[1] Further purification can be done by distillation or column chromatography.[1]

Side Reactions and Byproducts:

  • Primary Byproduct: Water is the main byproduct of the esterification reaction.[4][7]

  • Side Reactions:

    • Polymerization: At elevated temperatures and under harsh acidic conditions, the double bond of cinnamic acid can undergo polymerization, leading to a dark brown or black reaction mixture.[1]

    • Ether Formation: The excess alcohol can undergo acid-catalyzed dehydration to form diethyl ether, especially at higher temperatures.

Diagram: Fischer Esterification Workflow

FischerEsterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products & Byproducts cinnamic_acid trans-Cinnamic Acid reflux Reflux cinnamic_acid->reflux ethanol Anhydrous Ethanol (excess) ethanol->reflux catalyst Conc. H₂SO₄ catalyst->reflux dilution Dilute with Diethyl Ether reflux->dilution water Water reflux->water Generated neutralization Wash with NaHCO₃ (aq) dilution->neutralization drying Dry with MgSO₄ neutralization->drying unreacted_cinnamic_acid Unreacted Cinnamic Acid neutralization->unreacted_cinnamic_acid Removed concentration Concentrate in vacuo drying->concentration purification Purify (Distillation/Chromatography) concentration->purification ethyl_cinnamate This compound purification->ethyl_cinnamate

Caption: Workflow for this compound synthesis via Fischer Esterification.

Wittig Reaction

This reaction involves the formation of an alkene from an aldehyde (benzaldehyde) and a phosphorus ylide.

Experimental Protocol:

  • Reaction Setup: In a dry conical vial, place benzaldehyde and a magnetic spin vane.[8][10]

  • Ylide Addition: Add the commercially available ylide, (carbethoxymethylene)triphenylphosphorane, to the vial.[8][10] The stoichiometric ratio is typically around 1:1.15 of benzaldehyde to ylide.[8]

  • Reaction: Stir the mixture at room temperature for about 15 minutes.[10]

  • Extraction: Add hexanes to the vial and stir to extract the this compound into the organic solvent.[10][11]

  • Filtration: Filter the solution through a pipette with a cotton plug to remove the solid triphenylphosphine oxide byproduct.[10]

  • Isolation: Evaporate the hexanes from the filtrate to yield the crude this compound.[11]

Side Reactions and Byproducts:

  • Primary Byproduct: Triphenylphosphine oxide is the major byproduct of the Wittig reaction.[10][14]

  • Side Reactions:

    • Isomerization: The reaction can produce a mixture of (E) and (Z) isomers of this compound.[8][10] Using a stabilized ylide, as in this case, generally favors the formation of the (E)-isomer.[8][14]

Diagram: Wittig Reaction Troubleshooting

WittigTroubleshooting start Low Yield or Impure Product check_ylide Is the ylide active? start->check_ylide check_conditions Are reaction conditions optimal? check_ylide->check_conditions Yes ylide_inactive Ylide may be degraded. Use fresh or properly stored ylide. check_ylide->ylide_inactive No check_purification Was purification effective? check_conditions->check_purification Yes conditions_issue Incomplete reaction. Ensure adequate stirring and reaction time. check_conditions->conditions_issue No purification_issue Contamination with triphenylphosphine oxide. Improve filtration/extraction. check_purification->purification_issue No isomers_present Mixture of E/Z isomers. Purify by column chromatography. check_purification->isomers_present E/Z mixture solution Improved Synthesis ylide_inactive->solution conditions_issue->solution purification_issue->solution isomers_present->solution

Caption: Troubleshooting decision tree for the Wittig synthesis of this compound.

Claisen-Schmidt Condensation

This is a base-catalyzed condensation between an aldehyde (benzaldehyde) and an ester (ethyl acetate).

Experimental Protocol:

  • Sodium Preparation: In a two-necked flask, disperse clean sodium pieces in dry xylene by heating and stirring until the sodium is molten and finely divided.[2]

  • Reactant Addition: Cool the flask to 0-5 °C and add absolute ethyl acetate containing a small amount of absolute ethanol.[2]

  • Condensation: Slowly add pure benzaldehyde while maintaining the temperature between 0 and 5 °C.[2] Stir until most of the sodium has reacted.[2]

  • Quenching: Add glacial acetic acid, followed by careful dilution with water.[2]

  • Extraction and Washing: Separate the ester layer, extract the aqueous layer with ethyl acetate, and wash the combined organic portions with hydrochloric acid.[2]

  • Drying and Isolation: Dry the organic layer with sodium sulfate, distill off the ethyl acetate, and then distill the remaining liquid under reduced pressure to obtain this compound.[2]

Side Reactions and Byproducts:

  • Side Reactions:

    • Cannizzaro Reaction: In the presence of a strong base, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[9]

    • Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate.

    • Darkening of Reaction Mixture: The formation of a reddish or dark-colored mixture can indicate the occurrence of side reactions.[15]

Heck Reaction

This palladium-catalyzed cross-coupling reaction occurs between an aryl halide (e.g., iodobenzene or bromobenzene) and an alkene (ethyl acrylate).

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl halide, ethyl acrylate, a palladium catalyst (e.g., palladium acetate), a phosphine ligand (if required), and a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent.[13][16]

  • Heating: Heat the reaction mixture to the specified temperature (e.g., 150-180 °C) for several hours.[13][16]

  • Work-up: After cooling, the mixture is typically extracted with a solvent like toluene.[13]

  • Purification: The crude product is purified by column chromatography.[13]

Side Reactions and Byproducts:

  • Side Reactions:

    • Homocoupling: The aryl halide can couple with itself to form a biaryl compound.

    • Isomerization: A mixture of (E) and (Z) isomers of the product can be formed.[16]

    • Reduction of Aryl Halide: The starting aryl halide can be reduced to the corresponding arene.

This technical support center provides a foundational guide to the synthesis of this compound. For more specific issues, consulting detailed literature and performing careful analytical characterization of your products and byproducts is highly recommended.

References

Preventing polymerization of Ethyl Cinnamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl cinnamate. Our goal is to help you prevent, identify, and resolve issues related to its stability and potential polymerization during storage.

Troubleshooting Guide: Unwanted Polymerization

If you suspect that your this compound has started to polymerize, you may observe changes in its physical properties, such as increased viscosity, cloudiness, or the formation of a solid precipitate. Follow this guide to troubleshoot the issue.

Question: My this compound appears more viscous than usual and has a hazy appearance. What should I do?

Answer:

These signs may indicate the onset of polymerization. It is crucial to assess the extent of the issue and take corrective action to prevent further degradation of your stored material.

Step 1: Isolate and Quarantine Immediately isolate the suspected container to prevent contamination of other reagents. Label it clearly to indicate that the quality is under investigation.

Step 2: Preliminary Physical Assessment Visually inspect the material under good lighting. Note any changes in color, clarity, and viscosity compared to a fresh or reference sample. Check for any solid precipitates or gel-like formations.

Step 3: Chemical Analysis (If equipped) If your lab has the capabilities, perform the following analyses to confirm and quantify the presence of polymers.

  • Viscosity Measurement: Use a viscometer to obtain a quantitative measure of the viscosity. Compare this value to the specification of pure this compound. An increase in viscosity is a strong indicator of polymerization.

  • Spectroscopic Analysis:

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: Acquire an IR spectrum of the sample. Look for a decrease in the intensity of the C=C double bond absorption peak (typically around 1636 cm⁻¹), which would be consumed during polymerization.

    • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The sharp peaks corresponding to the vinyl protons of the this compound monomer will broaden or decrease in intensity in the presence of a polymer.

  • Chromatographic Analysis:

    • HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography): These techniques can be used to determine the purity of the this compound.[1][2][3] A decrease in the peak area of the this compound monomer and the appearance of new, broader peaks or baseline noise can indicate the presence of oligomers or polymers.

Step 4: Decision and Disposal If polymerization is confirmed and is significant, it is generally not reversible. The material may no longer be suitable for your experiments as its purity and properties have been altered. It is recommended to dispose of the polymerized material according to your institution's hazardous waste disposal guidelines.[4]

A logical workflow for troubleshooting suspected polymerization is outlined in the diagram below.

G cluster_0 Troubleshooting Suspected Polymerization observe Observation: Increased viscosity, cloudiness, or precipitate in this compound isolate Step 1: Isolate and Quarantine Suspected Container observe->isolate Potential Issue Identified assess Step 2: Perform Physical Assessment (Visual inspection for color, clarity, solids) isolate->assess analysis Step 3: Conduct Chemical Analysis (e.g., Viscosity, FT-IR, NMR, HPLC/GC) assess->analysis confirm Is Polymerization Confirmed? analysis->confirm Data Obtained dispose Step 4: Dispose of Material According to Safety Protocols confirm->dispose Yes ok Material is Suitable for Use confirm->ok No review Review Storage Conditions and Implement Preventive Measures (See FAQs) dispose->review

Caption: A step-by-step workflow for troubleshooting suspected this compound polymerization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the proper storage and handling of this compound to prevent polymerization.

Q1: Is this compound prone to polymerization?

While this compound is generally considered stable under recommended storage conditions, its chemical structure contains a carbon-carbon double bond, making it susceptible to polymerization.[1][5] This process is typically initiated by factors such as heat, light (UV radiation), or the presence of radical initiators. Although hazardous polymerization has not been widely reported, prolonged or improper storage can increase this risk.[4]

Q2: What are the ideal storage conditions for this compound?

To ensure maximum shelf life and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool environment. Refrigeration at 2-8°C (36-46°F) is often recommended.[6]

  • Light: Protect from direct sunlight and UV radiation. Store in an amber or opaque container.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can participate in free-radical initiation.

  • Container: Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[7]

Q3: What factors can initiate the polymerization of this compound?

Polymerization is most likely to proceed via a free-radical mechanism.[8] The primary initiators to avoid are:

  • Heat: Elevated temperatures increase the rate of chemical reactions, including the spontaneous formation of free radicals.

  • Light: UV light possesses enough energy to initiate the formation of radicals.

  • Contaminants: Accidental contamination with radical initiators (e.g., peroxides) or incompatible materials like strong acids, bases, and oxidizing agents can trigger polymerization.[6][9]

The diagram below illustrates the factors leading to polymerization and the role of inhibitors.

G cluster_1 Mechanism of Polymerization and Prevention EC This compound (Monomer) Polymer Poly(this compound) (Undesired Polymer) EC->Polymer Polymerization Initiators Initiating Factors Initiators->EC Initiates Polymerization Heat Heat Initiators->Heat Light Light (UV) Initiators->Light Contaminants Contaminants (e.g., Peroxides) Initiators->Contaminants Inhibitors Inhibitors (e.g., Phenolic Antioxidants) Inhibitors->EC Scavenges Radicals, Prevents Polymerization

References

Optimizing reaction conditions for Ethyl Cinnamate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl cinnamate via Fischer esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of cinnamic acid with ethanol.

Question: Why is my this compound yield consistently low?

Answer:

Low yields in Fischer esterification are a frequent challenge. The reversible nature of the reaction and several procedural factors can contribute to this issue. Here are the primary causes and their solutions:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium process. To favor product formation, Le Châtelier's principle should be applied by either using a large excess of one reactant (typically the less expensive one, ethanol) or by removing water as it forms.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction. Ensure you are using a catalytic amount, typically 5-10 mol%, of a strong acid like concentrated sulfuric acid.[1]

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1][2] If the reaction is proceeding slowly, increasing the reflux time or temperature may improve the yield.

  • Water Contamination: The presence of water in the reactants or glassware can inhibit the reaction. Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. The addition of a dehydrating agent, such as molecular sieves, to the reaction mixture can also be effective.[1]

Question: My final product is a dark-colored oil. What causes this discoloration and how can I prevent it?

Answer:

Discoloration, often appearing as a blackish-brown hue, can indicate side reactions.[3]

  • Side Reactions: At elevated temperatures, the double bond in cinnamic acid and this compound can undergo side reactions.[3] To mitigate this, ensure the reaction temperature is controlled and not excessively high.

  • Purification: If discoloration occurs, the crude product can be purified. Column chromatography using a silica gel column with a suitable solvent system, such as a hexane and ethyl acetate mixture, is an effective purification method.[1]

Question: During the work-up, I'm not getting a clear separation of layers. What should I do?

Answer:

Emulsion formation during the aqueous wash steps can prevent clear layer separation.

  • Breaking Emulsions: Adding a saturated brine solution (saturated aqueous NaCl) can help break up emulsions by increasing the ionic strength of the aqueous layer.[1][2] Gently swirling the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

  • Sufficient Solvent: Ensure enough organic solvent (e.g., diethyl ether or ethyl acetate) is used to dissolve the product adequately.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the Fischer esterification of cinnamic acid to this compound?

A1: A typical protocol involves refluxing a mixture of trans-cinnamic acid, a large excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid. The reaction is monitored by TLC until completion. The work-up procedure involves cooling the mixture, diluting it with an organic solvent, neutralizing the excess acid with a saturated sodium bicarbonate solution, washing with brine, drying the organic layer with an anhydrous salt (like Na₂SO₄ or MgSO₄), and finally, removing the solvent under reduced pressure to obtain the crude this compound.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1][2] Spot the reaction mixture on a TLC plate alongside the starting material (cinnamic acid). The disappearance of the cinnamic acid spot and the appearance of a new spot corresponding to the this compound product indicate the reaction is proceeding.

Q3: What is the purpose of washing the organic layer with sodium bicarbonate solution?

A3: The saturated sodium bicarbonate solution neutralizes the excess acid catalyst (e.g., sulfuric acid) and also removes any unreacted cinnamic acid by converting it to its water-soluble sodium salt.[1][2][4]

Q4: Are there alternative, more efficient methods for this esterification?

A4: Yes, several methods can enhance the reaction rate and yield.

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes.[2]

  • Sonochemical Synthesis: Using ultrasound waves can also lead to faster reactions and high yields.[5][6]

  • Enzymatic Esterification: Lipase-catalyzed esterification offers a milder and more selective alternative, often with very high yields under optimized conditions.[7][8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Cinnamate Ester Synthesis

MethodCatalystCatalyst LoadingSolventTemperatureReaction TimeYield (%)Reference
Conventional HeatingSulfuric Acid50 mol %MethanolReflux1.5 h99[2]
Microwave-AssistedSulfuric Acid50 mol %Methanol (0.45 M)110 °C2 min97[2]
Microwave-Assistedp-Toluenesulfonic Acid50 mol %Methanol (0.45 M)110 °C2 min91[2]
SonochemicalSulfuric Acid~3 mol %Ethanol60 °C40 min96.61[5][6]
EnzymaticLipozyme TLIM-Isooctane50 °C-99[7][8]

Experimental Protocols

Protocol 1: Classical Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-cinnamic acid in an excess of anhydrous ethanol.[1][2]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution.[1]

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1 to 4 hours.[2]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1][2]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.[1][2]

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove unreacted cinnamic acid.[1][4]

    • Wash the organic layer with brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1][2]

  • Purification (Optional): The crude product can be further purified by column chromatography if necessary.[1]

Protocol 2: Microwave-Assisted Esterification

  • Reaction Setup: In a microwave reaction vessel, combine trans-cinnamic acid, ethanol, and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.[2]

  • Microwave Irradiation: Seal the vessel and heat it in a microwave reactor at a specified temperature (e.g., 110 °C) for a short duration (e.g., 2 minutes).[2]

  • Cooling: After the reaction, allow the vessel to cool to a safe temperature (below 55 °C).[2]

  • Work-up and Purification: Follow steps 5-7 from the Classical Fischer Esterification protocol to isolate and purify the this compound.[2]

Visualizations

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cinnamic_acid Cinnamic Acid reflux Reflux cinnamic_acid->reflux ethanol Anhydrous Ethanol ethanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux cool Cool to RT reflux->cool dilute Dilute with Et₂O cool->dilute wash_bicarb Wash with NaHCO₃ (aq) dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate crude_product Crude this compound concentrate->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product

Caption: Experimental workflow for Fischer esterification.

TroubleshootingYield start Low Yield? check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_catalyst Is catalyst concentration optimal? start->check_catalyst check_conditions Are reaction time/temp sufficient? start->check_conditions check_water Is there water contamination? start->check_water solution_equilibrium Use excess ethanol or remove water. check_equilibrium->solution_equilibrium Yes solution_catalyst Optimize catalyst loading (5-10 mol%). check_catalyst->solution_catalyst No solution_conditions Increase reflux time/temp; monitor by TLC. check_conditions->solution_conditions No solution_water Use anhydrous reagents and dry glassware. check_water->solution_water Yes

Caption: Troubleshooting low yield issues.

References

Troubleshooting Ethyl Cinnamate degradation in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl Cinnamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the stability and handling of this compound in experimental assays.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems you might encounter during your experiments with this compound.

Question 1: My stock solution of this compound in DMSO appears cloudy or has precipitated after storage. Is it still usable?

Answer: Cloudiness or precipitation in your DMSO stock solution indicates that the compound may have come out of solution, especially after freeze-thaw cycles or if the concentration is high. This compound is soluble in DMSO, but its solubility can be affected by temperature and water absorption by the DMSO.[1]

Troubleshooting Steps:

  • Gentle Warming: Warm the stock solution in a water bath at 37°C for 10-15 minutes.

  • Vortexing: Vortex the tube thoroughly to redissolve the compound.

  • Visual Inspection: Visually confirm that all precipitate has dissolved before using the solution in your assay.

  • Purity Check: If precipitation persists or you suspect degradation, verify the integrity and purity of your compound using methods like HPLC or LC-MS.[2]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Ensure the DMSO is anhydrous to prevent water absorption, which can lower solubility.

Question 2: I'm observing high variability or a complete loss of activity in my aqueous-based biochemical assay. Could the this compound be degrading?

Answer: Yes, this is a common issue. This compound is an ester and is susceptible to hydrolysis, particularly in aqueous solutions with a non-neutral pH.[4] This degradation breaks the ester bond, forming cinnamic acid and ethanol, which will likely have different biological activities than the parent compound.

Key Factors Influencing Degradation:

  • pH: The rate of hydrolysis is significantly increased under alkaline (base-catalyzed) conditions.[4][5] It is also incompatible with strong acids.[1][6]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][7]

  • Enzymes: If your assay system (e.g., cell lysate, serum-containing media) contains esterase enzymes, they can rapidly metabolize this compound.[8][9]

Troubleshooting Steps:

  • pH Control: Ensure your assay buffer is maintained at a stable, neutral pH (around 7.0-7.4) if possible.

  • Temperature Control: Perform experiments at the lowest feasible temperature and avoid prolonged incubations at elevated temperatures.[7]

  • Fresh dilutions: Prepare fresh dilutions of this compound in your aqueous assay buffer immediately before each experiment. Do not store the compound in aqueous solutions.

  • Serum-Free Conditions: In cell-based assays, consider reducing the serum percentage or using serum-free media during the compound treatment period to minimize enzymatic degradation by serum esterases.[2]

Question 3: My this compound shows potent activity in a biochemical (enzyme) assay but has weak or no effect in my cell-based assay. What could be the cause?

Answer: This discrepancy between biochemical and cellular activity is common and can be attributed to several factors beyond compound degradation.[2]

Potential Causes & Solutions:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: Cells can rapidly metabolize the compound into an inactive form.[2]

  • Protein Binding: this compound may bind to proteins in the cell culture medium (like albumin in Fetal Bovine Serum), reducing the free concentration available to interact with the target cells.[2]

  • Solubility in Media: The compound may precipitate out of the aqueous cell culture medium upon dilution from the DMSO stock. This compound is insoluble in water.[1][10]

Troubleshooting Workflow: The following diagram illustrates a logical workflow for diagnosing issues with this compound stability and activity.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions & Verification start Inconsistent or No Activity Observed in Assay check_stock 1. Check Stock Solution (Precipitate? Cloudiness?) start->check_stock check_assay_type 2. Review Assay Type (Biochemical vs. Cell-Based) start->check_assay_type stock_path Stock Solution Issues: - Warm & Vortex - Check DMSO quality - Prepare fresh stock check_stock->stock_path Precipitate Observed biochem_path Biochemical Assay Issues: - pH of buffer? - Incubation time/temp? - Esterase contamination? check_assay_type->biochem_path Biochemical cell_path Cell-Based Assay Issues: - Media solubility? - Serum protein binding? - Cell permeability? - Metabolic breakdown? check_assay_type->cell_path Cell-Based solution_biochem Optimize Assay Conditions: - Use neutral pH buffer - Minimize incubation - Prepare fresh dilutions biochem_path->solution_biochem solution_cell Optimize Cell Protocol: - Test serum-free media - Check for precipitation - Run permeability/metabolism assay cell_path->solution_cell solution_stock Verify Compound Integrity: - Use HPLC/LC-MS - Store in aliquots stock_path->solution_stock end_node Consistent Results solution_biochem->end_node solution_cell->end_node solution_stock->end_node

Caption: Troubleshooting workflow for this compound degradation.

Quantitative Data Summary

The stability and activity of this compound are highly dependent on experimental conditions. The tables below summarize key quantitative data from the literature.

Table 1: Factors Influencing this compound Hydrolysis
FactorConditionObservationReference
pH Alkaline (base-catalyzed)Significantly accelerates hydrolysis rate.[4]
Temperature Increasing temperature (e.g., 20°C to 40°C)Increases the specific rate constant of hydrolysis.[4]
Solvent Increasing organic co-solvent (Methanol or Acetone) in waterDecreases the specific rate constant of hydrolysis.[5]
Enzymes Presence of cinnamoyl esteraseEnzymatic degradation of this compound.[9]
Table 2: Reported In Vitro Biological Activities of Cinnamate Derivatives

Note: Much of the detailed biological data is on ethyl p-methoxycinnamate (EPMC), a closely related and well-studied derivative.

Assay TypeTarget/ModelCompoundIC₅₀ / ActivityReference
Anti-inflammatoryCyclooxygenase-1 (COX-1)EPMC1.12 µM[11][12]
Anti-inflammatoryCyclooxygenase-2 (COX-2)EPMC0.83 µM[11][12]
Anti-inflammatoryAnti-denaturation of BSAThis compoundActive (concentration-dependent)[13]
AntioxidantDPPH Radical ScavengingEPMC>1000 ppm
AntioxidantDPPH Radical Scavengingp-Methoxycinnamic acid (hydrolysis product)518.58 ppm

Experimental Protocols

Below are detailed methodologies for common assays where this compound or its derivatives are evaluated.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from methods used to assess the anti-inflammatory activity of cinnamate derivatives.[11][12]

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzyme activity.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Indomethacin)

  • 96-well plate

  • Plate reader for colorimetric or fluorometric detection

  • Commercially available COX inhibitor screening assay kit (recommended)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Compound Plating: Serially dilute the this compound stock solution in DMSO. Transfer a small volume (e.g., 1-2 µL) of the diluted compound solutions to the wells of a 96-well plate. Include wells for a positive control (Indomethacin) and a vehicle control (DMSO).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Detection: Stop the reaction and add detection reagents as per the kit protocol. This typically measures the amount of prostaglandin produced.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value.

Protocol 2: DPPH Radical Scavenging Antioxidant Assay

This protocol measures the ability of a compound to act as a free radical scavenger.[14]

Objective: To evaluate the antioxidant potential of this compound.

Materials:

  • This compound dissolved in methanol or ethanol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol (as blank)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading at ~517 nm

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol. Prepare similar dilutions for the positive control.

  • Assay Setup: In a 96-well plate, add 100 µL of the diluted compound or control to each well.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm. The purple color of DPPH fades as it is reduced by antioxidants.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol only, and A_sample is the absorbance of the DPPH solution with the test compound. Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value.

Visualized Workflows and Pathways

General Experimental Workflow for a Cell-Based Assay

This diagram outlines the typical steps for testing this compound in a cellular context, such as a cytotoxicity or anti-inflammatory assay.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay & Readout prep_cells 1. Culture & Seed Cells in 96-well Plate prep_compound 2. Prepare Serial Dilutions of this compound in DMSO prep_media 3. Prepare Treatment Media (Dilute Compound from Stock) treat_cells 4. Add Treatment Media to Cells (Include Vehicle & Positive Controls) prep_media->treat_cells incubate 5. Incubate for Desired Time Period (e.g., 24-48 hours) treat_cells->incubate add_reagent 6. Add Assay Reagent (e.g., MTT, Griess, etc.) incubate->add_reagent read_plate 7. Incubate & Measure Signal (e.g., Absorbance, Fluorescence) add_reagent->read_plate analyze 8. Analyze Data (Calculate IC50, etc.) read_plate->analyze

Caption: A typical experimental workflow for cell-based assays.

Simplified COX Signaling Pathway

This compound and its derivatives are known to exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11][12] This pathway is central to inflammation.

G cluster_0 Inflammatory Cascade membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (e.g., PGE2) cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation ec This compound (Potential Inhibitor) ec->cox

Caption: Simplified arachidonic acid to prostaglandin pathway.

References

Technical Support Center: High-Purity Ethyl Cinnamate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of high-purity ethyl cinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are fractional distillation under reduced pressure, recrystallization (less common due to its low melting point), and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities depend on the synthesis method.

  • Fischer Esterification: Unreacted cinnamic acid, excess ethanol, and the acid catalyst (e.g., sulfuric acid).[1][2]

  • Claisen Condensation: Unreacted benzaldehyde, ethyl acetate, and byproducts from side reactions.[3][4] Impurities can also include residual solvents used in the reaction or workup.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can quantify the percentage of this compound and detect impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the structure and identify impurities.[7] Infrared (IR) Spectroscopy can confirm the presence of the correct functional groups (ester, alkene, aromatic ring).[8][9]

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Understanding the physical properties is crucial for selecting and optimizing purification methods. Key data is summarized in the table below.

PropertyValueSource
Appearance Colorless to pale yellow liquid[9]
Boiling Point 271 °C (at 760 mmHg)[2][10]
128-133 °C (at 6 mmHg)[3]
Melting Point 6-8 °C[2]
Density 1.049 g/mL (at 20 °C)
Solubility Soluble in alcohol, ether, and most organic solvents.[10] Slightly soluble in water.[10][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: My final product has low purity, and a broad boiling point range is observed during distillation.

This issue commonly points to inefficient separation of components with close boiling points.

  • Possible Cause 1: Inefficient Fractionating Column. The column may not have enough theoretical plates for adequate separation.[11][12]

  • Solution 1: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient.[13]

  • Possible Cause 2: Distillation Rate is Too High. A rapid distillation rate does not allow for proper vapor-liquid equilibrium on each theoretical plate, leading to poor separation.[11]

  • Solution 2: Reduce the heating rate to ensure a slow and steady distillation rate of approximately 1-2 drops per second.[11]

  • Possible Cause 3: System Pressure Fluctuations. In vacuum distillation, an unstable vacuum level will cause the boiling points to fluctuate, leading to poor separation.

  • Solution 3: Ensure all joints are properly sealed and the vacuum pump is operating correctly to maintain a stable, low pressure.

Caption: Troubleshooting workflow for low purity after distillation.

Problem 2: The crude this compound is acidic. How do I remove acidic impurities before distillation?

Acidic impurities, such as unreacted cinnamic acid or an acid catalyst, can co-distill or cause degradation at high temperatures.

  • Possible Cause: Unreacted Cinnamic Acid or Acid Catalyst. These are common starting materials or reagents in the synthesis.[1]

  • Solution: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a mild base, such as a 10% sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove the acidic components.[1][4][10] Follow with a water wash to remove residual base and a brine wash to initiate drying. Finally, dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄ before removing the solvent.[3]

Acid_Removal_Workflow start Start: Crude this compound (Acidic) dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve wash_base Wash with 10% Na2CO3 or sat. NaHCO3 solution dissolve->wash_base Neutralizes Acid wash_water Wash with Water wash_base->wash_water Removes Base wash_brine Wash with Brine wash_water->wash_brine Removes Bulk Water dry Dry over Anhydrous Na2SO4 or MgSO4 wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap end Result: Neutral Crude Ready for Distillation filter_evap->end

Caption: Workflow for removing acidic impurities before distillation.

Problem 3: My yield is very low after column chromatography.

Low yields in chromatography can result from improper technique or poor parameter selection.

  • Possible Cause 1: Inappropriate Solvent System (Mobile Phase). If the mobile phase is too polar, the this compound may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all.

  • Solution 1: Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value for this compound of approximately 0.3-0.4 for good separation.[14] A common mobile phase is a mixture of hexanes and ethyl acetate.[15][16]

  • Possible Cause 2: Irreversible Adsorption on Silica Gel. Highly active silica gel can sometimes strongly bind to the compound.

  • Solution 2: Deactivate the silica gel slightly by adding a small percentage of water or triethylamine to the slurry or mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina.[15]

  • Possible Cause 3: Sample Overloading. Applying too much crude material to the column leads to broad, overlapping bands and poor separation, resulting in impure fractions and apparent yield loss.

  • Solution 3: Use an appropriate ratio of stationary phase to crude product. A general guideline is a 50:1 to 100:1 mass ratio of silica gel to the crude mixture for difficult separations.[16]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is ideal for separating this compound from impurities with different boiling points.

  • Preparation: Ensure the crude this compound has been washed to remove any acidic impurities (see Troubleshooting Problem 2). The apparatus must be completely dry.

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a round-bottom flask containing the crude oil and a stir bar. Attach a fractionating column (e.g., a 20-30 cm Vigreux column) insulated with glass wool or aluminum foil.[13] Connect the still head with a thermometer, a condenser, and a receiving flask. Connect the system to a vacuum pump with a pressure gauge.

  • Distillation:

    • Begin stirring and slowly apply vacuum, ensuring the pressure is stable (e.g., at 6 mmHg).[3]

    • Gently heat the flask using a heating mantle.

    • Collect any low-boiling initial fractions (forerun) in a separate flask and discard them. This may include residual solvents.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~128-133 °C at 6 mmHg), switch to a clean receiving flask.[3]

    • Collect the main fraction while the temperature remains constant.

    • Stop the distillation when the temperature begins to rise again or when only a small residue remains.

  • Shutdown: Remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

Protocol 2: Purification by Flash Column Chromatography

This technique is useful for removing impurities with different polarities.

  • Solvent System Selection: Using TLC, determine a suitable mobile phase. A common system is a mixture of hexanes and ethyl acetate (e.g., 10:1 or 19:1 hexanes:ethyl acetate).[15][16] The goal is to have the this compound spot move to an Rf of ~0.3-0.4 while maximizing separation from impurity spots.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add a thin layer of sand on top of the silica to prevent disruption.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).[16]

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and apply gentle air pressure to begin elution.

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.[16]

References

Technical Support Center: Minimizing Equipment Corrosion During Ethyl Cinnamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing equipment corrosion during the synthesis of Ethyl Cinnamate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common corrosion-related problems encountered during this compound synthesis.

Problem/Observation Potential Cause Recommended Solution
Discoloration of the reaction mixture (e.g., green or brown tints). Leaching of metal ions (e.g., iron, chromium, nickel) from the reactor surface due to acid corrosion.1. Material Upgrade: Switch to a more corrosion-resistant reactor material such as Glass-Lined Steel, Hastelloy C-276, or a higher grade of stainless steel (e.g., 316L or higher). 2. Catalyst Change: Consider using a less corrosive solid acid catalyst like Amberlyst-15 resin instead of concentrated sulfuric acid. 3. Process Optimization: Lower the reaction temperature and catalyst concentration to the minimum effective level.
Visible pitting or localized corrosion on the reactor surface after cleaning. This is often caused by the breakdown of the passive layer on stainless steel, which can be initiated by halide ion contamination or acidic conditions.[1][2]1. Thorough Cleaning: Ensure all equipment is thoroughly cleaned and free of contaminants, especially chlorides, before starting the synthesis. 2. Inhibitor Addition: Consider the use of a suitable corrosion inhibitor, though compatibility with the reaction must be verified. 3. Surface Passivation: If using stainless steel, ensure it is properly passivated to form a protective chromium oxide layer.
Unexpected changes in reaction kinetics or product yield. Corrosion products can act as unintended catalysts or inhibitors, altering the reaction pathway or efficiency.1. Inert Material: Use a reactor made of a highly inert material like glass or glass-lined steel to eliminate the influence of metal ions. 2. Regular Inspection: Regularly inspect the reactor for any signs of corrosion and clean it thoroughly between batches.
Formation of solid precipitates or scaling on equipment surfaces. Corrosion products can precipitate out of the reaction mixture, especially with changes in temperature or concentration.1. Improve Agitation: Ensure efficient mixing to prevent localized "hot spots" of corrosion and to keep any potential precipitates suspended. 2. Filtration: Filter the final product to remove any solid impurities. 3. Review Raw Materials: Ensure the purity of starting materials (cinnamic acid, ethanol) to avoid introducing corrosive impurities.
Failure of seals, gaskets, or other non-metallic components. Chemical attack by the reaction mixture, particularly the acid catalyst, can degrade these materials.1. Material Compatibility: Select seals and gaskets made from chemically resistant materials such as PTFE or Kalrez®. 2. Regular Replacement: Implement a regular inspection and replacement schedule for these components.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of corrosion during this compound synthesis?

A1: The primary cause of corrosion is the use of strong acid catalysts, most commonly concentrated sulfuric acid, in the Fischer-Speier esterification reaction between cinnamic acid and ethanol.[3] Sulfuric acid is highly corrosive to many metals, including some grades of stainless steel.[4]

Q2: Which materials are most resistant to corrosion in this process?

A2: For maximum corrosion resistance, especially at elevated temperatures, glass-lined steel reactors are an excellent choice due to their inertness. High-nickel alloys like Hastelloy C-276 also offer superior resistance. For stainless steels, 316L is a common choice, but its resistance can be limited, especially at higher temperatures and acid concentrations.[4][5]

Q3: Can I use a different catalyst to reduce corrosion?

A3: Yes, solid acid catalysts such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) can be used as an alternative to liquid sulfuric acid. These catalysts are generally less corrosive and can be more easily separated from the reaction mixture.[6]

Q4: How can I monitor corrosion in my reactor?

A4: Regular visual inspection of the reactor internals is the most direct method. For more quantitative data, corrosion coupons made of the same material as your reactor can be introduced into the reaction mixture. The weight loss of these coupons over time can be used to calculate the corrosion rate.

Q5: What are the signs of crevice corrosion and how can I prevent it?

A5: Crevice corrosion is localized corrosion that occurs in confined spaces, such as under gaskets, seals, or bolt heads, where the chemical environment can become stagnant and more aggressive.[7][8] To prevent it, ensure proper equipment design that minimizes crevices, use appropriate gaskets that provide a complete seal, and conduct regular cleaning and inspection of these vulnerable areas.[8]

Quantitative Data on Material Corrosion

The following table summarizes the corrosion rates of various materials in environments relevant to this compound synthesis. It is important to note that these are general guidelines, and actual corrosion rates can vary with specific reaction conditions.

MaterialCorrosive MediumTemperature (°C)Corrosion Rate (mm/year)
Carbon Steel98% Sulfuric AcidAmbient43.237
304 Stainless Steel98% Sulfuric AcidAmbient0.420
316L Stainless Steel 98% Sulfuric Acid Ambient 0.086
316L Stainless Steel5 M Ethanol in Acid Ferric ChlorideNot Specified~9.77 g/m²/h (peak)
316L Stainless SteelDilute Sulfuric Acid (<15%)Room TemperatureGood Resistance
316L Stainless SteelSulfuric Acid (15-85%)Room TemperaturePoor Resistance
316L Stainless SteelConcentrated Sulfuric Acid (>85%)< 80Good Resistance

Data compiled from multiple sources.[4][9][10]

Material Compatibility Chart

This chart provides a general overview of the compatibility of common materials with the key chemicals used in this compound synthesis.

MaterialCinnamic AcidEthanolSulfuric Acid (Concentrated)This compound
304 Stainless Steel GoodExcellentPoorExcellent
316L Stainless Steel ExcellentExcellentFair to Good (at low temps)Excellent
Glass/Glass-Lined Steel ExcellentExcellentExcellentExcellent
Hastelloy C-276 ExcellentExcellentExcellentExcellent
PTFE (Teflon®) ExcellentExcellentExcellentExcellent
Viton® GoodExcellentPoorGood
Buna-N (Nitrile) FairGoodPoorFair

Compatibility ratings are general and can be affected by temperature, pressure, and concentration.[11][12][13][14]

Experimental Protocol: Immersion Corrosion Testing (Adapted from ASTM G31)

This protocol outlines a procedure for determining the corrosion rate of a material in a simulated this compound synthesis environment.

1. Test Specimen Preparation: a. Obtain corrosion coupons of the material to be tested (e.g., 316L stainless steel) with known surface area. b. Clean the coupons thoroughly with a suitable solvent (e.g., acetone) to remove any grease or oil. c. Dry the coupons and weigh them accurately to four decimal places.

2. Test Solution Preparation: a. Prepare a solution that mimics the reaction mixture. For example, a mixture of cinnamic acid, a molar excess of ethanol, and the desired concentration of sulfuric acid catalyst. b. Record the exact composition of the test solution.

3. Experimental Setup: a. Place the test solution in a glass reaction vessel equipped with a condenser and temperature control (e.g., a heating mantle with a stirrer). b. Suspend the weighed coupons in the solution using a non-metallic holder (e.g., PTFE thread) ensuring they are fully immersed and not in contact with each other or the vessel walls.

4. Test Procedure: a. Heat the solution to the desired reaction temperature (e.g., 70-80°C) and maintain it for a predetermined duration (e.g., 24, 48, or 72 hours). b. After the test period, carefully remove the coupons from the solution.

5. Post-Test Cleaning and Evaluation: a. Clean the coupons to remove any corrosion products according to ASTM G1 procedures. This may involve gentle scrubbing with a soft brush or chemical cleaning. b. Dry the cleaned coupons and re-weigh them accurately. c. Calculate the weight loss and determine the corrosion rate in millimeters per year (mm/yr) using the following formula: Corrosion Rate (mm/yr) = (K × W) / (A × T × D) Where:

  • K = a constant (8.76 × 10^4)
  • W = weight loss in grams
  • A = surface area of the coupon in cm²
  • T = exposure time in hours
  • D = density of the material in g/cm³

6. Reporting: a. Document all test parameters, including material type, solution composition, temperature, test duration, and the calculated corrosion rate. b. Visually inspect the coupons for any localized corrosion, such as pitting or crevice corrosion, and document these observations.

Visualizations

Troubleshooting_Corrosion Start Observe Corrosion Symptom Discoloration Discoloration of Reaction Mixture Start->Discoloration Pitting Visible Pitting on Reactor Surface Start->Pitting Yield_Change Unexpected Change in Yield/Kinetics Start->Yield_Change Precipitate Precipitate/Scaling Formation Start->Precipitate Seal_Failure Seal/Gasket Failure Start->Seal_Failure Cause_Leaching Cause: Metal Ion Leaching Discoloration->Cause_Leaching Cause_Pitting Cause: Localized Corrosion Pitting->Cause_Pitting Cause_Catalysis Cause: Unintended Catalysis Yield_Change->Cause_Catalysis Cause_Precipitate Cause: Corrosion Product Precipitation Precipitate->Cause_Precipitate Cause_Degradation Cause: Chemical Attack Seal_Failure->Cause_Degradation Solution_Material Solution: Upgrade Material Cause_Leaching->Solution_Material Solution_Catalyst Solution: Change Catalyst Cause_Leaching->Solution_Catalyst Solution_Cleaning Solution: Thorough Cleaning & Passivation Cause_Pitting->Solution_Cleaning Solution_Inert Solution: Use Inert Reactor Cause_Catalysis->Solution_Inert Solution_Agitation Solution: Improve Agitation Cause_Precipitate->Solution_Agitation Solution_Seals Solution: Use Resistant Seals Cause_Degradation->Solution_Seals

Caption: Troubleshooting workflow for corrosion issues.

Experimental_Workflow Prep_Coupon 1. Prepare & Weigh Corrosion Coupon Setup 3. Assemble Test Apparatus Prep_Coupon->Setup Prep_Solution 2. Prepare Test Solution Prep_Solution->Setup Immerse 4. Immerse Coupon & Run Test Setup->Immerse Clean_Weigh 5. Clean & Reweigh Coupon Immerse->Clean_Weigh Calculate 6. Calculate Corrosion Rate Clean_Weigh->Calculate Report 7. Analyze & Report Results Calculate->Report

Caption: Experimental workflow for immersion corrosion testing.

References

Technical Support Center: Enhancing Ethyl Cinnamate-Based Tissue Clearing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the efficiency of Ethyl Cinnamate (ECi)-based tissue clearing. Find troubleshooting advice and answers to frequently asked questions to optimize your experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during ECi-based tissue clearing protocols.

Issue: Incomplete Tissue Clearing

  • Q1: My sample is not fully transparent after the ECi incubation. What could be the cause?

    • A1: Incomplete clearing is often due to insufficient dehydration. Ensure that the graded ethanol or 1-propanol series is fresh and that the incubation times for each step are adequate for your sample's size and density. For denser or larger tissues, extending the dehydration times may be necessary.[1] Also, verify that the final clearing step in 100% ECi is long enough for complete refractive index matching. For some tissues, extending the ECi incubation to three or more hours can improve transparency.[2]

  • Q2: I am observing opaque spots or regions within my cleared sample. How can I fix this?

    • A2: Opaque regions can indicate trapped water or lipids. Ensure thorough dehydration by using anhydrous ethanol in the final dehydration steps. For lipid-rich tissues, a longer incubation in the dehydration solution may be required to facilitate efficient lipid removal.

Issue: Sample Damage and Morphological Artifacts

  • Q3: My tissue sample has shrunk significantly after clearing. Is this normal and can it be minimized?

    • A3: Tissue shrinkage of 30-40% in diameter is a known characteristic of dehydration-based clearing methods like ECi.[2] While some shrinkage is expected, ensure that the transition between dehydration steps is gradual to prevent osmotic shock. Using a graded series of alcohol concentrations is crucial.

  • Q4: I am observing cracks or fractures in my cleared tissue. What causes this?

    • A4: Cracking can be a result of processing artifacts, particularly during dehydration.[3] This may be caused by overly rapid dehydration or mechanical stress on the sample. Handle the tissue gently and ensure a gradual dehydration process. Performing the dehydration steps at a lower temperature (e.g., 4°C or 6°C) can sometimes mitigate these artifacts.[4]

Issue: Poor Fluorescence Signal

  • Q5: The fluorescence of my protein of interest (e.g., GFP) is significantly reduced after clearing. How can I better preserve the signal?

    • A5: The choice of dehydration agent and its pH can dramatically impact fluorescence preservation. Dehydration with methanol can lead to a complete loss of specific fluorescence.[2] Using ethanol can also significantly reduce the signal.[2] For optimal preservation of fluorescent proteins like GFP, it is recommended to use 1-propanol adjusted to pH 9 for the dehydration steps.[2][5]

  • Q6: I am experiencing high background autofluorescence in my cleared samples. What can be done to reduce it?

    • A6: Tissue autofluorescence can increase after fixation and clearing.[2] To minimize this, ensure that the tissue is properly perfused and washed to remove all blood components, which are a major source of autofluorescence. If autofluorescence remains a problem, a pre-clearing bleaching step with a solution like 6% hydrogen peroxide (H₂O₂) in PBS can be effective.[4]

Issue: Immunostaining Problems

  • Q7: My antibody penetration is poor and staining is only on the surface of the sample. How can I improve it?

    • A7: For successful immunostaining in large, cleared tissues, permeabilization is key. Ensure adequate permeabilization by including a detergent like Triton X-100 in your blocking and antibody incubation buffers. Additionally, increasing the incubation time for both primary and secondary antibodies (sometimes up to 72-96 hours) can facilitate deeper penetration.[6]

  • Q8: I am seeing non-specific antibody binding or "dot artifacts" in my stained sample. How can I troubleshoot this?

    • A8: Non-specific binding can be reduced by optimizing the blocking step with an appropriate serum and ensuring the antibody is used at the correct dilution. "Dot artifacts" can sometimes be caused by the primary antibody being too concentrated or by issues with fixation.[7] It is recommended to optimize the antibody concentration and ensure the fixation protocol is followed correctly.

Frequently Asked Questions (FAQs)

Protocol and Reagents

  • Q9: What is the underlying principle of this compound (ECi) tissue clearing?

    • A9: ECi-based clearing is a solvent-based method. The process involves two main steps: dehydration of the tissue to remove water, followed by refractive index (RI) matching. Dehydration is typically done with a graded series of an organic solvent like ethanol or 1-propanol. This removes water and some lipids. The dehydrated tissue is then immersed in ECi, which has a high refractive index (≈1.558), to homogenize the RI throughout the tissue, thereby reducing light scattering and making the tissue transparent.[1][8][9]

  • Q10: What are the main advantages of using ECi for tissue clearing?

    • A10: ECi offers several advantages: it is non-toxic, making it safer to use in multi-user facilities compared to hazardous reagents like BABB.[2][5] It is also relatively inexpensive and the clearing process is rapid, often achievable within 1-5 days.[2][5][10] Furthermore, ECi-based protocols, particularly the 2Eci method, show good preservation of a wide range of fluorescent proteins and are compatible with immunohistochemistry.[2][4][5]

  • Q11: Can I reuse the this compound?

    • A11: While not explicitly stated in the provided literature, it is general practice in solvent-based clearing to use fresh clearing agent for optimal results, as contaminants from the tissue can affect its refractive index and clearing efficiency.

Sample and Fluorophore Compatibility

  • Q12: What types of tissues and organisms can be cleared with ECi?

    • A12: ECi-based methods have been successfully applied to a wide range of tissues and organisms, including human cerebral organoids, Drosophila melanogaster, zebrafish, axolotl, Xenopus laevis, and various mouse organs such as the kidney, lung, heart, and bone.[2][4][11]

  • Q13: Which fluorescent proteins and dyes are compatible with ECi clearing?

    • A13: The 2Eci protocol has been shown to preserve a broad range of fluorophores, including GFP, mCherry, Brainbow, and Alexa-conjugated fluorophores.[2][5] The key to preserving these signals is the use of 1-propanol at pH 9 during the dehydration step.

Imaging

  • Q14: What kind of microscope objectives should I use for imaging ECi-cleared samples?

    • A14: While dedicated objectives optimized for the refractive index of ECi (≈1.558) would be ideal, they are not yet widely available.[12] Good results can be obtained using low magnification (≤20x) and low numerical aperture (<0.8) air objectives with long working distances on commonly available inverted imaging platforms.[2]

Quantitative Data Summary

Table 1: Effect of Dehydrating Agent on GFP Fluorescence Preservation

Dehydrating AgentRelative GFP Intensity (%)Imaging Depth (µm)
Methanol (pH 9)~1%~1400
Ethanol (pH 9)~5%~1400
1-Propanol (pH 9)~50%~1400
4-Butanol (pH 9)~75%~500
Data is based on experiments with cerebral organoids.[2]

Table 2: General Tissue Clearing Parameters with ECi

Tissue TypeApproximate Clearing TimeObserved Shrinkage
Cerebral Organoids25 hours30-40% in diameter
Various Mouse Organs1 hour (in ECi)Varies by organ
Clearing time in ECi is after the dehydration process.[2][6]

Experimental Protocols

2Eci (2nd generation this compound) Clearing Protocol

This protocol is optimized for fluorescence preservation.

  • Fixation: Fix the tissue sample in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 4 hours at room temperature or overnight at 4°C.

  • Washing: Wash the sample in PBS to remove the fixative.

  • Dehydration (with 1-propanol at pH 9):

    • Prepare a graded series of 1-propanol (in PBS, pH adjusted to 9 with an appropriate base) at concentrations of 50%, 70%, 80%, 90%, and 100%.

    • Incubate the sample in each concentration of the 1-propanol series. The duration of each step will depend on the sample size (e.g., for cerebral organoids, each step can be 1 hour). For larger samples, longer incubation times may be needed.

    • Perform two final changes in 100% 1-propanol to ensure complete dehydration.

  • Refractive Index Matching:

    • Incubate the dehydrated sample in 100% this compound (ECi).

    • The incubation time will vary depending on the sample size and density. For cerebral organoids, this can be a few hours. For larger organs, it may be longer. The tissue is considered cleared when it becomes transparent.

  • Imaging: Mount the cleared sample in fresh ECi for imaging.

Visualizations

G cluster_workflow 2Eci Tissue Clearing Workflow Fixation 1. Fixation (4% PFA) Washing 2. Washing (PBS) Fixation->Washing Dehydration 3. Dehydration (Graded 1-Propanol, pH 9) Washing->Dehydration Clearing 4. RI Matching (this compound) Dehydration->Clearing Imaging 5. Imaging Clearing->Imaging G cluster_troubleshooting Troubleshooting Logic for Poor Fluorescence Start Poor Fluorescence Signal? CheckDehydration Dehydration Agent? Start->CheckDehydration MethanolEthanol Used Methanol or Ethanol? CheckDehydration->MethanolEthanol Agent UsePropanol Switch to 1-Propanol (pH 9) MethanolEthanol->UsePropanol Yes CheckpH pH of Alcohol? MethanolEthanol->CheckpH No End Signal Preserved UsePropanol->End AdjustpH Adjust to pH 9 CheckpH->AdjustpH Not pH 9 CheckpH->End Is pH 9 AdjustpH->End

References

Addressing autofluorescence issues in Ethyl Cinnamate imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address issues with autofluorescence when using Ethyl Cinnamate-based tissue clearing methods for fluorescence imaging.

Troubleshooting Guide & FAQs

This section addresses common problems and questions related to high background fluorescence in samples cleared with this compound.

Q1: After clearing my tissue with this compound, I'm observing a high level of background fluorescence that is obscuring my specific signal. Is the this compound causing this?

A: It is unlikely that this compound is the direct cause of the autofluorescence. This compound is a clearing agent designed to make tissues transparent and is known to be compatible with a wide range of fluorophores.[1][2][3][4] The background signal you are observing is most likely endogenous autofluorescence, which is the natural fluorescence emitted by various biological structures within the tissue itself.[5][6]

Q2: What are the common sources of endogenous autofluorescence in biological samples?

A: Autofluorescence in biological samples can originate from several endogenous molecules and structures, including:

  • Structural Proteins: Collagen and elastin are major contributors to autofluorescence, particularly in the blue and green spectral regions.[7][8]

  • Metabolic Co-factors: Molecules like NADH and flavins, which are involved in cellular metabolism, are naturally fluorescent.[7][9]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and fluoresce across a broad spectrum.[7][10]

  • Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[5][9][11][12]

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with proteins and other molecules to create fluorescent products.[5][7][9][12]

Q3: How can I confirm that the background signal I'm seeing is autofluorescence?

A: The most straightforward method is to prepare a control sample. This sample should undergo the exact same preparation, fixation, and clearing process, but without the application of your fluorescent labels (e.g., fluorescently tagged antibodies or stains). If you observe fluorescence in this unstained control sample, it is attributable to autofluorescence.[5][13]

Q4: What are the general strategies to reduce autofluorescence before I acquire my images?

A: Several pre-imaging strategies can help minimize autofluorescence:

  • Optimize Fixation: Use the lowest effective concentration of aldehyde fixatives and the shortest necessary fixation time to minimize fixation-induced autofluorescence.[9][12][14] Consider using non-aldehyde fixatives like ice-cold methanol or ethanol if compatible with your experiment.[5]

  • Perfusion: If working with vascularized tissue, perfusing the animal with phosphate-buffered saline (PBS) before fixation can remove red blood cells, a significant source of autofluorescence.[5][9][11][12]

  • Use of Quenching Agents: Commercially available reagents, such as TrueVIEW™ and TrueBlack®, can effectively quench autofluorescence from various sources.[10][15][16][17] Sudan Black B is another commonly used quenching agent, particularly for lipofuscin.[9][12]

  • Photobleaching: Intentionally exposing the sample to high-intensity light before labeling can "burn out" the endogenous fluorophores, reducing the background signal.[18][19][20]

Q5: Can I do anything during image acquisition and analysis to deal with autofluorescence?

A: Yes, there are several techniques you can employ during and after image acquisition:

  • Fluorophore Selection: Choose fluorophores that emit in the red or far-red spectrum, as endogenous autofluorescence is typically weaker at longer wavelengths.[8][9][13] Brighter fluorophores can also help to increase the signal-to-noise ratio.[5][14]

  • Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can treat the autofluorescence as a separate fluorescent signal. By acquiring the emission spectrum of the autofluorescence from an unstained sample, you can then computationally subtract this "unwanted" signal from your experimental images.[21][22][23][24]

  • Fluorescence Lifetime Imaging (FLIM): This advanced technique separates fluorophores based on their fluorescence lifetime (the time they spend in an excited state) rather than just their emission wavelength. Since the lifetime of autofluorescence is often different from that of specific labels, FLIM can be very effective at removing background signal.[18]

Experimental Protocols

Protocol 1: Pre-incubation with an Autofluorescence Quenching Agent (General Protocol)

  • Sample Preparation: Prepare and fix your tissue samples as required for your experiment.

  • Permeabilization and Blocking: Perform any necessary permeabilization and blocking steps for your immunolabeling protocol.

  • Primary and Secondary Antibody Incubation: Incubate with your primary and fluorescently labeled secondary antibodies according to your established protocol.

  • Washing: Wash the samples thoroughly with an appropriate buffer (e.g., PBS with 0.1% Triton X-100).

  • Quenching:

    • Prepare the quenching solution according to the manufacturer's instructions (e.g., Vector® TrueVIEW™ Autofluorescence Quenching Kit).[15][16][17]

    • Incubate the samples in the quenching solution for the recommended time (typically 2-5 minutes).

  • Final Washes: Briefly wash the samples as recommended by the quenching agent manufacturer.

  • Clearing and Mounting: Proceed with your this compound clearing protocol and mount for imaging.

Protocol 2: Photobleaching for Autofluorescence Reduction

  • Sample Preparation: Prepare and fix your tissue samples.

  • Mounting for Bleaching: Mount the samples on slides or in a suitable imaging dish.

  • Photobleaching:

    • Place the sample on the microscope stage.

    • Expose the sample to a broad-spectrum, high-intensity light source (e.g., a metal halide lamp or a white light laser) for a duration of 1-3 hours. The optimal time will need to be determined empirically.[20]

    • Alternatively, expose the sample to UV irradiation (253-400 nm) for approximately 2 hours.[20]

  • Labeling: After photobleaching, proceed with your standard immunolabeling protocol.

  • Clearing and Imaging: Clear the labeled sample with this compound and proceed with imaging.

Protocol 3: Spectral Unmixing Workflow

  • Prepare Control Samples: You will need your fully labeled experimental sample and an unstained control sample (processed and cleared in the same way).

  • Acquire Reference Spectra:

    • On a confocal microscope with a spectral detector, first, image the unstained control sample to acquire the emission spectrum of the autofluorescence.

    • Next, if you have multiple fluorophores, you will need to acquire the reference spectrum for each individual fluorophore from singly labeled samples.

  • Image Experimental Sample: Acquire a spectral image (lambda stack) of your fully labeled experimental sample.

  • Perform Linear Unmixing: In your imaging software, use the linear unmixing function.

    • Define the reference spectra you acquired in step 2 (autofluorescence and each of your fluorophores).

    • The software will then mathematically separate the contribution of each of these signals in your experimental image, generating a new set of images where the autofluorescence signal is in its own channel and can be excluded from the final merged image.[23]

Quantitative Data Summary

Table 1: Comparison of Autofluorescence Reduction Techniques

TechniquePrinciple of ActionTypical Reduction in BackgroundKey Considerations
Chemical Quenching Absorb or block the emission of autofluorescent molecules.50-90%May slightly reduce specific signal. Compatibility with all fluorophores should be verified.
Photobleaching Destruction of endogenous fluorophores by high-intensity light.40-80%Can potentially damage tissue or antigens if overexposed. Time-consuming.
Spectral Unmixing Computational separation of emission spectra.70-95%Requires a confocal microscope with a spectral detector. Can be complex to set up.
Red/Far-Red Fluorophores Shifting emission away from the main autofluorescence spectrum.Varies greatly with tissue typeMay not be possible for all targets or experimental designs.

Visualizations

G Troubleshooting High Background Fluorescence start High Background Signal Observed control Run Unstained Control Sample start->control is_auto Is Fluorescence Present in Unstained Control? control->is_auto prevention Implement Pre-Acquisition Strategies is_auto->prevention Yes no_auto Issue is Likely Non-Specific Staining or Other Artifact is_auto->no_auto No acquisition Employ Acquisition/Analysis Techniques prevention->acquisition optimize_fix Optimize Fixation prevention->optimize_fix perfuse Perfuse to Remove RBCs prevention->perfuse quench Use Chemical Quenching prevention->quench bleach Photobleach Sample prevention->bleach fluor_choice Select Red/Far-Red Fluorophores acquisition->fluor_choice spectral Use Spectral Unmixing acquisition->spectral flim Use FLIM acquisition->flim end Improved Signal-to-Noise Ratio quench->end bleach->end fluor_choice->end spectral->end flim->end

Caption: Troubleshooting workflow for addressing high background fluorescence.

G Principle of Spectral Unmixing cluster_0 Acquired Signal cluster_1 Reference Spectra cluster_2 Unmixed Signals mixed_signal Mixed Emission Spectrum Autofluorescence (AF) Fluorophore A Fluorophore B unmixing Linear Unmixing Algorithm mixed_signal->unmixing ref_af AF Spectrum ref_af->unmixing ref_a Fluorophore A Spectrum ref_a->unmixing ref_b Fluorophore B Spectrum ref_b->unmixing unmixed_af Isolated AF Signal unmixing->unmixed_af unmixed_a Isolated Fluorophore A Signal unmixing->unmixed_a unmixed_b Isolated Fluorophore B Signal unmixing->unmixed_b

Caption: Diagram illustrating the principle of spectral unmixing.

References

Validation & Comparative

Comparing Ethyl Cinnamate and TDE for optical clearing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ethyl Cinnamate and TDE for Optical Clearing

For researchers in life sciences and drug development, optical clearing has become an indispensable technique for imaging large, intact biological samples in three dimensions. The choice of clearing agent is critical and depends on the specific experimental needs, including the sample type, the need for fluorescent protein preservation, and the desired speed and simplicity of the protocol. This guide provides a detailed comparison of two popular optical clearing agents: this compound (ECi), a solvent-based agent, and 2,2'-thiodiethanol (TDE), an aqueous-based agent.

Performance Comparison

This compound and TDE offer distinct advantages and disadvantages. ECi-based methods, such as 2Eci, are known for their rapid clearing times and high transparency, but involve the use of organic solvents and can cause tissue shrinkage.[1][2] TDE, on the other hand, is an aqueous-based method that is simple to use, preserves tissue morphology well, and allows for tunable refractive index matching.[3][4] However, high concentrations of TDE can quench the signal from some fluorescent proteins.[5][6]

ParameterThis compound (ECi)2,2'-thiodiethanol (TDE)References
Clearing Principle Solvent-based (dehydration and refractive index matching)Aqueous-based (refractive index matching)[7][8]
Refractive Index ~1.558Up to ~1.515 (tunable by dilution in water/PBS)[9][10]
Clearing Time Fast (as little as 25 hours to 5 days)Fast (within 30 minutes for thin samples, hours to days for larger tissues)[5][11]
Fluorescent Protein Compatibility Good, especially with pH-adjusted dehydrating agents (e.g., 1-propanol pH9). Can cause some reduction in fluorescence intensity.Generally good, but high concentrations (>70%) can quench some fluorescent proteins.[1][5][6][11]
Tissue Morphology Can cause significant tissue shrinkage.Minimal tissue shrinkage or swelling.[3][7]
Toxicity Non-toxic, approved as a food additive.Less toxic than many organic solvents, but should be handled with care.[2][6]
Ease of Use Multi-step protocol involving dehydration.Simple immersion protocol.[4][11]
Immunostaining Compatibility Compatible.Compatible.[3][12]

Experimental Protocols

This compound (2Eci) Clearing Protocol

This protocol is a streamlined, second-generation method that preserves fluorescent proteins well.[11]

1. Fixation:

  • Perfuse or immerse the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C overnight.

  • Wash the tissue in PBS three times for 1 hour each at room temperature.

2. Dehydration:

  • Dehydrate the tissue in a graded series of 1-propanol (pH adjusted to 9 with NaOH) in PBS:

    • 30% 1-propanol for 6 hours

    • 50% 1-propanol for 6 hours

    • 70% 1-propanol for 6 hours

    • 100% 1-propanol for 6 hours (repeat twice)

  • All dehydration steps should be performed at 4°C.

3. Refractive Index Matching:

  • Incubate the dehydrated tissue in this compound (ECi) at room temperature until the tissue is transparent. This can take from a few hours to 1-5 days depending on the tissue size and type.[2][13]

TDE Clearing Protocol

This protocol is a simple and rapid method suitable for a variety of tissues.[3][5]

1. Fixation:

  • Fix the tissue in 4% PFA in PBS at 4°C overnight.

  • Wash the tissue in PBS three times for 1 hour each at room temperature.

2. Clearing and Refractive Index Matching:

  • Immerse the fixed tissue in a graded series of TDE in PBS (or water) at room temperature with gentle shaking:

    • 30% TDE for 4 hours

    • 50% TDE for 4 hours

    • 70% TDE for 4 hours

  • For imaging, a final concentration of 50-70% TDE is often a good compromise for achieving good clearing without significant quenching of fluorescent proteins.[4][10] For higher transparency, concentrations up to 97% can be used, but this may impact fluorescence.[5][6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for both this compound and TDE optical clearing.

G Optical Clearing Experimental Workflow cluster_ECi This compound (ECi) Protocol cluster_TDE TDE Protocol Fixation_ECi 1. Fixation (e.g., 4% PFA) Dehydration 2. Dehydration (Graded 1-propanol, pH 9) Fixation_ECi->Dehydration RI_Matching_ECi 3. Refractive Index Matching (this compound) Dehydration->RI_Matching_ECi Imaging_ECi 4. Imaging RI_Matching_ECi->Imaging_ECi Fixation_TDE 1. Fixation (e.g., 4% PFA) Clearing_TDE 2. Clearing & RI Matching (Graded TDE) Fixation_TDE->Clearing_TDE Imaging_TDE 3. Imaging Clearing_TDE->Imaging_TDE

Caption: General experimental workflows for this compound (ECi) and TDE optical clearing protocols.

Conclusion

Both this compound and TDE are effective optical clearing agents with distinct characteristics. The choice between them should be guided by the specific requirements of the experiment.

  • This compound (ECi) is an excellent choice for researchers who prioritize rapid clearing and high transparency and are working with samples where some degree of tissue shrinkage is acceptable. Its non-toxic nature is a significant advantage for multi-user facilities.[2]

  • TDE is ideal for experiments where preserving the precise morphology of the tissue is critical. Its simplicity and the ability to fine-tune the refractive index make it a versatile and user-friendly option, particularly for delicate samples and for researchers new to optical clearing techniques.[3][4]

By carefully considering the factors outlined in this guide, researchers can select the optimal clearing agent to achieve high-quality, three-dimensional images of their biological samples.

References

Ethyl Cinnamate Shines as a Versatile and Safe Tissue Clearing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development seeking to visualize cellular structures in three dimensions, ethyl cinnamate (ECi) is emerging as a powerful, non-toxic, and user-friendly alternative to traditional tissue clearing agents. A comprehensive comparison with other popular methods reveals ECi's strengths in preserving fluorescent signals and its broad applicability across various tissues.

Tissue clearing techniques are essential for rendering opaque biological samples transparent, enabling deep-tissue imaging without the need for physical sectioning. The choice of clearing agent is critical, as it can significantly impact tissue integrity, fluorescence preservation, and experimental workflow. This guide provides an objective comparison of this compound with other widely used clearing agents, including CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis), s-DISCO (stabilized 3D imaging of solvent-cleared organs), and BABB (benzyl alcohol and benzyl benzoate), supported by experimental data.

Performance Comparison of Clearing Agents

The efficacy of a clearing agent can be assessed by several key parameters: clearing time, refractive index (RI) matching, effect on tissue volume, and preservation of fluorescent signals. The following table summarizes the performance of this compound against other common clearing agents based on available experimental data. It is important to note that performance can vary depending on the specific tissue type and experimental conditions.

ParameterThis compound (ECi)CUBICs-DISCOBABBSeeDB
Clearing Time 1-5 days[1][2]2-14 days[3][4]Hours to days[5]Hours to days[6]~3 days[7]
Refractive Index 1.558[8]~1.48-1.54~1.56 (DBE)~1.55[6]~1.49[9]
Tissue Volume Shrinkage[10]Expansion[11][12]Shrinkage[11][12]Shrinkage[6][13]No significant change[14]
Fluorescence Preservation Good for many fluorescent proteins[1][2]Excellent for fluorescent proteins[5]Compatible with fluorescent proteins[5]Quenches fluorescent proteins[6]Good for fluorescent proteins[14]
Toxicity Non-toxic[1][2]Low toxicityModerate precaution required[15]Toxic[6]Low toxicity

Experimental Insights

A study directly comparing CUBIC, s-DISCO, and ECi for clearing mouse lungs highlighted the strengths and weaknesses of each method.[5] While CUBIC achieved the highest transparency (nearly 90%), s-DISCO and ECi resulted in approximately 30% transparency for this specific tissue.[5] However, CUBIC was superior in preserving the fluorescence of the tdTomato protein.[5] In contrast, the solvent-based methods, s-DISCO and ECi, led to increased background autofluorescence and some quenching of the tdTomato signal in that experiment.[5]

Another key advantage of this compound is its non-toxic nature, which allows for its use in standard multi-user microscope facilities without the need for special safety measures.[1][2] This is a significant benefit over agents like BABB, which are known to be toxic.[6]

Organic solvent-based methods like ECi, s-DISCO, and BABB typically induce some degree of tissue shrinkage.[10][11][12] Conversely, aqueous-based methods such as CUBIC can cause tissue expansion.[11][12] The SeeDB method is noted for maintaining a relatively constant sample volume during the clearing process.[14]

Experimental Workflows and Protocols

The general workflow for tissue clearing involves a series of steps to prepare the sample for imaging. The specific duration and reagents for each step vary depending on the chosen protocol.

Tissue_Clearing_Workflow cluster_prep Sample Preparation cluster_clearing Clearing Process cluster_imaging Imaging Fixation Fixation Washing Washing Fixation->Washing Dehydration Dehydration (for solvent-based methods) Washing->Dehydration Delipidation Delipidation Dehydration->Delipidation RI_Matching Refractive Index Matching Delipidation->RI_Matching Mounting Mounting RI_Matching->Mounting Imaging Microscopy Mounting->Imaging

A generalized workflow for tissue clearing protocols.
2nd Generation this compound (2Eci) Protocol

This streamlined protocol emphasizes ease of use and broad applicability.[1][16]

  • Fixation: The tissue is fixed, typically with paraformaldehyde (PFA).

  • Dehydration: The sample is dehydrated through a series of incubations in increasing concentrations of 1-propanol adjusted to a pH of 9.[1][16]

  • Refractive Index Matching: The dehydrated tissue is incubated in this compound until transparent.[1][16]

CUBIC Protocol

CUBIC is an aqueous-based method known for its excellent fluorescence preservation.[2][3]

  • Delipidation and Decolorization: The fixed tissue is incubated in CUBIC-L solution.[2]

  • Washing: The sample is washed with PBS.

  • Refractive Index Matching: The tissue is incubated in CUBIC-R solution to achieve transparency.[2]

s-DISCO Protocol

This solvent-based method is designed to be compatible with fluorescent proteins.[15]

  • Dehydration: The tissue is dehydrated using a series of tetrahydrofuran (THF) incubations.

  • Delipidation: Lipids are removed using dichloromethane (DCM).

  • Refractive Index Matching: The sample is cleared in a stabilized dibenzyl ether (DBE) solution.[15]

BABB Protocol

A traditional and rapid solvent-based clearing method.[6][17]

  • Dehydration: The tissue is dehydrated in a series of methanol or ethanol incubations.[17]

  • Clearing: The dehydrated sample is immersed in a 1:2 mixture of benzyl alcohol and benzyl benzoate (BABB) until transparent.[6]

Signaling Pathways in Fluorescence Preservation

The preservation of fluorescent proteins is a critical consideration in tissue clearing. The chemical environment of the clearing agents can significantly affect the stability of the fluorophores.

Fluorescence_Preservation cluster_solvent Solvent-Based Clearing (e.g., BABB) cluster_aqueous Aqueous-Based Clearing (e.g., CUBIC) or pH-adjusted Solvents (e.g., 2Eci) FP Fluorescent Protein Dehydration Dehydration (e.g., Ethanol, Methanol) FP->Dehydration Exposure to organic solvents Quenching Fluorescence Quenching Dehydration->Quenching RI_Matching Refractive Index Matching Solution RI_Matching->Quenching Preservation Fluorescence Preservation FP_aq Fluorescent Protein Clearing_aq Aqueous Clearing Agent or pH-adjusted Solvent FP_aq->Clearing_aq Maintains fluorophore stability Clearing_aq->Preservation

Factors influencing fluorescence preservation in different clearing methods.

Solvent-based methods that use harsh organic solvents like methanol and ethanol can lead to the denaturation of fluorescent proteins and subsequent quenching of their signal.[11] However, modifications such as adjusting the pH of the dehydration solutions, as is done in the 2Eci protocol, can significantly improve fluorescence preservation.[16] Aqueous-based methods like CUBIC are generally gentler on fluorescent proteins, leading to better signal retention.[5]

Conclusion

This compound offers a compelling combination of effective clearing, broad applicability, and enhanced safety for 3D tissue imaging. While solvent-based, the 2Eci protocol incorporates modifications to improve the preservation of fluorescent proteins, making it a versatile tool for a wide range of research applications. For studies where maximizing the signal from fluorescent reporters is paramount, aqueous-based methods like CUBIC may be more suitable, albeit with potentially longer clearing times and tissue expansion. The choice of the optimal clearing agent will ultimately depend on the specific requirements of the experiment, including the tissue type, the nature of the fluorescent labels, and the imaging modality.

References

A Comparative Guide to the Validation of Ethyl Cinnamate Purity: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical aspect of quality control and a prerequisite for reliable experimental outcomes. Ethyl Cinnamate, a widely used fragrance and flavoring agent, also serves as a versatile starting material in organic synthesis. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of this compound purity.

Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte itself.[1] This contrasts with chromatographic techniques that typically rely on calibration against a known standard. This guide presents detailed experimental protocols for each technique, a comparative analysis of their performance, and supporting data to assist researchers in selecting the most appropriate method for their analytical needs.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purity analysis of a single batch of this compound using qNMR, HPLC, and GC-MS. The data presented for HPLC and GC-MS are based on typical performance characteristics for such analyses, while the qNMR data reflects the high accuracy achievable with this primary method.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity and interaction with a stationary phase, followed by UV detection.Separation based on volatility and interaction with a stationary phase, followed by mass analysis.
Purity Assay (%) 99.8%99.7% (Area % Normalization)99.6% (Area % Normalization)
Relative Standard Deviation (RSD, n=3) 0.1%0.5%0.6%
Reference Standard Internal standard of known purity (e.g., Maleic Acid).External standard of this compound.External standard of this compound.
Analysis Time per Sample ~15 minutes~20 minutes~30 minutes
Sample Preparation Simple dissolution of a precisely weighed sample and internal standard.Dissolution and filtration.Dissolution and filtration.
Quantification AbsoluteRelative (can be absolute with a certified reference standard)Relative (can be absolute with a certified reference standard)

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readability to 0.01 mg)

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (purity ≥ 99.5%)

  • Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a calibrated 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved vinyl proton signal of this compound at approximately 7.68 ppm (doublet, 1H) and the olefinic proton signal of the internal standard, Maleic acid, at approximately 6.28 ppm (singlet, 2H).[2]

    • Calculate the purity of this compound using the following equation:

      Purity (%) = (I_EC / N_EC) * (N_IS / I_IS) * (MW_EC / MW_IS) * (m_IS / m_EC) * P_IS * 100

      Where:

      • I_EC and I_IS are the integrals of the this compound and internal standard signals, respectively.

      • N_EC and N_IS are the number of protons for the respective signals (1 for this compound, 2 for Maleic acid).

      • MW_EC and MW_IS are the molecular weights of this compound and the internal standard.

      • m_EC and m_IS are the masses of this compound and the internal standard.

      • P_IS is the purity of the internal standard.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Materials:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 278 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of approximately 1 mg/mL.

    • Prepare a sample solution of this compound at the same concentration in methanol.

  • Analysis:

    • Inject the standard solution to determine the retention time and response.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the purity using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Materials:

  • This compound sample

  • Methanol (GC grade)

Procedure:

  • Chromatographic and MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in methanol (e.g., 100 µg/mL).

  • Analysis:

    • Inject the sample solution.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Determine the purity by area normalization of the total ion chromatogram (TIC).

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is Combine dissolve Dissolve in CDCl3 weigh_is->dissolve nmr_acq Acquire 1H-NMR Spectrum dissolve->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gcms GC-MS qnmr_principle Principle: Molar Response qnmr_adv Advantages: - Absolute Quantification - No analyte-specific standard needed - Structural information qnmr_principle->qnmr_adv qnmr_lim Limitations: - Lower sensitivity - Signal overlap can be an issue qnmr_principle->qnmr_lim hplc_principle Principle: Separation by Polarity hplc_adv Advantages: - High sensitivity - Good for non-volatile impurities - Widely available hplc_principle->hplc_adv hplc_lim Limitations: - Requires analyte-specific standard - Response factors can vary hplc_principle->hplc_lim gcms_principle Principle: Separation by Volatility gcms_adv Advantages: - High sensitivity for volatile impurities - Structural information from MS gcms_principle->gcms_adv gcms_lim Limitations: - Not suitable for non-volatile compounds - Requires analyte-specific standard gcms_principle->gcms_lim Purity_Validation Purity Validation of This compound Purity_Validation->qnmr_principle Purity_Validation->hplc_principle Purity_Validation->gcms_principle

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl Cinnamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl cinnamate, a naturally occurring ester found in the essential oil of cinnamon, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their acaricidal, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of novel therapeutic agents.

Acaricidal Activity

This compound derivatives have shown promising potential as novel acaricides, particularly against the mange mite Psoroptes cuniculi. The SAR studies reveal that modifications on the benzene ring and the acrylate moiety significantly influence their potency.

Structure-Activity Relationship Highlights:
  • Substituents on the Benzene Ring: The presence of electron-withdrawing groups, specifically nitro groups (NO₂), at the ortho or meta positions of the benzene ring dramatically enhances acaricidal activity. In contrast, the introduction of hydroxyl, methoxy, acetoxy, methylenedioxy, bromo, or chloro groups tends to reduce the activity compared to the unsubstituted this compound.[1][2]

  • Isomerism: (E)-cinnamates are generally more effective than their (Z)-isomers.[2]

  • Acrylate Moiety: Interestingly, the carbon-carbon double bond in the acrylic ester moiety is not essential for activity. In fact, dihydro derivatives of cinnamate have shown to be promising candidates.[1][2]

Comparative Acaricidal Activity Data
CompoundSubstituentLC50 (µg/mL) vs. P. cuniculiLT50 (h) at 4.5 µmol/mL vs. P. cuniculi
This compound (unsubstituted)H89.310.6
Derivative 1o-NO₂39.210.4
Derivative 2m-NO₂29.87.9
Derivative 3p-NO₂>1000-
Derivative 4 (dihydro)m-NO₂41.21.3
Ivermectin (Control)-247.48.9

Data sourced from studies on Psoroptes cuniculi.[1][2]

Experimental Protocol: Acaricidal Activity Assay

The acaricidal activity of this compound derivatives is typically evaluated in vitro against Psoroptes cuniculi. Adult mites are collected from infected rabbits and placed in small petri dishes containing a nutrient medium. The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and diluted to various concentrations. A small volume of each dilution is added to the petri dishes. The mortality of the mites is observed at different time intervals under a microscope. The median lethal concentration (LC50) and median lethal time (LT50) are then calculated using probit analysis.[1]

Antimicrobial Activity

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The SAR in this context is largely influenced by the lipophilicity of the molecules.

Structure-Activity Relationship Highlights:
  • Esterification: The ester derivatives of cinnamic acid are generally more bioactive than the corresponding amide derivatives.[3]

  • Alkyl Chain Length: Increasing the length of the alkyl chain in the ester moiety tends to enhance antibacterial activity, likely due to increased lipophilicity facilitating passage through the microbial cell membrane. For instance, decyl cinnamate is more potent than methyl or this compound against S. aureus.[4]

  • Substituents on the Benzene Ring: The presence and position of substituents on the benzene ring also modulate the antimicrobial activity, though a clear trend is less defined than in acaricidal activity.

Comparative Antimicrobial Activity Data (MIC, µM)
CompoundS. aureusS. epidermidisP. aeruginosaC. albicansC. tropicalisC. glabrata
Mthis compound789.19--789.19789.19789.19
This compound726.36--726.36726.36726.36
Propyl cinnamate672.83-----
Butyl cinnamate626.62--626.62626.62626.62
Decyl cinnamate550.96-----
Benzyl cinnamate537.81537.81----

MIC (Minimum Inhibitory Concentration) values are presented in µM. Data sourced from de Morais et al. (2023) and other studies.[3][4][5]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the compounds is determined using the broth microdilution method in 96-well plates. A two-fold serial dilution of each compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The microbial suspension, adjusted to a standard turbidity, is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi). The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.[3][5]

Anti-inflammatory Activity

Ethyl p-methoxycinnamate (EPMC), a derivative of this compound, has demonstrated significant anti-inflammatory properties. The SAR studies indicate the crucial role of both the ester and methoxy functional groups.

Structure-Activity Relationship Highlights:
  • Ester Functional Group: The ethyl ester group is considered a key functional group contributing to the anti-inflammatory activity.

  • Methoxy Group: The presence of a methoxy group at the para-position of the benzene ring is also important for the anti-inflammatory effect.

Comparative Anti-inflammatory Activity Data
CompoundInhibition of BSA Denaturation (%) at 100 µg/mL
Ethyl p-methoxycinnamate (EPMC)85.2
This compound76.4
p-Methoxycinnamic acid65.8
Diclofenac Sodium (Control)92.5

Data from an in vitro anti-denaturation of bovine serum albumin (BSA) assay.

Experimental Protocol: Anti-denaturation of Bovine Serum Albumin (BSA)

The anti-inflammatory activity can be assessed in vitro by the inhibition of heat-induced albumin denaturation. The reaction mixture consists of the test compound at various concentrations and a solution of bovine serum albumin (BSA). The mixture is heated and then cooled. The turbidity of the resulting solution is measured spectrophotometrically. The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of a control.

Antioxidant Activity

Cinnamic acid and its derivatives, including this compound, are known for their antioxidant properties. Their ability to scavenge free radicals is a key aspect of this activity.

Structure-Activity Relationship Highlights:
  • Lipophilicity: The esterification of cinnamic acid to form this compound increases its lipophilicity, which can enhance its antioxidant activity by allowing it to better traverse lipid membranes to exert its effects.[6]

  • Hydroxyl Groups: The presence of phenolic hydroxyl groups on the benzene ring significantly contributes to the antioxidant capacity.

Comparative Antioxidant Activity Data
CompoundDPPH Radical Scavenging Activity (IC50, µg/mL)
Cinnamic acid1.2
This compound>100 (in some studies, indicating lower activity than the acid form)
p-Coumaric acid-
Vitamin C (Ascorbic Acid)0.84

IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Note: Antioxidant activity can vary depending on the assay used.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A solution of the test compound is mixed with a methanolic or ethanolic solution of DPPH. The mixture is incubated in the dark at room temperature. The decrease in absorbance at a specific wavelength (around 517 nm) is measured spectrophotometrically. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[7][8]

Anticancer Activity and the VEGFR2 Signaling Pathway

This compound has been shown to suppress tumor growth, particularly in colorectal cancer, by inhibiting angiogenesis. This anti-angiogenic effect is mediated through the attenuation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

Structure-Activity Relationship Insights:

The core this compound structure appears to be crucial for its interaction with the ATP binding site of VEGFR2. Modifications that alter the electronic and steric properties of the molecule could influence this interaction and, consequently, its anti-angiogenic and anticancer activity.

VEGFR2 Signaling Pathway Inhibition by this compound

This compound exerts its anti-angiogenic effects by directly inhibiting the phosphorylation of VEGFR2. This, in turn, blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, all of which are critical processes for the formation of new blood vessels that supply tumors.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis EthylCinnamate This compound EthylCinnamate->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Protocol: VEGFR2 Kinase Assay

The inhibitory effect of this compound derivatives on VEGFR2 kinase activity can be determined using a variety of commercially available kinase assay kits. Typically, these assays involve incubating the purified VEGFR2 enzyme with a specific substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, often using an antibody-based detection method (e.g., ELISA) or by measuring the depletion of ATP. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of this compound derivatives is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aryl aldehyde with triethyl phosphonoacetate in the presence of a base, such as potassium carbonate, often under microwave irradiation to accelerate the reaction and improve yields.[9]

General Experimental Workflow for HWE Synthesis

HWE_Synthesis Reactants Aryl Aldehyde + Triethyl Phosphonoacetate Conditions K₂CO₃ (Base) Ethanol (Solvent) Microwave Irradiation (e.g., 140°C, 20 min) Reactants->Conditions Reaction Purification Purification (Chromatography or Crystallization) Conditions->Purification Product This compound Derivative (E-isomer) Purification->Product

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Cinnamate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Ethyl Cinnamate is paramount for quality control, stability testing, and pharmacokinetic analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV) Spectroscopy for the detection and quantification of this compound. This document outlines detailed experimental protocols and presents a side-by-side comparison of their performance characteristics based on validated methods for this compound and structurally similar compounds.

Data Presentation: A Comparative Analysis

The performance of an analytical method is evaluated through several key validation parameters. The following table summarizes the performance characteristics of validated HPLC, GC-MS, and UV Spectroscopy methods for the analysis of this compound and related cinnamate esters.

Validation ParameterHPLC-UVGC-MSUV Spectroscopy
Linearity Range 10-60 µg/mL (for Ethyl p-methoxycinnamate)[1]Not explicitly stated, but high abundance (84.42%) suggests good linearity.[2]Dependent on molar absorptivity, typically in the µg/mL to mg/mL range.
Correlation Coefficient (r) 0.9988 (for Ethyl p-methoxycinnamate)[1]Not available>0.99 is generally required
Limit of Detection (LOD) 0.0011 µg/mL (for Ethyl p-methoxycinnamate)[1]Lower than HPLC, typically in the low ng/mL or pg/mL range.Generally higher than chromatographic methods.
Limit of Quantification (LOQ) 0.0037 µg/mL (for Ethyl p-methoxycinnamate)[1]Typically in the low ng/mL range.Generally higher than chromatographic methods.
Accuracy (% Recovery) 94.07%-113.82% (for Ethyl p-methoxycinnamate)[1]Typically 80-120% is acceptable.[3]Typically 95-105% is acceptable.
Precision (% RSD) 1.19%-2.37% (for Ethyl p-methoxycinnamate)[1]<15% is generally acceptable.<5% is generally acceptable.
Specificity/Selectivity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum.Low, susceptible to interference from other UV-absorbing compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the HPLC, GC-MS, and UV Spectroscopy methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is based on a validated method for a closely related compound, Ethyl p-methoxycinnamate, and is adaptable for this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (5 µm, 4.6 mm x 150 mm).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV detection at a wavelength of 308 nm.[1]

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for the analysis of this compound, a volatile ester.[2][4]

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to ensure elution of the analyte.

  • Ion Source Temperature: 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or hexane. The concentration should be adjusted to be within the linear range of the instrument.

UV Spectroscopy Method

This protocol is suitable for the straightforward quantification of this compound in a pure or simple matrix.[4][7]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: 95% Ethanol.[7]

  • Wavelength of Maximum Absorbance (λmax): Approximately 310 nm for cinnamates.[8][9]

  • Procedure:

    • Prepare a stock solution of this compound in 95% ethanol.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution in the same solvent and measure its absorbance.

    • Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure that different techniques yield comparable and reliable results. This is especially important when transferring a method between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and a GC-MS method.

cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_sample Prepare Sample for HPLC hplc_analysis Analyze by HPLC hplc_sample->hplc_analysis hplc_data HPLC Results hplc_analysis->hplc_data compare Compare Results hplc_data->compare gcms_sample Prepare Sample for GC-MS gcms_analysis Analyze by GC-MS gcms_sample->gcms_analysis gcms_data GC-MS Results gcms_analysis->gcms_data gcms_data->compare conclusion Conclusion on Method Comparability compare->conclusion

Workflow for the cross-validation of analytical methods.
Analytical Method Selection Pathway

The choice of an appropriate analytical method for the determination of this compound depends on several factors, including the sample matrix, the required sensitivity, and the purpose of the analysis. The following diagram presents a logical pathway to guide the selection process.

start Start: Need to Analyze This compound matrix Is the sample matrix complex? start->matrix sensitivity Is high sensitivity required (trace analysis)? matrix->sensitivity Yes routine Is it for routine QC? matrix->routine No identification Is confirmation of identity required? sensitivity->identification No gcms Use GC-MS sensitivity->gcms Yes hplc Use HPLC identification->hplc No identification->gcms Yes routine->sensitivity No uvspec Use UV Spectroscopy routine->uvspec Yes

References

A Comparative Analysis of the Biological Activity of Ethyl Cinnamate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of ethyl cinnamate and its structural analogues. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies.

Anti-inflammatory Activity

Ethyl p-methoxycinnamate (EPMC), a prominent analogue of this compound, has demonstrated significant anti-inflammatory effects. Its mechanism of action involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Table 1: Comparative Anti-inflammatory Activity of this compound Analogues

CompoundAssayTargetResult (IC₅₀ / Inhibition %)Reference
Ethyl p-methoxycinnamate (EPMC)In vitro COX InhibitionCOX-1IC₅₀: 1.12 µM[1][2][3]
COX-2IC₅₀: 0.83 µM[1][2][3]
In vivo Cytokine Inhibition (Rat)IL-111.35% inhibition at 200 mg/kg[4]
20.9% inhibition at 400 mg/kg[4]
37.67% inhibition at 800 mg/kg[4]
TNF-α24.43% inhibition at 200 mg/kg[4]
37.95% inhibition at 400 mg/kg[4]
57.40% inhibition at 800 mg/kg[4]
Protein Denaturation AssayAlbuminIC₅₀: 2.93 µg/mL[5][6]
Protease Inhibitor AssayProteaseIC₅₀: 17.14 µg/mL[5][6]
Indomethacin (Standard)In vitro COX InhibitionCOX-1IC₅₀: 0.33 µM[1]
COX-2IC₅₀: 0.51 µM[1]
In vivo Cytokine Inhibition (Rat)IL-162.25% inhibition[4]
Sodium Diclofenac (Standard)Protein Denaturation AssayAlbuminIC₅₀: 19.18 µg/mL[5][6]
Protease Inhibitor AssayProteaseIC₅₀: 23.87 µg/mL[5][6]

EPMC exhibits a non-selective inhibition of both COX-1 and COX-2 enzymes, with IC₅₀ values of 1.12 µM and 0.83 µM, respectively.[1][2] This dual inhibition is a key aspect of its anti-inflammatory mechanism. Furthermore, in vivo studies have shown that EPMC can significantly reduce the synthesis of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[4]

The diagram below illustrates the inhibitory effect of Ethyl p-methoxycinnamate (EPMC) on the cyclooxygenase (COX) pathway, a critical process in inflammation.

EPMC_Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation EPMC Ethyl p-methoxycinnamate (EPMC) EPMC->COX_Enzymes Inhibits

Caption: Inhibition of COX-1 and COX-2 by EPMC, reducing prostaglandin synthesis.

Antimicrobial Activity

Several cinnamate esters have been evaluated for their activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy, measured by the Minimum Inhibitory Concentration (MIC), varies significantly with the structure of the ester group. Generally, ester derivatives show more bioactivity than amide derivatives.[7]

Table 2: Comparative Antimicrobial Activity (MIC in µM) of Cinnamate Esters

CompoundS. aureusS. epidermidisP. aeruginosaC. albicansC. tropicalisC. glabrataReference
Mthis compound789.19--789.19789.19789.19[7]
This compound---726.36726.36726.36[7]
Butyl cinnamate626.62626.62626.62626.62626.62626.62[7]
Decyl cinnamate550.96550.96550.961101.921101.921101.92[7]
Benzyl cinnamate537.81537.811075.63>2151.26>2151.26>2151.26[7]

For straight-chain alkyl cinnamates, antibacterial potency tends to increase with the length of the alkyl chain, with decyl cinnamate showing the lowest MIC against the tested bacteria.[8] In contrast, butyl cinnamate was the most potent antifungal agent among the straight-chain esters against the tested Candida species.[7][8]

Antioxidant Activity

The antioxidant potential of this compound and its analogues has been assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results indicate that structural modifications, particularly the presence of hydroxyl groups, significantly influence antioxidant capacity.

Table 3: Comparative Antioxidant Activity of this compound and Analogues

CompoundAssayResult (IC₅₀ in µg/mL)Reference
Ethyl p-methoxycinnamate (EPMC)DPPH>1000 ppm
DPPH15.64 ± 0.263[5][6]
ABTS16.93 ± 0.228[5][6]
p-methoxycinnamic acid (PMCA)DPPH518.58 ppm
Ascorbic Acid (Standard)DPPH21.24 ± 0.413[5][6]
ABTS21.156 ± 0.345[5][6]

A study showed that p-methoxycinnamic acid (PMCA), the hydrolyzed form of EPMC, exhibited stronger DPPH radical scavenging activity than EPMC itself, highlighting the importance of the hydroxyl group for antioxidant properties. However, another study on an essential oil rich in EPMC reported moderate antioxidant activity, with IC₅₀ values of 15.64 µg/mL in the DPPH assay and 16.93 µg/mL in the ABTS assay.[5][6]

The following diagram outlines the general workflow for determining antioxidant activity using the DPPH assay.

DPPH_Assay_Workflow start Start prep_sample Prepare Test Compound (this compound Analogue) and Standard (e.g., Ascorbic Acid) at various concentrations start->prep_sample mix Mix Test Compound/Standard with DPPH Solution prep_sample->mix prep_dpph Prepare DPPH Solution in Methanol/Ethanol prep_dpph->mix incubate Incubate in the Dark (e.g., 30 minutes at room temp) mix->incubate measure Measure Absorbance at ~517 nm using a Spectrophotometer incubate->measure calculate Calculate Percentage Inhibition and Determine IC₅₀ Value measure->calculate end End calculate->end

Caption: General experimental workflow for the DPPH antioxidant assay.

Cytotoxicity

The cytotoxic effects of this compound and its derivatives have been investigated against various cell lines. The activity is highly dependent on the specific analogue and the target cell line.

Table 4: Comparative Cytotoxicity of this compound and Analogues

CompoundCell LineAssayResult (IC₅₀ in µg/mL)Reference
Ethyl p-methoxycinnamate (EPMC)MCF-7MTT>1000[9]
Ethyl p-hydroxycinnamate (EPHC)MCF-7MTT340[9]
This compound Derivatives (3a-f)VeroMTTNot cytotoxic at 20 µg/mL[10]

The biotransformation of EPMC to Ethyl p-hydroxycinnamate (EPHC) by Aspergillus niger resulted in a compound with significantly higher cytotoxicity against the human breast cancer (MCF-7) cell line, with an IC₅₀ of 340 µg/mL.[9] In contrast, EPMC itself showed minimal cytotoxicity.[9] Another study found that a series of six synthesized this compound derivatives were not cytotoxic to Vero (normal kidney epithelial) cells at the highest tested concentration of 20 µg/mL.[10]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of compounds on cell lines by measuring metabolic activity.[11][12][13]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[14] Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: After incubation, viable cells will have reduced the yellow MTT to purple formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[12][13]

  • Absorbance Measurement: Gently mix the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The diagram below provides a visual representation of the key steps in the MTT assay protocol.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate and incubate for 24h start->plate_cells add_compound Treat cells with various concentrations of test compound plate_cells->add_compound incubate_compound Incubate for desired exposure time (e.g., 24-72h) add_compound->incubate_compound add_mtt Add MTT reagent to each well incubate_compound->add_mtt incubate_mtt Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize read_plate Measure absorbance at 570 nm with a plate reader solubilize->read_plate analyze Calculate cell viability and determine IC₅₀ read_plate->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT cell viability and cytotoxicity assay.

Broth Microdilution Assay for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15]

  • Preparation of Inoculum: Culture the microbial strain (bacteria or fungi) overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds (cinnamate esters) in the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth. Growth can be assessed visually or by measuring the optical density with a microplate reader.

References

Ethyl Cinnamate-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the transition from promising in vitro results to tangible in vivo efficacy is a critical hurdle. This guide provides a comprehensive comparison of the in vitro and in vivo performance of ethyl cinnamate-based compounds, a class of molecules demonstrating significant therapeutic potential across various domains, including anti-inflammatory, antimicrobial, and anticancer applications. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of these compounds.

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the key quantitative data from various studies, offering a clear comparison of the efficacy of this compound and its derivatives in different experimental settings.

Table 1: In Vitro Anti-inflammatory and Anticancer Activity of this compound-Based Compounds

CompoundAssayCell Line/TargetIC50/EC50Reference
Ethyl p-methoxycinnamate (EPMC)Cyclooxygenase-1 (COX-1) InhibitionEnzyme Assay1.12 µM[1]
Ethyl p-methoxycinnamate (EPMC)Cyclooxygenase-2 (COX-2) InhibitionEnzyme Assay0.83 µM[1]
Ethyl p-methoxycinnamate (EPMC)IL-1 InhibitionHuman Macrophage U937166.4 µg/ml[2]
Ethyl p-methoxycinnamate (EPMC)TNF-α InhibitionHuman Macrophage U93796.84 µg/ml[2]
This compoundAnti-angiogenesis (HUVEC proliferation)HUVECs31.79 μM[3]
This compoundVasorelaxation (High K+-induced contraction)Rat Aorta0.30 mM[3]
This compoundVasorelaxation (Phenylephrine-induced contraction)Rat Aorta0.38 mM[3]
Various this compound DerivativesAcaricidal ActivityPsoroptes cuniculiLC50: 29.8 - 119.0 µg/mL[4]

Table 2: In Vitro Antimicrobial Activity of this compound-Based Compounds

CompoundMicroorganismMICReference
This compoundCandida species726.36 µM[5][6]
This compoundAspergillus flavus1578.16 µM[5]
This compoundPenicillium citrinum1578.16 µM[5]
This compoundVarious Bacteria726.36 µM[5]
This compoundAspergillus niger61 µM
This compoundBacillus subtilis203 µM
This compoundCandida albicans50 µM
This compoundEscherichia coli203 µM
This compoundStaphylococcus aureus252 µM

Table 3: In Vivo Anti-inflammatory and Anticancer Activity of this compound-Based Compounds

CompoundModelSpeciesDosageOutcomeReference
Ethyl p-methoxycinnamate (EPMC)Carrageenan-induced Paw EdemaRat100 mg/kg (MIC)Dose-dependent inhibition of edema[1][7]
Ethyl p-methoxycinnamate (EPMC)Cotton Pellet GranulomaRat200, 400, 800 mg/kgStrong inhibition of granuloma formation[2][8]
Ethyl p-methoxycinnamate (EPMC)Tail Flick Assay (Analgesia)Rat200, 400, 800 mg/kgProlonged tail flick time[2][8]
This compoundHT29 Colon Cancer XenograftMouse15, 30, 60 mg/kg/day (p.o.)Suppression of tumor growth and angiogenesis[3][9]
This compoundAnti-angiogenesisZebrafish Embryos1-4 μMInhibition of blood vessel formation[3]

Key Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

G cluster_0 In Vitro Efficacy Workflow compound This compound-Based Compound invitro_assays In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability, MIC) compound->invitro_assays data_analysis Data Analysis (IC50, MIC Calculation) invitro_assays->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism

In Vitro Efficacy Assessment Workflow.

G cluster_1 In Vivo Efficacy Workflow animal_model Animal Model of Disease (e.g., Inflammation, Cancer) compound_admin Compound Administration (Oral, Injection) animal_model->compound_admin outcome_measure Measurement of Therapeutic Outcome (e.g., Edema, Tumor Size) compound_admin->outcome_measure histology Histopathological Analysis outcome_measure->histology biochemical Biochemical Analysis (e.g., Cytokine Levels) outcome_measure->biochemical

In Vivo Efficacy Assessment Workflow.

G cluster_2 Anti-inflammatory Signaling Cascade stimuli Inflammatory Stimuli pla2 PLA2 stimuli->pla2 membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid cleavage pla2->membrane cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation epmc Ethyl p-methoxycinnamate epmc->cox Inhibits

Inhibition of COX Enzymes by EPMC.

G cluster_3 VEGFR2-Mediated Angiogenesis Signaling vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 pi3k PI3K vegfr2->pi3k erk ERK vegfr2->erk akt Akt pi3k->akt survival Cell Survival akt->survival proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration ec This compound ec->vegfr2 Inhibits Phosphorylation

This compound Attenuates VEGFR2 Signaling.

Detailed Experimental Protocols

A summary of the methodologies for key experiments is provided below to facilitate replication and comparison.

In Vitro Assays
  • MTT Assay for Cytotoxicity:

    • Cells are seeded in 96-well plates and incubated to allow for attachment.

    • The cells are then treated with various concentrations of the this compound-based compound and incubated for a specified period (e.g., 24-48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control.

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

    • A two-fold serial dilution of the this compound-based compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the target microorganism is added to each well.

    • The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Assays
  • Carrageenan-Induced Rat Paw Edema:

    • The basal paw volume of the rats is measured using a plethysmometer.

    • The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).

    • After a predetermined time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

  • Cotton Pellet Granuloma Assay:

    • Sterilized cotton pellets (e.g., 10 mg) are surgically implanted subcutaneously in the ventral region of anesthetized rats.

    • The animals are treated with the test compound or vehicle daily for a set period (e.g., 7 days).

    • On the final day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.

    • The pellets are dried to a constant weight. The net dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet.

    • The anti-inflammatory effect is expressed as the percentage of inhibition of granuloma formation compared to the control group.

  • Tail Flick Test for Analgesia:

    • The basal reaction time of the animal to a thermal stimulus is measured by focusing a beam of radiant heat on the tail.

    • The test compound or vehicle is administered to the animal.

    • At various time points after administration, the tail flick latency is measured again.

    • An increase in the latency period indicates an analgesic effect. A cut-off time is established to prevent tissue damage.

Conclusion

The presented data highlights the significant therapeutic potential of this compound-based compounds, demonstrating consistent efficacy in both in vitro and in vivo models. The in vitro studies reveal potent anti-inflammatory, antimicrobial, and anticancer activities, with defined mechanisms of action such as the inhibition of key inflammatory enzymes and signaling pathways. Importantly, these in vitro findings are largely corroborated by in vivo studies, which show significant anti-inflammatory, analgesic, and tumor-suppressive effects in relevant animal models. The convergence of in vitro and in vivo data suggests a strong translational potential for this class of compounds, warranting further investigation and development for clinical applications.

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling of Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions and metabolic pathways is paramount. Isotopic labeling of key molecules, such as ethyl cinnamate, provides a powerful lens through which to view these processes at a molecular level. This guide offers a comparative analysis of isotopic labeling of this compound for mechanistic studies, contrasting it with alternative analytical techniques and providing detailed experimental protocols for its synthesis and application.

This compound, an aromatic ester, serves as a valuable model compound in various mechanistic investigations, including studies on hydrolysis, enzymatic reactions, polymerization, and metabolic fate. By strategically replacing specific atoms within the this compound molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁸O, or ²H), researchers can trace the journey of these atoms through a reaction, yielding crucial insights into bond-breaking and bond-forming steps, reaction kinetics, and metabolic transformations.

Performance Comparison: Isotopic Labeling vs. Alternative Methods

The primary advantage of isotopic labeling lies in its ability to provide unambiguous, atom-specific information that is often unattainable with other methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in-situ Infrared (IR) spectroscopy are powerful tools for reaction monitoring, but they often lack the fine-grained detail offered by isotopic tracers.

Mechanistic Question Isotopic Labeling Approach Alternative Method(s) Comparison of Performance
Determining the site of bond cleavage in ester hydrolysis ¹⁸O-labeling of the carbonyl oxygen or the ethoxy oxygen.NMR or MS monitoring of reaction progress.Isotopic labeling directly reveals which C-O bond is broken by tracking the position of the ¹⁸O in the products (cinnamic acid and ethanol). NMR and MS can identify products but may not definitively pinpoint the cleavage site without ambiguity.
Investigating the rate-determining step (Kinetic Isotope Effect) Deuterium labeling at the α- or β-carbon of the ethyl group or on the phenyl ring.Spectroscopic (e.g., UV-Vis, NMR) monitoring of reaction kinetics.The Kinetic Isotope Effect (KIE) provides direct evidence for the involvement of a specific C-H bond cleavage in the rate-determining step. Spectroscopic methods measure the overall reaction rate but do not inherently identify which bond-breaking or bond-forming event is the slowest.
Elucidating polymerization mechanisms Deuterium-labeled this compound as an initiator or monomer.In-situ IR or NMR spectroscopy to monitor the disappearance of monomer and appearance of polymer.Deuterium labeling can help to understand the initiation and propagation steps at a molecular level. While in-situ spectroscopy can track the overall conversion, it may not provide detailed information about the specific bonds being formed during polymerization.
Tracing metabolic pathways ¹³C-labeled this compound administered to a biological system.LC-MS or GC-MS based metabolic profiling.¹³C labeling allows for the direct tracing of the carbon skeleton of this compound through various metabolic transformations, providing definitive evidence of metabolic pathways. While LC-MS and GC-MS can identify potential metabolites, they do not inherently prove their origin from the parent compound without the use of labeled tracers.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

1. Synthesis of Ethyl [carbonyl-¹⁸O]cinnamate:

This protocol involves the esterification of cinnamic acid with ¹⁸O-labeled ethanol.

  • Materials: Cinnamic acid, [¹⁸O]Ethanol, Sulfuric acid (catalyst), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve cinnamic acid (1 equivalent) in a minimal amount of [¹⁸O]Ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and add diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl [carbonyl-¹⁸O]cinnamate.

    • Confirm the incorporation and position of the ¹⁸O label using Mass Spectrometry.

2. Synthesis of Deuterated this compound (this compound-d₅):

This can be achieved via a Wittig reaction using deuterated benzaldehyde.

  • Materials: Benzaldehyde-d₅, (Carbethoxymethylene)triphenylphosphorane, Dichloromethane, Hexane.

  • Procedure:

    • Dissolve Benzaldehyde-d₅ (1 equivalent) and (Carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in dichloromethane.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Add hexane to the residue and triturate to precipitate triphenylphosphine oxide.

    • Filter the mixture and concentrate the filtrate to yield crude this compound-d₅.

    • Purify the product by column chromatography on silica gel.

    • Confirm the deuterium incorporation using ¹H NMR and Mass Spectrometry.

3. Synthesis of Ethyl [carbonyl-¹³C]cinnamate:

This can be accomplished using a Wittig reaction with a ¹³C-labeled ylide precursor.

  • Materials: Benzaldehyde, Ethyl [2-¹³C]bromoacetate, Triphenylphosphine, Sodium hydride, Anhydrous THF.

  • Procedure (two steps):

    • Ylide formation:

      • React Ethyl [2-¹³C]bromoacetate with triphenylphosphine in a suitable solvent to form the phosphonium salt.

      • Treat the phosphonium salt with a strong base like sodium hydride in anhydrous THF to generate the ¹³C-labeled ylide.

    • Wittig reaction:

      • Add benzaldehyde to the freshly prepared ylide solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Work up the reaction as described for the deuterated analog to obtain Ethyl [carbonyl-¹³C]cinnamate.

      • Confirm the ¹³C labeling by ¹³C NMR and Mass Spectrometry.

Mechanistic Study Example: Hydrolysis of ¹⁸O-Labeled this compound
  • Objective: To determine whether the hydrolysis of this compound proceeds via acyl-oxygen or alkyl-oxygen cleavage.

  • Procedure:

    • Synthesize Ethyl [carbonyl-¹⁸O]cinnamate as described above.

    • Hydrolyze the labeled ester under acidic or basic conditions.

    • Isolate the products: cinnamic acid and ethanol.

    • Analyze the isotopic composition of the products using Mass Spectrometry.

  • Interpretation of Results:

    • If the ¹⁸O label is found in the cinnamic acid, the reaction proceeds through acyl-oxygen cleavage .

    • If the ¹⁸O label is found in the ethanol, the reaction proceeds through alkyl-oxygen cleavage .

Visualizing Mechanistic Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key processes.

Synthesis_of_Labeled_Ethyl_Cinnamate cluster_18O ¹⁸O Labeling (Esterification) cluster_D Deuterium Labeling (Wittig) cluster_13C ¹³C Labeling (Wittig) Cinnamic Acid Cinnamic Acid Esterification Esterification Cinnamic Acid->Esterification ¹⁸O-Ethanol ¹⁸O-Ethanol ¹⁸O-Ethanol->Esterification Ethyl [carbonyl-¹⁸O]cinnamate Ethyl [carbonyl-¹⁸O]cinnamate Esterification->Ethyl [carbonyl-¹⁸O]cinnamate Benzaldehyde-d₅ Benzaldehyde-d₅ Wittig Reaction_D Wittig Reaction Benzaldehyde-d₅->Wittig Reaction_D Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Wittig Reaction_D This compound-d₅ This compound-d₅ Wittig Reaction_D->this compound-d₅ Benzaldehyde Benzaldehyde Wittig Reaction_C Wittig Reaction Benzaldehyde->Wittig Reaction_C ¹³C-Ylide ¹³C-Phosphonium Ylide ¹³C-Ylide->Wittig Reaction_C Ethyl [carbonyl-¹³C]cinnamate Ethyl [carbonyl-¹³C]cinnamate Wittig Reaction_C->Ethyl [carbonyl-¹³C]cinnamate

Synthesis of Isotopically Labeled this compound.

Mechanistic_Study_Workflow Start Start Synthesize Labeled this compound Synthesize Labeled this compound Start->Synthesize Labeled this compound Perform Reaction (e.g., Hydrolysis) Perform Reaction (e.g., Hydrolysis) Synthesize Labeled this compound->Perform Reaction (e.g., Hydrolysis) Isolate Products Isolate Products Perform Reaction (e.g., Hydrolysis)->Isolate Products Analyze Isotopic Distribution (MS, NMR) Analyze Isotopic Distribution (MS, NMR) Isolate Products->Analyze Isotopic Distribution (MS, NMR) Elucidate Mechanism Elucidate Mechanism Analyze Isotopic Distribution (MS, NMR)->Elucidate Mechanism

Workflow for a Mechanistic Study.

Hydrolysis_Mechanism cluster_acyl Acyl-Oxygen Cleavage cluster_alkyl Alkyl-Oxygen Cleavage LabeledEster1 R-C(=¹⁸O)-O-R' Products1 R-C(=¹⁸O)-OH + R'-OH LabeledEster1->Products1 Hydrolysis Hydrolysis1 H₂O LabeledEster2 R-C(=O)-¹⁸O-R' Products2 R-C(=O)-OH + R'-¹⁸OH LabeledEster2->Products2 Hydrolysis Hydrolysis2 H₂O Ethyl [carbonyl-¹⁸O]cinnamate Ethyl [carbonyl-¹⁸O]cinnamate Ethyl [ethoxy-¹⁸O]cinnamate Ethyl [ethoxy-¹⁸O]cinnamate

Distinguishing Hydrolysis Mechanisms.

Safety Operating Guide

Proper Disposal of Ethyl Cinnamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of ethyl cinnamate, tailored for researchers, scientists, and drug development professionals. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is imperative to treat all laboratory chemicals as potentially hazardous and manage their disposal in accordance with institutional protocols and local, state, and federal regulations.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat.[4][5] Handle this compound in a well-ventilated area or under a fume hood.[6][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for disposing of unused, surplus, or contaminated this compound.

Step 1: Waste Collection

  • Do not mix this compound with other waste streams.

  • Collect waste this compound, including any non-recyclable solutions, in a dedicated and compatible waste container.[2] Plastic containers are often preferred for chemical waste.[8]

  • For spills, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or a commercial absorbent.[2] This contaminated absorbent material must be treated as hazardous waste and collected for disposal.[2][5]

Step 2: Container Management

  • Ensure the waste container is in good condition, leak-proof, and has a secure screw cap.[9]

  • Keep the container closed at all times, except when adding waste.[8]

  • Do not fill the container to the brim. Leave at least one inch of headroom to allow for vapor expansion.[9]

Step 3: Labeling

  • Properly label the waste container immediately. The label must include:

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "this compound".

    • The location of generation (building and room number).[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9]

  • The SAA must be at or near the point of waste generation.[8]

  • Segregate the this compound waste from incompatible materials, such as acids, bases, oxidizing agents, and reducing agents.[1][9]

  • The SAA should be inspected weekly for any signs of leakage.[9]

Step 5: Arranging for Final Disposal

  • Once the waste container is full, or if it has been in storage for up to one year, arrange for its removal.[8][9]

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to request a waste pickup.[8][10]

  • Do not dispose of this compound down the drain or in regular trash.[2][10] Evaporation is not an acceptable method of disposal.[7][10]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Ensure the container is completely empty, with only trivial residue remaining.[11]

  • Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone).

  • The first rinseate must be collected and disposed of as hazardous chemical waste.[11]

  • After rinsing, deface or remove all chemical labels from the container.[10]

  • The clean, unlabeled container can typically be disposed of as regular trash or recycled, depending on institutional policies.[6][10]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and parameters relevant to the storage and disposal of laboratory chemical waste.

ParameterGuideline/LimitRegulatory Context
Satellite Accumulation Area (SAA) Volume Limit 55 gallonsMaximum allowable volume of hazardous waste in an SAA.[8]
Acutely Toxic (P-listed) Waste Limit in SAA 1 quart (liquid) or 1 kg (solid)Stricter limit for highly toxic wastes.[8]
Time Limit for Full Container in SAA 3 daysFull containers must be removed by EHS within this timeframe.[9]
General Time Limit for Waste in SAA 1 yearPartially filled containers may be stored for up to one year.[9]
pH Range for Approved Drain Disposal 5.5 - 10.5Applies only to specific, approved, and dilute aqueous solutions.[12] Not applicable to this compound.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

EthylCinnamateDisposal start This compound Waste Generated collect Collect in a Compatible Container start->collect spill Absorb Spill with Inert Material start->spill empty_container Empty Container Disposal start->empty_container label Label Container: 'Hazardous Waste' + Chemical Name + Location collect->label spill->collect store Store in Designated Satellite Accumulation Area (SAA) label->store segregate Segregate from Incompatibles store->segregate check_full Container Full? segregate->check_full check_full->store No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes final_disposal Final Disposal by Licensed Contractor request_pickup->final_disposal rinse Triple-Rinse Container empty_container->rinse collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse collect_rinse->collect Add to waste deface Deface Labels collect_rinse->deface trash Dispose of Container in Regular Trash deface->trash

Caption: Workflow for the safe collection, storage, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Cinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl Cinnamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。